AC708
Description
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AC708; AC-708; AC 708.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
AC708: Unraveling the Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AC708 is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncology. This document provides a comprehensive overview of the current understanding of AC708's mechanism of action, drawing from preclinical and early clinical data. It details the compound's molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action: Dual AXL and FLT3 Inhibition
AC708 functions as a potent, ATP-competitive inhibitor of two key receptor tyrosine kinases (RTKs): AXL and FMS-like tyrosine kinase 3 (FLT3). Both kinases are critical drivers of oncogenesis in various hematological malignancies and solid tumors.
-
AXL Kinase: A member of the TAM (Tyro3, AXL, Mer) family of RTKs, AXL is overexpressed in numerous cancers and is associated with poor prognosis, metastasis, and drug resistance. Its activation by its ligand, Gas6 (growth arrest-specific 6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, promoting cell survival, proliferation, migration, and invasion.
-
FLT3 Kinase: FLT3 is a class III RTK crucial for normal hematopoietic cell development. In a significant subset of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, leading to uncontrolled cell proliferation and survival.
AC708 is designed to bind to the ATP-binding pocket of both AXL and FLT3, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This dual-inhibitory activity provides a multi-pronged attack on cancer cell proliferation and survival mechanisms.
Signaling Pathways Modulated by AC708
The primary mechanism of AC708 involves the interruption of AXL- and FLT3-mediated signaling. The following diagrams illustrate these pathways and the point of inhibition by AC708.
Caption: AXL Signaling Pathway Inhibition by AC708.
AC708: A Technical Guide to a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] As a pivotal regulator of macrophage and microglia survival, differentiation, and proliferation, CSF1R has emerged as a significant therapeutic target in a variety of pathologies, including oncology, neuroinflammation, and autoimmune diseases. A distinguishing feature of AC708 is its limited ability to cross the blood-brain barrier, making it a valuable tool for specifically investigating the role of peripheral macrophages in disease processes without the confounding effects on microglia within the central nervous system.[1][4]
This technical guide provides a comprehensive overview of AC708, including its target, mechanism of action, quantitative preclinical data, and detailed experimental protocols for key assays.
Target and Mechanism of Action
The primary molecular target of AC708 is the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] The binding of its cognate ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. These pathways are crucial for the survival, proliferation, and differentiation of myeloid cells.
AC708 exerts its pharmacological effect by competitively binding to the ATP-binding pocket of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of CSF1R signaling leads to the depletion of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs) in the context of oncology.
Quantitative Data Summary
The preclinical efficacy of AC708 has been quantified in a variety of in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Kd) data.
| Assay Type | Ligand | Analyte | IC50 / Kd |
| Kinase Binding Affinity | - | CSF1R | 5 nM (Kd) |
| CSF1R Phosphorylation | CSF-1 | Phospho-CSF1R | 26 nM |
| CSF1R Phosphorylation | IL-34 | Phospho-CSF1R | 33 nM |
| Cell Viability (Growth-factor dependent cells) | CSF-1 | Cell Number | 38 nM |
| Cell Viability (Growth-factor dependent cells) | IL-34 | Cell Number | 40 nM |
| MCP-1 Release (Human Monocytes) | CSF-1 | MCP-1 | 93 nM |
| MCP-1 Release (Human Monocytes) | IL-34 | MCP-1 | 88 nM |
| Osteoclast Differentiation and Survival | CSF-1 | Osteoclasts | 15 nM |
Signaling Pathway
The following diagram illustrates the CSF1R signaling pathway and the point of inhibition by AC708.
CSF1R Signaling Pathway and Inhibition by AC708.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AC708.
In Vitro Kinase Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of AC708 to the CSF1R kinase domain.
Methodology: A competition binding assay is employed.
-
Reagents and Materials:
-
Recombinant human CSF1R kinase domain.
-
A proprietary, fluorescently labeled ATP-competitive ligand (probe).
-
AC708 dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
-
Procedure:
-
A serial dilution of AC708 is prepared in DMSO.
-
The recombinant CSF1R enzyme and the fluorescent probe are incubated in the assay buffer in a 384-well plate.
-
The serially diluted AC708 or DMSO (vehicle control) is added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The amount of fluorescent probe bound to the kinase is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The percentage of probe displacement by AC708 at each concentration is calculated.
-
The data are fitted to a sigmoidal dose-response curve to determine the Kd value.
-
Cell-Based CSF1R Phosphorylation Assay
Objective: To measure the inhibition of CSF-1 or IL-34-induced CSF1R phosphorylation by AC708 in a cellular context.
Methodology: Western blotting or ELISA-based detection of phosphorylated CSF1R.
-
Reagents and Materials:
-
A cell line overexpressing CSF1R (e.g., NIH-3T3-CSF1R).
-
Cell culture medium.
-
Serum-free medium.
-
Recombinant human CSF-1 or IL-34.
-
AC708 dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-CSF1R (specific to an autophosphorylation site), anti-total-CSF1R.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Seed the CSF1R-expressing cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of AC708 or DMSO for a specified time.
-
Stimulate the cells with a predetermined concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total CSF1R using Western blotting or ELISA.
-
Quantify the band intensities or absorbance and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy in an Orthotopic Breast Cancer Model
Objective: To evaluate the effect of AC708 on tumor-associated macrophages (TAMs) in a murine breast cancer model.
Methodology: Quantification of TAMs in tumor tissue following AC708 treatment.
-
Animal Model: Female BALB/c mice.
-
Tumor Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
Tumor Cell Implantation: 4T1 cells are implanted orthotopically into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. AC708 is administered orally at a specified dose (e.g., 100 mg/kg) daily for a defined period (e.g., two weeks).
-
Tumor Analysis: At the end of the treatment period, tumors are harvested, and the population of tumor-resident macrophages is quantified by immunohistochemistry (IHC) or flow cytometry using macrophage-specific markers such as F4/80 or CD68.
-
-
Endpoint: The primary endpoint is the percentage reduction in TAMs in the AC708-treated group compared to the vehicle control group.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study of AC708.
In Vivo Efficacy Study Workflow for AC708.
References
The Discovery of PLX73086: A Peripherally-Restricted CSF1R Inhibitor for Targeted Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages.[1][2] Developed by Plexxikon Inc., PLX73086, also known as AC708, has emerged as an invaluable research tool due to its unique pharmacokinetic profile. A key characteristic of this compound is its inability to cross the blood-brain barrier (BBB), which allows for the selective depletion of peripheral macrophage populations without significantly affecting microglia, the resident macrophages of the central nervous system (CNS).[2] This property enables researchers to dissect the distinct roles of peripheral macrophages versus CNS-resident microglia in a variety of pathological and physiological processes, particularly in the fields of oncology and neuroinflammation. This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of PLX73086, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Selective CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a cell surface receptor tyrosine kinase that, upon binding to its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), dimerizes and undergoes autophosphorylation.[3][4] This activation initiates a cascade of downstream intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the RAS/RAF/MEK/ERK (MAPK) pathways.[5][6] These signaling cascades are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[4]
PLX73086 functions as a competitive inhibitor, binding to the ATP-binding pocket of the CSF1R kinase domain. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling, thereby disrupting the survival signals for CSF1R-dependent cells and leading to the depletion of peripheral macrophages.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for PLX73086, providing insights into its in vitro potency and in vivo efficacy.
| Target/Assay | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26 |
| CSF1R Phosphorylation | IL-34 | 33 |
| Viability of Growth-Factor Dependent Cells | CSF-1 | 38 |
| Viability of Growth-Factor Dependent Cells | IL-34 | 40 |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 |
| Treatment Group | Macrophage Population (% of CD45+ cells) | % Decrease vs. Control |
| Control | N/A | - |
| AC708 (PLX73086) | N/A | 65% |
| Treatment Group | F4/80+ Macrophage Count | % Decrease vs. Control |
| Control | N/A | - |
| AC708 (PLX73086) | N/A | 47% |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of PLX73086.
In Vitro CSF1R Kinase Assay
Objective: To determine the in vitro inhibitory activity of PLX73086 against the CSF1R kinase.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
PLX73086 (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of PLX73086 in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant CSF1R enzyme, and substrate.
-
Add the serially diluted PLX73086 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based CSF1R Phosphorylation Assay
Objective: To measure the inhibition of CSF1R phosphorylation by PLX73086 in a cellular context.
Materials:
-
CSF1R-expressing cell line (e.g., NIH-3T3-CSF1R)
-
Cell culture medium
-
Serum-free medium
-
Recombinant human CSF-1 or IL-34
-
PLX73086 (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-CSF1R, anti-total-CSF1R
-
Western blotting or ELISA reagents
Procedure:
-
Seed the CSF1R-expressing cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of PLX73086 or DMSO for a specified time.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total CSF1R using Western blotting or ELISA.
-
Quantify the band intensities or absorbance and calculate the IC50 value.
Cell Viability Assay
Objective: To assess the effect of PLX73086 on the viability of CSF1R-dependent cells.
Materials:
-
CSF1R-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium supplemented with CSF-1 or IL-34
-
PLX73086 (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate in a medium containing CSF-1 or IL-34.
-
Add serial dilutions of PLX73086 or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy of PLX73086 in a subcutaneous syngeneic tumor model.
Materials:
-
Murine cancer cell line (e.g., MC38 for colon adenocarcinoma, B16-F10 for melanoma)
-
Appropriate cell culture media and conditions
-
Syngeneic mice (e.g., C57BL/6)
-
PLX73086-formulated chow or vehicle for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Culture the desired murine cancer cell line.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Subcutaneously inject the tumor cells into the flank of the syngeneic mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PLX73086 (e.g., via formulated chow at 200 mg/kg) or vehicle control daily.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).
-
Analyze the data to determine the effect of PLX73086 on tumor growth and the tumor microenvironment.
Mandatory Visualizations
This section provides diagrams to visualize key signaling pathways and experimental workflows related to the discovery and evaluation of PLX73086.
Caption: CSF1R Signaling Pathway and Inhibition by PLX73086.
Caption: Experimental Workflow for the Discovery and Evaluation of PLX73086.
References
A Technical Guide to the Colony-Stimulating Factor 1 Receptor (CSF1R) and its Inhibitor, AC708
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function of the Colony-Stimulating Factor 1 Receptor (CSF1R) and the pharmacological profile of AC708, a potent and selective small molecule inhibitor of CSF1R. This document details the critical role of the CSF1R signaling pathway in health and disease, presents quantitative data on the activity of AC708, outlines detailed experimental protocols for its characterization, and visualizes key biological and experimental processes.
The Biological Role and Signaling of CSF1R
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as M-CSFR or CD115, is a cell-surface receptor tyrosine kinase encoded by the CSF1R gene.[1] It is a pivotal regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and their progenitor cells.[2][3]
Core Biological Functions
CSF1R and its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), are indispensable for the development and maintenance of most tissue-resident macrophages and microglia, the resident immune cells of the brain.[1][2][4] The activation of CSF1R signaling is crucial for a variety of physiological processes:
-
Hematopoiesis: Governs the differentiation of hematopoietic stem cells into macrophages and monocytes.[1]
-
Immunity: Modulates the function of macrophages in both innate and adaptive immunity, including phagocytosis and antigen presentation.
-
Tissue Homeostasis and Repair: Promotes tissue protection and healing following injury.[1]
-
Neurodevelopment and Neuroinflammation: CSF1R is the major regulator of microglial development and maintenance in the brain and plays a complex role in neurological disorders.[4][5]
Role in Disease
Dysregulation of the CSF1R signaling pathway is implicated in a wide range of pathologies, making it a compelling therapeutic target.
-
Oncology: In the tumor microenvironment (TME), high levels of CSF-1 attract and sustain tumor-associated macrophages (TAMs).[1] These TAMs often exhibit an immunosuppressive, pro-tumorigenic M2-like phenotype, promoting tumor growth, angiogenesis, and metastasis.[6] CSF1R inhibition is a strategy to deplete or reprogram these TAMs to enhance anti-tumor immunity.[2][6]
-
Inflammatory and Autoimmune Diseases: Aberrant macrophage activity contributes to the pathology of conditions like rheumatoid arthritis and inflammatory bowel disease.[2][7]
-
Neurodegenerative Diseases: Microglia, which depend on CSF1R signaling, play a dual role in diseases like Alzheimer's and multiple sclerosis, contributing to both neuroinflammation and protective functions.[1][5] Mutations in the CSF1R gene are linked to adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP).[8]
The CSF1R Signaling Pathway
Ligand binding (CSF-1 or IL-34) to the extracellular domain of CSF1R induces receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues in the intracellular kinase domain.[1][3] This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate key cellular functions.
Key downstream pathways include:
-
PI3K/AKT Pathway: Primarily responsible for promoting cell survival.[1]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Plays a central role in regulating myeloid cell differentiation and proliferation.[9]
-
STAT Pathway: Contributes to the regulation of gene expression related to immune function and cell differentiation.
Caption: CSF1R Signaling and Inhibition by AC708.
AC708: A Selective CSF1R Inhibitor
AC708, also known as PLX73086, is a potent, orally available small molecule inhibitor designed to selectively target CSF1R.[10][11] It functions by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.[4] A key characteristic of AC708 is its low permeability across the blood-brain barrier, making it a valuable research tool for distinguishing the roles of peripheral macrophages from CNS-resident microglia.[4][11]
Quantitative Biological Activity
AC708 demonstrates potent inhibition of CSF1R in both biochemical and cellular assays. It shows significant selectivity for CSF1R over other closely related kinases.
| Table 1: In Vitro Inhibitory Activity of AC708 | |
| Assay Type | IC₅₀ (nM) |
| CSF1R Kinase Activity (Ligand: CSF-1) | 26 |
| CSF1R Kinase Activity (Ligand: IL-34) | 33 |
| CSF-1 Dependent Cell Viability | 38 |
| IL-34 Dependent Cell Viability | 40 |
| CSF-1 Mediated Osteoclast Differentiation | 15 |
| Data compiled from publicly available sources. |
| Table 2: Kinase Selectivity Profile of AC708 | |
| Kinase | Selectivity vs. CSF1R |
| KIT | Selective |
| FLT3 | Selective |
| PDGFRα | Selective |
| PDGFRβ | Selective |
| AC708 shows significant selectivity for CSF1R when compared with other protein kinases.[10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and efficacy of CSF1R inhibitors like AC708.
Protocol: In Vitro CSF1R Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.
Objective: To determine the IC₅₀ value of AC708 against recombinant human CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for CSF1R)
-
Polymeric substrate (e.g., Poly(Glu, Tyr) 4:1)
-
AC708 (stock solution in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution series of AC708 in 100% DMSO. Subsequently, create intermediate dilutions in Kinase Assay Buffer to achieve the final desired assay concentrations with a constant DMSO percentage (typically ≤1%).
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, the polymeric substrate, and ATP.
-
Reaction Setup: a. Add 2.5 µL of the diluted AC708 or vehicle (DMSO in buffer) to the appropriate wells of the assay plate. b. Add 5 µL of the Master Mix (Substrate + ATP) to each well. c. To initiate the reaction, add 2.5 µL of diluted CSF1R enzyme to each well. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This involves a 45-minute incubation. b. Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for another 30-60 minutes.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Calculate the percent inhibition for each AC708 concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the AC708 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular CSF1R Phosphorylation Assay
This protocol measures the ability of a compound to inhibit ligand-induced CSF1R autophosphorylation within a cellular context.
Objective: To determine the IC₅₀ of AC708 for the inhibition of CSF-1-induced CSF1R phosphorylation in a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human CSF-1
-
AC708 (stock solution in DMSO)
-
Cold PBS containing phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Western Blotting reagents or Phospho-CSF1R ELISA Kit
Procedure:
-
Cell Culture: Seed THP-1 cells in a multi-well plate and allow them to adhere and grow.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 4-16 hours to reduce basal receptor activation.
-
Compound Treatment: Prepare serial dilutions of AC708 in serum-free medium. Pre-treat the starved cells with the diluted AC708 or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding recombinant human CSF-1 to a final concentration of 50-100 ng/mL. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: a. Immediately stop the stimulation by placing the plate on ice and aspirating the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold Lysis Buffer to each well and incubate on ice for 15-30 minutes. d. Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Detection and Analysis: a. Western Blot: Normalize protein amounts, separate lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-CSF1R (pY723) and total CSF1R. Use a loading control like β-actin. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate. b. ELISA: Use a sandwich ELISA kit designed to detect phospho-CSF1R. Add normalized lysates to the pre-coated plate and follow the manufacturer's protocol.
-
Data Analysis: Quantify the band intensities (Western Blot) or absorbance values (ELISA). Normalize the phospho-CSF1R signal to the total CSF1R signal. Calculate the percent inhibition at each AC708 concentration and determine the IC₅₀ value as described in Protocol 3.1.
Caption: Workflow for a Cellular Phosphorylation Assay.
Conclusion
CSF1R is a centrally important receptor tyrosine kinase that governs the function of macrophages and microglia, playing a critical role in oncology, immunology, and neuroscience. Its dysregulation is a key factor in the pathology of numerous diseases. AC708 is a potent and selective inhibitor of CSF1R that serves as a powerful tool for both basic research and as a potential therapeutic agent. Its defining characteristic of peripheral restriction allows for the precise dissection of the roles of peripheral macrophages versus CNS microglia. The protocols and data presented herein provide a comprehensive foundation for researchers and drug developers working to understand and therapeutically target the vital CSF1R signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AC708 / Daiichi Sankyo [delta.larvol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AC708: A Technical Guide to CSF1R Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase that plays a critical role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[4][5] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the AC708-mediated inhibition of the CSF1R signaling pathway, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction to the CSF1R Signaling Pathway
The CSF1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), are pivotal regulators of the mononuclear phagocyte system.[5] Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][5] This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, differentiation, and migration.[2][6]
In the context of cancer, tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and are heavily dependent on CSF1R signaling for their function.[4][7] TAMs can promote tumor progression, angiogenesis, and metastasis, and can also contribute to resistance to various cancer therapies.[4] Therefore, inhibiting the CSF1R signaling pathway presents a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
AC708: Mechanism of Action and Selectivity
AC708 is a highly selective inhibitor of CSF1R.[3][7] It exerts its effect by binding to the ATP-binding pocket of the CSF1R kinase domain, thereby preventing the phosphorylation and activation of the receptor.[8] This blockade of CSF1R signaling leads to the depletion and functional modulation of macrophages.[4]
A key feature of AC708 is its high selectivity for CSF1R over other closely related kinases, such as PDGFRα/β, FLT3, and KIT.[2][9] This selectivity is crucial for minimizing off-target effects and potential toxicities.
Quantitative Data
The inhibitory potency and selectivity of AC708 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AC708
| Assay Type | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [2][9] |
| CSF1R Phosphorylation | IL-34 | 33 | [2][9] |
| Growth-Factor Dependent Cell Viability | CSF-1 | 38 | [2] |
| Growth-Factor Dependent Cell Viability | IL-34 | 40 | [2] |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 | [2] |
| MCP-1 Release in Human Monocytes | CSF-1 | 93 | [9] |
| MCP-1 Release in Human Monocytes | IL-34 | 88 | [9] |
Table 2: Kinase Selectivity Profile of AC708
| Kinase Target | Description | Selectivity vs. CSF1R | Reference |
| PDGFRα | Platelet-Derived Growth Factor Receptor Alpha | High | [2][9] |
| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | High | [2][9] |
| FLT3 | FMS-like Tyrosine Kinase 3 | High | [2][9] |
| KIT | Mast/Stem Cell Growth Factor Receptor | High | [2][9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: AC708 inhibits CSF1R autophosphorylation and downstream signaling.
Caption: General workflow for in vitro characterization of AC708.
Caption: A typical workflow for in vivo evaluation of AC708.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols for evaluating AC708.
CSF1R Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate CSF1R-expressing cells (e.g., NIH-3T3-CSF1R) in complete medium. Once confluent, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of AC708 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) or IL-34 for 5-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CSF1R (Tyr723) and total CSF1R overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the IC50 value of AC708.
Cell Viability Assay
-
Cell Seeding: Seed growth factor-dependent cells (e.g., M-NFS-60) in 96-well plates in their respective growth medium.
-
Inhibitor Treatment: Add serial dilutions of AC708 or vehicle control to the wells.
-
Ligand Stimulation: Add the appropriate growth factor (CSF-1 or IL-34) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.
-
Drug Administration: Administer AC708 (e.g., formulated in a suitable vehicle for oral gavage or mixed in the chow) or vehicle control daily.
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and body weight regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection and Analysis: Harvest tumors and other organs for further analysis, such as immunohistochemistry for macrophage markers (e.g., F4/80) or flow cytometry to analyze immune cell populations.
Conclusion
AC708 is a potent and selective inhibitor of the CSF1R signaling pathway with significant potential for therapeutic applications in oncology and other diseases driven by macrophage activity. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization. The provided data and visualizations serve as a valuable resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety of AC708 is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ambitbio.com [ambitbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Effect of AC708 on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, highly plastic cells of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and tumorigenesis. Depending on the tissue microenvironment, macrophages can polarize into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. Consequently, strategies to modulate macrophage polarization, particularly by inhibiting the M2 phenotype, are of significant interest in oncology drug development.
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R and its ligand, CSF-1, are crucial for the differentiation, survival, and proliferation of macrophages.[2] Dysregulation of the CSF-1/CSF1R signaling axis is implicated in the recruitment and polarization of M2-like TAMs. This technical guide provides an in-depth overview of the effect of AC708 on macrophage polarization, summarizing available quantitative data, providing detailed experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action of AC708
AC708 functions as a competitive inhibitor of ATP binding to the kinase domain of CSF1R.[3] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are essential for macrophage survival and function.[3] The primary mechanism by which AC708 is thought to impact the tumor microenvironment is through the depletion of TAMs and the modulation of their polarized state.[1]
Effect on Macrophage Polarization
The CSF-1/CSF1R signaling pathway is a key driver of M2 macrophage polarization.[2] By inhibiting CSF1R, AC708 is expected to reduce the population of M2-like TAMs and potentially shift the M1/M2 balance within the tumor microenvironment. While specific quantitative data on the modulation of M1 and M2 markers by AC708 is limited in publicly available literature, studies on other CSF1R inhibitors and the known biology of the target provide strong evidence for this effect. Inhibition of CSF1R has been shown to decrease the expression of M2 markers such as CD163 and increase the expression of the M1 marker CD86 in M2-polarized macrophages.
Quantitative Data
A study investigating the effect of AC708 in a mouse model of ovarian cancer demonstrated a significant reduction in the overall macrophage population within the tumor.[4] The following tables summarize the key findings from this research.
| Treatment Group | Macrophage Population (% of CD45+ cells) | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | Not specified | - | - |
| AC708 | Not specified | 65% | 86% |
| Data from flow cytometry analysis of CD11b+/F4/80+ cells.[4] |
| Treatment Group | Macrophage Count (Immunohistochemistry) | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | Not specified | - | - |
| AC708 | Not specified | 47% | 43% |
| Data from immunohistochemical staining for F4/80.[4] |
In another study, AC708 was shown to decrease the macrophage content in tumors by 81% compared to the control group when administered alone and in combination with an anti-VEGF antibody.[4]
Experimental Protocols
The following protocols provide a general framework for investigating the effect of AC708 on macrophage polarization in vitro.
In Vitro Generation and Polarization of Macrophages
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 and M2 phenotypes.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4)
-
AC708 (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Isolation of Bone Marrow Cells: Isolate bone marrow from the femurs and tibias of mice under sterile conditions.
-
Differentiation of BMDMs: Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
Macrophage Polarization:
-
M1 Polarization: Treat M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24-48 hours.
-
M2 Polarization: Treat M0 macrophages with 20 ng/mL IL-4 for 24-48 hours.
-
-
AC708 Treatment: Add AC708 at various concentrations to the M2 polarization cultures to assess its effect on M2 marker expression. A vehicle control (e.g., DMSO) should be included.
Analysis of Macrophage Polarization
a) Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control macrophage populations using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Tgf-β). Use a housekeeping gene (e.g., Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
b) Flow Cytometry
Procedure:
-
Cell Staining: Harvest the macrophages and stain them with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing each marker and the mean fluorescence intensity.
Signaling Pathways
AC708 exerts its effects by inhibiting the CSF1R signaling cascade. The binding of CSF-1 to CSF1R leads to the activation of several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for M2 polarization. By blocking the initial step of this cascade, AC708 prevents the activation of transcription factors responsible for the expression of M2-specific genes.
Caption: CSF1R signaling pathway and its inhibition by AC708.
Caption: In vitro experimental workflow for studying AC708.
Conclusion
AC708 is a promising therapeutic agent that targets the CSF-1/CSF1R signaling axis, a critical pathway in the regulation of macrophage survival and polarization. By inhibiting CSF1R, AC708 can effectively reduce the population of tumor-promoting M2-like macrophages. Further research is warranted to fully elucidate the quantitative effects of AC708 on the expression of specific M1 and M2 markers and to optimize its therapeutic application in combination with other anti-cancer agents. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the immunomodulatory properties of AC708 and its potential to reshape the tumor microenvironment.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on AC708: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective, non-brain penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. In the context of oncology, targeting CSF1R is a promising strategy to modulate the tumor microenvironment, particularly by depleting tumor-associated macrophages (TAMs). TAMs are known to play a significant role in promoting tumor angiogenesis, survival, and metastasis.[2] This document provides a comprehensive overview of the available preclinical data on AC708, focusing on its mechanism of action, in vitro and in vivo efficacy, and what is publicly known about its experimental protocols.
Mechanism of Action
AC708 exerts its therapeutic effect by selectively inhibiting CSF1R. This inhibition prevents the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), thereby blocking the activation of the receptor.[1] The activation of CSF1R normally triggers autophosphorylation of its intracellular tyrosine kinase domain, which in turn activates several downstream pro-survival signaling cascades, including PI3K, ERK1/2, and JNK. By inhibiting CSF1R phosphorylation, AC708 effectively shuts down these signaling pathways, leading to the depletion of TAMs within the tumor microenvironment.[3]
A key characteristic of AC708 is its significant specificity for CSF1R over other closely related kinases such as PDGFRα and β, FLT3, and KIT.[4][5] Furthermore, AC708 is a non-brain penetrant inhibitor, which allows for the specific targeting of peripheral macrophages without affecting microglia in the central nervous system.[1][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of CSF1R and the point of intervention for AC708.
Quantitative Data
The following tables summarize the available quantitative preclinical data for AC708.
Table 1: In Vitro Activity of AC708
| Assay | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [5][7] |
| IL-34 | 33 | [5][7] | |
| Cell Viability (growth-factor dependent cells) | CSF-1 | 38 | [5][7] |
| IL-34 | 40 | [5][7] | |
| Primary Human Osteoclast Differentiation & Survival | CSF-1 | 15 | [5][7] |
| MCP-1 Release (enriched human monocytes) | CSF-1 | 93 | [5] |
| IL-34 | 88 | [5] |
Table 2: In Vivo Efficacy of AC708
| Model | Treatment | Outcome | Reference |
| IG10 syngeneic ovarian cancer (C57/Bl6 mice) | AC708 (90 mg/kg, daily oral gavage) + anti-VEGF antibody (B20) | Little to no measurable tumor burden. | [4] |
| Ovarian cancer model with adaptive resistance to anti-VEGF and paclitaxel (B517696) | Addition of AC708 | 83% lower tumor burden. | [4] |
Note: Detailed pharmacokinetic and toxicology data for AC708 are not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AC708 are not fully disclosed in the public domain. However, based on available information, the following provides an overview of the methodologies used in key experiments.
In Vitro Assays
CSF1R Phosphorylation Assay:
-
Objective: To determine the inhibitory activity of AC708 on CSF1R phosphorylation.
-
Methodology: A cell-based assay was used where cells were stimulated with either CSF-1 or IL-34 in the presence of varying concentrations of AC708. The level of CSF1R phosphorylation was then measured to determine the IC50 value.[5][7] The specific cell line and detection method (e.g., ELISA, Western Blot) are not specified in the available literature.
Cell Viability Assay:
-
Objective: To assess the effect of AC708 on the viability of cells dependent on CSF-1 or IL-34 for growth.
-
Methodology: Growth-factor dependent cells were cultured with either CSF-1 or IL-34 and treated with a range of AC708 concentrations. Cell viability was likely assessed using a standard method such as MTT or CellTiter-Glo to determine the IC50 values.[5][7]
MCP-1 Release Assay:
-
Objective: To measure the inhibitory effect of AC708 on the release of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Methodology: Enriched human monocytes were stimulated with either CSF-1 or IL-34 in the presence of AC708. The concentration of MCP-1 in the cell culture supernatant was then quantified, likely by ELISA, to determine the IC50 of AC708's inhibitory effect.[5]
In Vivo Studies
IG10 Syngeneic Ovarian Cancer Model:
-
Objective: To evaluate the anti-tumor efficacy of AC708 in combination with anti-VEGF therapy.
-
Animal Model: C57/Bl6 mice were inoculated intraperitoneally with IG10 ovarian cancer cells.[4][5]
-
Treatment Regimen:
Ovarian Cancer Model of Adaptive Resistance:
-
Objective: To determine if AC708 can overcome adaptive resistance to anti-VEGF and chemotherapy.
-
Animal Model: Mice bearing ovarian tumors were treated with an anti-VEGF antibody and paclitaxel until resistance developed.[4]
-
Treatment Regimen: Upon the emergence of resistance, AC708 was added to the treatment regimen.[4]
-
Endpoint: Tumor burden was compared between groups with and without the addition of AC708.[4]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo evaluation of AC708 in the IG10 syngeneic mouse model.
Conclusion
The available preclinical data indicate that AC708 is a potent and highly selective inhibitor of CSF1R. Its mechanism of action, centered on the depletion of tumor-associated macrophages, has shown promising anti-tumor effects in in vivo models, particularly in combination with anti-angiogenic therapy. The non-brain penetrant nature of AC708 allows for the specific investigation and targeting of peripheral macrophage-driven pathologies. While the publicly accessible data provides a strong foundation for its therapeutic potential, a more detailed and in-depth understanding would require access to proprietary pharmacokinetic and toxicology data, as well as more granular experimental protocols. A Phase I clinical trial of PLX73086 (AC708) was initiated in 2016 but was terminated in 2018.[3]
References
- 1. PLX73086 | Benchchem [benchchem.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
In-depth Technical Guide: AC708 for Immunology Research
A comprehensive review of the available scientific literature reveals no specific therapeutic agent or research compound designated as "AC708" with a recognized body of work in the field of immunology.
Extensive searches of scientific databases and clinical trial registries did not yield any information on a molecule with this identifier. The initial search results provided insights into various areas of immunology research, including preclinical models of autoimmune diseases, immuno-oncology, and clinical trial methodologies. However, none of these resources contained specific data, experimental protocols, or signaling pathway information related to a compound named AC708.
One isolated mention of "AC708" appeared in the context of a preclinical study on adaptive resistance to anti-VEGF therapy. In this instance, "AC708" was used as a label in a figure, but the context did not define it as a specific, publicly documented investigational drug or compound. This reference was insufficient to build a comprehensive technical guide as requested.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a compound for which there is no available scientific literature.
Researchers, scientists, and drug development professionals seeking information on novel immunomodulatory agents are encouraged to consult peer-reviewed scientific journals, presentations from major scientific conferences, and official communications from pharmaceutical and biotechnology companies. When investigating a new compound, it is crucial to verify its designation and ensure that it is a recognized entity within the scientific community.
AC708: A Deep Dive into CSF1R Inhibition for Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic inflammatory diseases represent a significant global health burden, and the demand for novel, targeted therapies remains high. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway has emerged as a critical regulator of macrophage and microglia function, key cell types implicated in the pathogenesis of a wide range of inflammatory conditions. AC708 (also known as PLX73086) is a potent and highly selective small molecule inhibitor of CSF1R. By modulating the activity of these myeloid cells, AC708 holds considerable promise as a therapeutic agent for various inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of AC708 in inflammatory diseases, detailing its mechanism of action, summarizing key experimental data, and outlining relevant experimental protocols.
Introduction: The Role of CSF1R in Inflammation
The Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R, are pivotal for the survival, proliferation, differentiation, and function of macrophages and their central nervous system counterparts, microglia.[1] Over-activation of the CSF1R pathway is a key driver in the initiation and progression of various inflammatory diseases.[2] This overstimulation leads to an increased number and pro-inflammatory phenotype of macrophages at the site of inflammation, contributing to tissue damage and disease pathology. The therapeutic potential of targeting this pathway is underscored by the observation that inhibiting CSF1R can ameliorate disease in various preclinical models of inflammatory conditions.[3]
AC708 is a potent and exquisitely selective small molecule inhibitor of CSF1R. Its high selectivity minimizes off-target effects, a crucial attribute for therapies intended for chronic inflammatory conditions.[1] Preclinical studies have demonstrated that AC708 effectively inhibits CSF1R signaling, leading to a reduction in macrophage activity and proliferation.[1]
Mechanism of Action of AC708
AC708 exerts its therapeutic effect by binding to the ATP-binding pocket of the CSF1R tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling. This blockade prevents the activation of key intracellular pathways that are essential for macrophage and microglia survival and pro-inflammatory functions.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively promote cell survival, proliferation, and the production of pro-inflammatory mediators such as cytokines and chemokines. AC708, by inhibiting the initial phosphorylation event, effectively shuts down this entire signaling network.
Preclinical Evidence in Inflammatory Disease Models
While specific preclinical data for AC708 in a wide range of inflammatory diseases are not extensively published, the therapeutic principle of selective CSF1R inhibition has been validated in numerous models using other selective inhibitors. These studies provide a strong rationale for the investigation of AC708 in these conditions.
Rheumatoid Arthritis (RA)
In rodent models of collagen-induced arthritis (CIA), a widely used model for RA, selective CSF1R kinase inhibitors have been shown to halt cartilage damage, bone erosion, and systemic bone loss.[3]
| Parameter | Vehicle Control | CSF1R Inhibitor (JNJ-40346527) | Reference |
| Arthritis Score | High | Significantly Reduced | [3] |
| Joint Swelling | Severe | Significantly Reduced | [3] |
| Bone Erosion | Present | Halted | [3] |
| Cartilage Damage | Present | Halted | [3] |
| Synovial Macrophage Infiltration | High | Significantly Reduced | [3] |
Inflammatory Bowel Disease (IBD)
In murine models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and T-cell transfer models, CSF1R inhibition has demonstrated therapeutic efficacy.
| Parameter | Vehicle Control | CSF1R Inhibitor (JNJ-40346527) | Reference |
| Colon Weight/Length Ratio | Increased | ~50% Reduction | [4] |
| Histological Disease Score | High | ~60% Reduction | [4] |
| F4/80+ Mononuclear Cell Infiltration | High | Reduced | [4] |
| CD3+ Lymphocyte Infiltration | High | Reduced | [4] |
Neuroinflammation (Multiple Sclerosis Model)
In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, selective CSF1R inhibitors have been shown to reduce disease severity by targeting microglia and infiltrating macrophages.
| Parameter | Vehicle Control | CSF1R Inhibitor (PLX5622) | Reference |
| Clinical EAE Score | Severe | Significantly Ameliorated | [1] |
| Spinal Cord Demyelination | Present | Reduced | [1] |
| Microglia/Macrophage Infiltration | High | Depleted | [1] |
| Pro-inflammatory Cytokine Production | High | Reduced | [5] |
| Parameter | Vehicle Control | CSF1R Inhibitor (GW2580) | Reference |
| Neurological Disability Score | High | Delayed and Reduced | [2] |
| Inflammatory Perivascular Cuffs | Numerous and Broken | Reduced Number of Broken Cuffs | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key in vivo and in vitro experiments.
In Vivo Models
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1 mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: AC708 or vehicle is administered orally daily, starting from the day of the booster injection.
-
Assessment: Arthritis severity is scored visually three times a week based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Induction: Acute colitis is induced in C57BL/6 mice by administering 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: AC708 or vehicle is administered orally daily, starting concurrently with DSS administration.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) is calculated. At the end of the study, the colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Induction: EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA, followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
Treatment: AC708 or vehicle is administered orally daily, either prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).
-
Assessment: Clinical signs are scored daily on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund). Histological analysis of the spinal cord is performed to assess inflammation and demyelination.
In Vitro Assays
Macrophage Differentiation and Activation Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of M-CSF to differentiate them into macrophages.
-
Treatment: Differentiated macrophages are pre-treated with various concentrations of AC708 for 1 hour.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response.
-
Analysis: After 24 hours, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead arrays.
Chemokine Release Assay
-
Cell Culture: A human monocyte cell line (e.g., THP-1) is used.
-
Treatment and Stimulation: Cells are pre-treated with AC708 and then stimulated with CSF-1 or IL-34.
-
Analysis: The supernatant is collected to measure the release of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), using ELISA.
Future Directions and Conclusion
References
- 1. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
PLX73086: A Technical Guide to a Non-Brain Penetrant CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PLX73086 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their central nervous system (CNS) counterparts, microglia.[1][2][3] A defining and critical characteristic of PLX73086 is its inability to cross the blood-brain barrier (BBB), restricting its pharmacological activity to the periphery.[1][3][4] This property makes PLX73086 an invaluable research tool for dissecting the distinct roles of peripheral macrophages versus CNS-resident microglia in various physiological and pathological processes, including neuroinflammation, neurodegenerative diseases, and cancer.[3][4][5] By selectively depleting peripheral macrophage populations without affecting microglia, PLX73086 allows for the precise elucidation of peripheral immune contributions to disease pathogenesis.[3][4][6]
Mechanism of Action
PLX73086 exerts its biological effects by targeting the ATP-binding pocket of CSF1R.[1][3] This binding prevents the autophosphorylation of the receptor upon engagement by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2][7] The inhibition of receptor autophosphorylation blocks the initiation of downstream signaling cascades, primarily the PI3K/Akt pathway, which is crucial for cell survival.[7] This disruption of CSF1R-mediated signaling ultimately leads to the apoptosis of CSF1R-dependent cells, most notably peripheral macrophages.[3][4]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. PLX73086 | Benchchem [benchchem.com]
- 3. PLX73086 | Benchchem [benchchem.com]
- 4. PLX73086 () for sale [vulcanchem.com]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
AC708: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase that plays a critical role in the regulation, differentiation, proliferation, and survival of macrophages and their progenitor cells.[3] By targeting CSF1R, AC708 effectively blocks the downstream signaling pathways initiated by its ligands, CSF-1 and IL-34.[4] This targeted mechanism of action leads to the depletion of CSF1R-dependent cells, making AC708 a valuable tool for investigating the role of macrophages in a variety of physiological and pathological processes, including cancer and inflammatory diseases.[5][6] A key characteristic of AC708 (PLX73086) is its limited ability to cross the blood-brain barrier, which allows for the specific targeting of peripheral macrophages while largely sparing the brain's resident microglia.[4] This document provides a comprehensive overview of the kinase selectivity profile of AC708, detailed experimental methodologies for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of AC708
AC708 demonstrates significant specificity for CSF1R.[2] While comprehensive kinome-wide screening data is not broadly available in the public domain, existing information highlights its selectivity over other closely related kinases.[4] The available quantitative data for AC708's inhibitory activity is summarized below.
| Target | Assay Type | Ligand | IC50 (nM) | Notes |
| CSF1R | Cell-based Phosphorylation | CSF-1 | 26 | [2] |
| CSF1R | Cell-based Phosphorylation | IL-34 | 33 | [2] |
| - | CSF1R-dependent cell viability | CSF-1 | 38 | [2] |
| - | CSF1R-dependent cell viability | IL-34 | 40 | [2] |
| Osteoclasts | Primary human cell differentiation and survival | CSF-1 | 15 | [2] |
AC708 has been shown to be selective for CSF1R over the closely related platelet-derived growth factor receptor (PDGFR) family kinases PDGFRα and β, as well as FLT3 and KIT.[2]
Experimental Protocols
To determine the selectivity profile of a kinase inhibitor like AC708, a combination of biochemical and cell-based assays is typically employed.
Biochemical Kinase Selectivity Profiling (Competition Binding Assay)
A common method for broad kinase profiling is the competition binding assay, such as the KINOMEscan™ platform. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition of AC708 against a large panel of purified human kinases.
Methodology:
-
Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized.[7][8]
-
Immobilized Ligand: Kinases are typically tagged (e.g., with T7 phage) and incubated with an immobilized, broadly active kinase inhibitor ligand on a solid support (e.g., streptavidin-coated beads).[9][10]
-
Competition: The test compound (AC708) is added at various concentrations to compete with the immobilized ligand for binding to the kinase active site.[10]
-
Quantification: The amount of kinase bound to the solid support is quantified. A common method is through quantitative PCR (qPCR) of the DNA tag attached to the kinase.[9][10] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. For compounds showing significant inhibition, a full dose-response curve is generated to determine the dissociation constant (Kd).
Cell-Based Kinase Phosphorylation Assay
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of the target kinase's activity within intact cells.
Objective: To determine the IC50 value of AC708 for the inhibition of CSF1R phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cell line that expresses CSF1R (e.g., human monocytes or an engineered cell line) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test compound (AC708) or a vehicle control (DMSO) for a specified period.
-
Ligand Stimulation: The cells are then stimulated with a specific ligand, such as CSF-1 or IL-34, to induce the dimerization and autophosphorylation of the CSF1R.
-
Cell Lysis: Following stimulation, the cells are lysed to release the cellular proteins.
-
Phosphorylation Detection: The level of CSF1R phosphorylation is quantified using methods such as:
-
ELISA: A sandwich ELISA format can be used where a capture antibody binds to total CSF1R, and a detection antibody specific to the phosphorylated form of the receptor is used for quantification.[11]
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CSF1R and total CSF1R.
-
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer assays can be employed using specific antibody pairs to detect the phosphorylated substrate.[11]
-
-
Data Analysis: The signal from the phosphorylated CSF1R is normalized to the total amount of CSF1R. The data is then plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylation signal by 50%.
Visualizations
Caption: CSF1R Signaling Pathway and Inhibition by AC708.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. AC708 | TargetMol [targetmol.com]
- 3. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 6. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. benchchem.com [benchchem.com]
Technical Guide: The Impact of AC-73 on Myeloid Cells
Note: Initial searches for a compound designated "AC708" did not yield relevant results in the context of myeloid cell effects. However, substantial research exists for a similarly named small molecule, AC-73 , a potent inhibitor of CD147, which has demonstrated significant effects on acute myeloid leukemia (AML) cells. This guide will focus on the known mechanisms and effects of AC-73 on myeloid cells.
This technical guide provides a comprehensive overview of the small molecule AC-73, its mechanism of action, and its effects on myeloid cells, particularly in the context of Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
AC-73 is a small-molecule compound that specifically targets CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein.[1][2] In various cancers, including AML, the overexpression of CD147 is associated with tumor progression and resistance to chemotherapy.[1][3] AC-73 exerts its effects by inhibiting the functions of CD147.[4]
In myeloid leukemia cells, the primary mechanism of action of AC-73 involves the inhibition of the ERK/STAT3 signaling pathway.[1][4] This pathway is known to be crucial for the proliferation and survival of AML cells.[4] By suppressing the activation of ERK and STAT3, AC-73 leads to a reduction in leukemic cell proliferation.[3][4] Furthermore, AC-73 has been shown to induce autophagy in AML cells.[1][4]
Data Presentation: Quantitative Effects of AC-73 on Myeloid Cells
The following tables summarize the quantitative data on the effects of AC-73 on AML cell lines and primary patient samples.
Table 1: Effect of AC-73 on AML Cell Line Viability and Growth
| Cell Line | Treatment | Effect |
| U937, NB4, MV4-11 | AC-73 (dose-dependent) | Inhibition of cell growth[5][6] |
| U937, NB4 | AC-73 (dose-dependent) | Dose-dependent increase in LC3-II/LC3-I ratio, indicating autophagy induction[5] |
| U937, NB4 | AC-73 (2.5 µM for varying times) | Time-dependent decrease in cell viability[5] |
Table 2: Synergistic Effects of AC-73 with Chemotherapeutic Agents in AML Cell Lines
| Cell Line | Combination Treatment | Observed Effect |
| U937, NB4 | AC-73 (2.5 µM) + Arabinosylcytosine (Ara-C) | Enhanced reduction in cell viability compared to single-agent treatment[6] |
| U937, NB4 | AC-73 (2.5 µM) + Arsenic Trioxide (ATO) | Enhanced reduction in cell viability compared to single-agent treatment[6] |
Table 3: Effect of AC-73 on Primary AML Blasts
| AML Subtype | Treatment | Effect |
| M2, M3, M5 | AC-73 (dose response) | Increased apoptosis in leukemic blasts[3] |
| - | AC-73 + Ara-C or ATO | Increased sensitivity of primary AML blasts to chemotherapy[4] |
Experimental Protocols
Detailed methodologies for the key experiments investigating the effects of AC-73 are described below.
3.1. Cell Lines and Culture
-
Cell Lines: Human AML cell lines such as U937, NB4, and MV4-11 were used.[6]
-
Primary Cells: Primary leukemic blasts were obtained from patients with AML.[4]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Cell Viability and Growth Assays
-
Method: Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays.
-
Procedure: AML cell lines were seeded in multi-well plates and treated with varying concentrations of AC-73, Ara-C, ATO, or combinations thereof for specified durations (e.g., 48 to 72 hours).[5][6] Cell viability was then measured and expressed as a percentage of the control (untreated) cells.
3.3. Apoptosis Assay
-
Method: Apoptosis was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Procedure: Cells were treated with AC-73 for a specified period (e.g., 3 days), then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[6] The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometric analysis.
3.4. Autophagy Analysis
-
Western Blotting: The level of the autophagy marker LC3 was assessed. Cells were treated with different concentrations of AC-73, and cell lysates were subjected to SDS-PAGE and western blotting using antibodies against LC3. The conversion of LC3-I to LC3-II was used as an indicator of autophagy induction.[5]
-
Autophagy Flux Assay: Autophagy flux was monitored by flow cytometry in live cells treated with AC-73.[5]
3.5. Western Blotting for Signaling Pathways
-
Procedure: AML cell lines were treated with AC-73. Cell lysates were prepared and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and STAT3.[6] Actin was typically used as a loading control.
Mandatory Visualizations
Diagram 1: AC-73 Mechanism of Action in AML Cells
Caption: Signaling pathway inhibited by AC-73 in myeloid leukemia cells.
Diagram 2: Experimental Workflow for Assessing AC-73 Efficacy
Caption: Workflow for evaluating the in vitro effects of AC-73 on AML cells.
References
- 1. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Function and Therapeutic Potential of CD147 for Hematological Malignancies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells | Haematologica [haematologica.org]
- 4. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploratory Studies Using PLX73086
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical application of PLX73086, a potent and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and KIT kinase. A key characteristic of PLX73086 is its inability to cross the blood-brain barrier (BBB), making it an invaluable research tool for distinguishing the roles of peripheral macrophages from central nervous system (CNS) microglia in various pathological conditions.[1][2]
Core Mechanism of Action
PLX73086 functions by selectively inhibiting CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia.[1] By blocking CSF1R signaling, PLX73086 effectively depletes populations of peripheral macrophages. However, due to its low brain penetrance, it does not significantly impact microglia within the CNS. This unique property allows researchers to investigate the specific contributions of peripheral versus central myeloid cells in disease models.
Quantitative Data
The following tables summarize the available quantitative data for PLX73086.
Table 1: In Vitro IC50 Values for PLX73086
| Assay Target | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26 |
| CSF1R Phosphorylation | IL-34 | 33 |
| Viability of Growth-Factor Dependent Cells | CSF-1 | 38 |
| Viability of Growth-Factor Dependent Cells | IL-34 | 40 |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 |
Data sourced from Benchchem.
Table 2: Preclinical Efficacy of PLX73086 in a Tauopathy Mouse Model (Tg2541)
| Biomarker | Brain Region | Expected Outcome with PLX73086 | Interpretation |
| Iba1 (Microglia Marker) | Forebrain & Hindbrain | No Significant Change | Peripheral CSF1R inhibition does not affect central microglia populations. |
| pTau (S396, T231) | Forebrain & Hindbrain | No Significant Change | Peripheral macrophage depletion does not alter central tau pathology in this model. |
Chronic treatment with PLX73086 at 275 mg/kg in chow from 4 to 7 months of age showed no significant effect on CNS microglial markers or tau pathology, indicating the effects of brain-penetrant CSF1R inhibitors are likely centrally mediated.[1]
Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway and the point of inhibition by PLX73086.
Caption: CSF1R signaling pathway and inhibition by PLX73086.
Experimental Protocols
Protocol 1: Evaluation of PLX73086 in a Tauopathy Mouse Model (Tg2541)
This protocol outlines the use of PLX73086 to assess the contribution of peripheral macrophages to tau pathology.
1. Animal Model and Husbandry:
-
Use Tg2541 transgenic mice, which express human tau and develop age-dependent tau pathology.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulate PLX73086 into standard rodent chow at a concentration of 275 mg/kg.
-
Provide the formulated chow or a control diet to the mice starting at 4 months of age and continue for 3 months.
3. Experimental Groups:
-
Group 1 (Control): Tg2541 mice receiving control chow.
-
Group 2 (PLX73086): Tg2541 mice receiving chow formulated with PLX73086.
-
Optional Group 3 (Positive Control): Tg2541 mice receiving a brain-penetrant CSF1R inhibitor (e.g., PLX3397) to confirm the effect of central microglial depletion.
4. Behavioral Analysis (Morris Water Maze):
-
Conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (5-7 days): Four trials per day where mice have 60 seconds to find a hidden platform. Record escape latency and path length.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow mice to swim for 60 seconds. Record the time spent in the target quadrant.
5. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Collect brain tissue and peripheral organs (e.g., spleen, liver).
-
Immunohistochemistry: Stain brain sections for microglial markers (Iba1) and phosphorylated tau (e.g., AT8, PHF-1) to assess microglial density and tau pathology.
-
Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble tau species via ELISA or Western blot.
Caption: Experimental workflow for PLX73086 in a tauopathy mouse model.
Protocol 2: Investigating the Role of Peripheral Macrophages in a Mouse Model of Spinal Cord Injury (SCI)
This protocol describes the use of PLX73086 to determine the contribution of peripheral macrophages to the pathology of SCI.
1. Animal Model and Pre-treatment:
-
Use adult C57BL/6 mice.
-
Acclimate mice for at least one week before the start of the experiment.
-
Administer PLX73086-formulated chow (200 mg/kg/day) or control chow for 14 days prior to surgery to ensure depletion of peripheral macrophages.
2. Spinal Cord Injury Surgery:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a spinal cord impactor device.
-
Suture the muscle and skin layers.
3. Post-operative Care:
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Provide manual bladder expression twice daily until bladder function returns.
-
Continue the respective diets (control or PLX73086) throughout the post-operative period.
4. Functional Recovery Assessment:
-
Assess locomotor function using the Basso Mouse Scale (BMS) at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury).
5. Histological and Molecular Analysis:
-
At the desired endpoint, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the spinal cord tissue.
-
Immunohistochemistry: Stain spinal cord sections for markers of macrophages/microglia (Iba1), astrocytes (GFAP), and neurons (e.g., NeuN) to evaluate the inflammatory response and neuronal survival.
-
Flow Cytometry: Isolate immune cells from the spinal cord and peripheral blood to quantify the depletion of peripheral macrophages and assess the central immune response.
Caption: Experimental workflow for PLX73086 in a spinal cord injury model.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AC708, a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708 is a potent and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R signaling is critical for the differentiation, proliferation, and survival of macrophages.[2] In the tumor microenvironment (TME), a subset of macrophages known as tumor-associated macrophages (TAMs) are abundant and predominantly exhibit a pro-tumor M2 phenotype. These M2-like TAMs contribute to tumor progression by promoting angiogenesis, suppressing anti-tumor immunity, and facilitating metastasis.[2] AC708 exerts its anti-tumor effects by inhibiting CSF1R, leading to the depletion of TAMs within the TME, thereby remodeling the immune landscape to be more favorable for anti-tumor responses.[3] These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy of AC708 in preclinical cancer models.
Mechanism of Action and Signaling Pathway
AC708 targets the CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation. By selectively inhibiting CSF1R, AC708 blocks these downstream signals, leading to the depletion of TAMs in the TME. This reduction in immunosuppressive macrophages can enhance anti-tumor immunity and inhibit tumor growth.
Caption: AC708 Mechanism of Action.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the in vivo efficacy of AC708 in murine models of ovarian and breast cancer.
Table 1: In Vivo Efficacy of AC708 in a Syngeneic Ovarian Cancer Model (IG10)
| Treatment Group | Tumor Weight Reduction (%) | Tumor Nodule Reduction (%) | Ascites Volume Reduction (%) | Macrophage (F4/80+) Depletion (%) |
| AC708 vs. Control | 18 | 66 | 49 | Not Reported |
| AC708 + Anti-VEGF (B20) vs. B20 Resistant | Near Complete Response | Not Applicable | Not Applicable | Significant Reduction |
Table 2: In Vivo Efficacy of AC708 in a Human Ovarian Cancer Xenograft Model (OVCAR432) with Acquired Resistance to Bevacizumab and Paclitaxel
| Treatment Group | Tumor Weight Reduction (%) |
| AC708 + Bevacizumab + Paclitaxel vs. Bevacizumab + Paclitaxel Resistant | 83 |
Table 3: In Vitro and In Vivo Activity of AC708
| Assay Type | Parameter | Value |
| Cell-based Assay | CSF-1 Mediated CSF1R Phosphorylation IC50 | 26 nM |
| Cell-based Assay | IL-34 Mediated CSF1R Phosphorylation IC50 | 33 nM |
| In vivo Study (Breast Tumor Model) | CSF-1-mediated MCP-1 release inhibition (100 mg/kg dose) | 60% |
Experimental Protocols
The following protocols are designed for evaluating the in vivo efficacy of AC708 in a murine ovarian cancer model, particularly in the context of acquired resistance to anti-VEGF therapy.
Protocol 1: Syngeneic Ovarian Cancer Mouse Model
1. Cell Culture and Animal Models:
- Cell Line: IG10 murine ovarian cancer cell line (luciferase-labeled for in vivo imaging).
- Animal Model: Female C57/Bl6 mice, 6-8 weeks old.
- Cell Culture: Culture IG10-luc cells in appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
2. Tumor Cell Implantation:
- Harvest IG10-luc cells and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
- Inject 100 µL of the cell suspension intraperitoneally (IP) into each mouse.
3. Treatment Regimen:
- Control Group: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water) administered orally (p.o.) or via IP injection, according to the formulation of the active compounds.
- Anti-VEGF Monotherapy Group: Administer anti-VEGF antibody (e.g., B20) at a dose of 10 mg/kg via IP injection twice weekly.
- AC708 Monotherapy Group: Administer AC708 at a dose of 100 mg/kg (formulated in a suitable vehicle) p.o. or IP daily.
- Combination Therapy Group (Post-Resistance):
- Treat mice with anti-VEGF antibody as described above.
- Monitor tumor growth via bioluminescent imaging (IVIS).
- Once adaptive resistance is established (defined by an initial decrease and then a steady increase in luminescence signal), randomize resistant mice to continue anti-VEGF monotherapy or receive combination therapy with AC708 (100 mg/kg/day).
4. Monitoring and Endpoints:
- Tumor Burden: Monitor tumor growth weekly using an in vivo imaging system (IVIS) to measure bioluminescence.
- Clinical Observations: Record body weight and monitor for any signs of toxicity twice weekly.
- Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint, or at the end of the study period. Collect tumors, ascites fluid, and relevant tissues for further analysis.
5. Endpoint Analysis:
- Measure final tumor weight and count the number of tumor nodules.
- Measure the volume of ascites fluid.
- Immunohistochemistry/Flow Cytometry: Analyze tumor tissue for macrophage infiltration using markers such as F4/80 and CD11b to confirm TAM depletion.
Experimental Workflow Diagram
References
Application Notes and Protocols for AC708 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and are often associated with promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF1R, AC708 targets these TAMs, thereby representing a promising therapeutic strategy in oncology.[1] These application notes provide a summary of the available data on AC708's activity and detailed protocols for its in vitro evaluation in cancer cell line research.
Data Presentation: AC708 Inhibitory Activity
| Assay Type | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [2] |
| CSF1R Phosphorylation | IL-34 | 33 | [2] |
| Cell Viability (Growth-factor dependent cells) | CSF-1 | 38 | [2] |
| Cell Viability (Growth-factor dependent cells) | IL-34 | 40 | [2] |
Signaling Pathway of AC708
The binding of Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) to the CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for macrophage survival, proliferation, and differentiation. AC708 acts as a competitive inhibitor at the ATP-binding site of CSF1R, thereby blocking its autophosphorylation and subsequent downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of AC708 in cancer cell lines.
Experimental Workflow: In Vitro Evaluation of AC708
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the effect of AC708 on the viability and proliferation of cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AC708 (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
AC708 Treatment:
-
Prepare serial dilutions of AC708 in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) to determine the approximate IC50, followed by a narrower range for more precise determination.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest AC708 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of AC708.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each AC708 concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the AC708 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of CSF1R Phosphorylation
This protocol is designed to assess the inhibitory effect of AC708 on CSF-1-induced phosphorylation of CSF1R in cancer cell lines that express the receptor.
Materials:
-
Cancer cell line expressing CSF1R
-
Serum-free cell culture medium
-
Recombinant human or murine CSF-1
-
AC708
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of AC708 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
-
Immunoblotting and Detection:
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading and to assess the total amount of the receptor, the membrane can be stripped and re-probed with anti-total-CSF1R and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated CSF1R signal to the total CSF1R signal and/or the loading control.
-
Compare the levels of phosphorylated CSF1R in AC708-treated samples to the vehicle-treated, CSF-1 stimulated control to determine the extent of inhibition.
-
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are provided as a general guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemicals and reagents.
References
Application Notes and Protocols for In Vitro Use of AC708
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3][4] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. In oncology, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, are often associated with tumor progression, metastasis, and suppression of the anti-tumor immune response.[2] AC708 exerts its effects by blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3] These application notes provide detailed protocols for the in vitro evaluation of AC708's biological activity.
Mechanism of Action
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell survival and proliferation.[5][6] AC708 competitively inhibits the binding of ATP to the CSF1R kinase domain, thereby preventing this autophosphorylation and blocking the initiation of these downstream signaling events.
Data Presentation
The inhibitory activity of AC708 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Assay Type | Ligand/Stimulus | Cell Type / System | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | Cell-based | 26 | [2] |
| CSF1R Phosphorylation | IL-34 | Cell-based | 33 | [2] |
| Cell Viability | CSF-1 | Growth-factor dependent cells | 38 | [2] |
| Cell Viability | IL-34 | Growth-factor dependent cells | 40 | [2] |
| Osteoclast Differentiation & Survival | CSF-1 | Primary human osteoclasts | 15 | [2] |
| MCP-1 Release | CSF-1 | Enriched human monocytes | 93 | [2] |
| MCP-1 Release | IL-34 | Enriched human monocytes | 88 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the activity of AC708 are provided below.
References
Application Notes: The Role of miR-708 in Attenuating Breast Cancer Progression
Introduction
MicroRNA-708 (miR-708) has emerged as a significant tumor-suppressing miRNA in the context of breast cancer. Its expression is frequently downregulated in breast cancer tissues, particularly in metastatic and aggressive subtypes. Restoration of miR-708 levels has been demonstrated to impede key tumorigenic processes, including proliferation, metastasis, and chemoresistance. This document provides a comprehensive overview of the application of miR-708 in breast cancer research, detailing its mechanism of action, and providing protocols for its functional analysis.
Mechanism of Action
The primary anti-tumorigenic effects of miR-708 in breast cancer are attributed to its ability to post-transcriptionally regulate the expression of multiple oncogenes. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] miR-708 directly targets the 3' UTR of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a critical activator of the NF-κB pathway.[2][3] By downregulating IKKβ, miR-708 inhibits the subsequent activation of NF-κB and its downstream targets that are pivotal for cell proliferation, survival, and invasion, such as c-MYC, Cyclin D1, MMP-2, and MMP-9.[1][2]
Furthermore, miR-708 has been shown to target other key proteins involved in metastasis, such as Neuronatin (NNAT). By suppressing NNAT, miR-708 leads to a decrease in intracellular calcium levels, which in turn inactivates the pro-migratory ERK and FAK signaling pathways.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of miR-708 modulation in breast cancer models.
Table 1: In Vitro Effects of miR-708 Overexpression
| Assay | Cell Line | Treatment | Result | Reference |
| Proliferation Assay | MCF-7, MDA-MB-231 | pre-miR-708 transfection | Significant inhibition of cell proliferation | [2] |
| Cell Invasion Assay | MCF-7, MDA-MB-468 | ASO-miR-708-3p | Significant stimulation of cell invasion | [5] |
| Wound Healing Assay | LM2 (metastatic breast cancer cell line) | miR-708 mimic | Significant reduction in cell migration (p=0.005) | [4][6] |
| Tumorsphere Formation | MCF-7, MDA-MB-231 | pre-miR-708 transfection | Significant reduction in the number of tumorspheres | [7] |
Table 2: In Vivo Effects of Modulating miR-708 Activity
| Animal Model | Treatment | Tumor Type | Result | Reference |
| Athymic nude mice | Dexamethasone (induces miR-708) | Breast cancer xenograft | Significant reduction in tumor volume and weight | [7] |
| Athymic nude mice | Antcin A (induces miR-708) | Breast cancer xenograft | Significant reduction in tumor volume and weight | [7] |
| Nude mice | Nanoparticle delivery of miR-708 mimetic | Triple-negative breast cancer | Reduced lung metastasis | [4] |
Experimental Protocols
1. Cell Culture and Transfection of miR-708 Mimics
-
Cell Lines: MCF-7 (ER-positive), MDA-MB-231 (triple-negative).
-
Culture Conditions: Grow cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection Protocol:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Prepare the transfection mix: In one tube, dilute miR-708 mimic or a negative control mimic (e.g., cel-miR-67) in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted mimic and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex to the cells in fresh serum-free medium.
-
After 4-6 hours, replace the medium with complete growth medium.
-
Harvest cells for downstream analysis at 24-72 hours post-transfection.
-
2. Cell Viability Assay (MTT Assay)
-
Protocol:
-
Seed transfected cells in a 96-well plate at a density of 5,000 cells/well.
-
At desired time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-transfected cells.
-
3. Western Blot Analysis
-
Protocol:
-
Lyse transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-IKKβ, anti-phospho-IKKβ, anti-NF-κB p65, anti-Cyclin D1, and anti-β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software.
-
4. Wound Healing (Scratch) Assay
-
Protocol:
-
Grow transfected cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium to minimize cell proliferation.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
-
5. In Vivo Xenograft Model
-
Protocol:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Harvest breast cancer cells (e.g., MDA-MB-231) and resuspend in a mixture of PBS and Matrigel.
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the mammary fat pad of each mouse.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
For treatment, administer a miR-708 agonist (e.g., dexamethasone) or a nanoparticle-formulated miR-708 mimic via a suitable route (e.g., intraperitoneal or intravenous injection). The control group should receive a vehicle or a control mimic.
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width^2) / 2.
-
At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.
-
For metastasis studies, harvest lungs and other organs for histological analysis to quantify metastatic nodules.
-
Visualizations
References
- 1. MicroRNA-708 activation by glucocorticoid receptor agonists regulate breast cancer tumorigenesis and metastasis via downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miR-708-5p: a microRNA with emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle delivery of miR-708 mimetic impairs breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA‐708‐3p mediates metastasis and chemoresistance through inhibition of epithelial‐to‐mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PLX73086 in Peripheral Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages.[1][2] A defining characteristic of PLX73086 is its inability to cross the blood-brain barrier, which allows for the specific depletion of peripheral macrophages without significantly affecting microglia in the central nervous system (CNS).[1][2] This makes PLX73086 an invaluable tool for researchers seeking to dissect the specific roles of peripheral macrophages in various physiological and pathological processes, including oncology, inflammation, and neuroinflammatory diseases.[2][3]
This document provides detailed application notes and protocols for the use of PLX73086 to deplete peripheral macrophages in preclinical research models.
Mechanism of Action: CSF1R Inhibition
PLX73086 functions by binding to the ATP-binding pocket of CSF1R, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The binding of the ligands CSF1 or IL-34 to CSF1R normally triggers a signaling cascade involving pathways such as PI3K/AKT and MAPK/ERK, which are essential for macrophage survival and proliferation.[4] By blocking this initial activation step, PLX73086 effectively disrupts these crucial survival signals, leading to the apoptosis of CSF1R-dependent cells, most notably peripheral macrophages.[1][4]
Data Presentation: Quantitative Effects of CSF1R Inhibitors
The following tables summarize the quantitative data on macrophage depletion following treatment with CSF1R inhibitors. While specific data for PLX73086 is emerging, studies with structurally similar and functionally related CSF1R inhibitors like PLX5622 provide a strong indication of the expected efficacy.
Table 1: Peripheral Macrophage Depletion with PLX73086 in an Ovarian Cancer Mouse Model [5]
| Treatment Group | Macrophage Population (% of CD45+ cells) - Flow Cytometry | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | N/A | - | - |
| AC708 (PLX73086) | N/A | 65% | 86% |
| B20 Resistant | N/A | N/A | - |
| B20 is an anti-VEGF antibody, and the "B20 Resistant" group represents a model of resistance to anti-angiogenic therapy. |
Table 2: F4/80+ Macrophage Depletion with PLX73086 in an Ovarian Cancer Mouse Model (Immunohistochemistry) [5]
| Treatment Group | F4/80+ Macrophage Count | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | N/A | - | - |
| AC708 (PLX73086) | N/A | 47% | 43% |
| B20 Resistant | N/A | N/A | - |
Table 3: Expected Peripheral Macrophage Depletion with CSF1R Inhibitors in Various Organs (Based on PLX5622 Data) [6]
| Organ | % Macrophage Depletion |
| Colon | 92.4% |
| Adipose Tissue | 58.2% |
| Lung | 26.3% |
| Peritoneal Cavity | 90.2% |
| Liver | Increased Kupffer cell frequency, but reduced inflammatory macrophages. |
| Spleen | Not significantly affected. |
| Blood Monocytes | 23.1% reduction |
| Data is based on long-term administration of PLX5622 and may vary based on dosage and duration of PLX73086 treatment. |
Experimental Protocols
Protocol 1: In Vivo Depletion of Peripheral Macrophages using PLX73086-Formulated Diet
This protocol describes the administration of PLX73086 through a formulated diet to achieve selective depletion of peripheral macrophages in mice.
Materials:
-
PLX73086
-
Standard rodent chow (e.g., AIN-76A)[2]
-
Control diet (rodent chow without PLX73086)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal housing facilities
Procedure:
-
Diet Formulation:
-
Consult with a commercial vendor specializing in custom research diets (e.g., Research Diets, Inc.) to formulate a diet containing PLX73086 at the desired concentration.[2]
-
A commonly used dose for chronic studies is 200 mg/kg of body weight per day.[3] This needs to be calculated into the feed based on the average daily food consumption of the mice (typically 3-5 grams for an adult mouse).
-
Ensure the control diet is identical in composition to the PLX73086-formulated diet, lacking only the active compound.
-
-
Acclimation:
-
Acclimate mice to the housing facility and standard rodent chow for at least one week before the start of the experiment.[3]
-
-
Treatment Administration:
-
Randomly assign mice to either the control or PLX73086 treatment group.
-
Provide the respective diets ad libitum.
-
A treatment duration of 14 to 21 days is generally sufficient to achieve significant depletion of peripheral macrophages.[7]
-
-
Monitoring:
-
Monitor the body weight and food consumption of the mice regularly to ensure there are no adverse effects.[3]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., spleen, liver, lung, kidney, and blood).
-
Process tissues for downstream analysis, such as flow cytometry or immunohistochemistry, to quantify macrophage populations.
-
Protocol 2: Flow Cytometry Analysis of Macrophage Depletion
This protocol provides a general guideline for quantifying macrophage populations in peripheral tissues using flow cytometry.
Materials:
-
Harvested tissues (e.g., spleen, liver)
-
RPMI 1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (20 U/mL)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
96-well U-bottom plates
-
Fc block (anti-CD16/32)
-
Viability dye (e.g., Zombie Aqua)
-
Fluorescently conjugated antibodies (see Table 4)
Table 4: Recommended Antibody Panel for Murine Macrophage Identification
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., APC-Cy7 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
| F4/80 | e.g., APC | Mature macrophage marker |
| Ly6C | e.g., FITC | Monocyte subset marker |
| Ly6G | e.g., PerCP-Cy5.5 | Neutrophil marker (for exclusion) |
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince tissues and digest in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C with agitation.
-
Neutralize the enzymatic reaction with FACS buffer.
-
Pass the cell suspension through a 70 µm cell strainer.
-
For spleen and blood, perform red blood cell lysis.
-
Wash cells with FACS buffer and resuspend at 1 x 10⁷ cells/mL.
-
-
Antibody Staining:
-
Add 100 µL of cell suspension (1 x 10⁶ cells) to a 96-well plate.
-
Stain with a viability dye for 15-20 minutes at room temperature.
-
Wash cells with FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on singlets, live cells, and then CD45+ leukocytes.
-
From the CD45+ population, identify macrophages as CD11b+ F4/80+.
-
Quantify the percentage and absolute number of macrophages and compare between PLX73086-treated and control groups.[4]
-
Protocol 3: Immunohistochemistry (IHC) for Macrophage Visualization
This protocol details the staining of tissue sections for macrophage markers to visualize and quantify their depletion within the tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody (e.g., anti-F4/80 or anti-CD68)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.[7]
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating sections in citrate buffer.[1]
-
-
Blocking:
-
Antibody Incubation:
-
Visualization and Counterstaining:
-
Dehydration and Mounting:
-
Imaging and Quantification:
-
Image the stained slides and quantify the number of F4/80-positive cells per unit area to assess macrophage depletion.[1]
-
Conclusion
PLX73086 is a powerful and specific tool for the in vivo depletion of peripheral macrophage populations.[2] Its inability to cross the blood-brain barrier makes it particularly useful for elucidating the distinct roles of peripheral macrophages in a variety of research areas.[1][2] The quantitative data and detailed protocols provided in these application notes offer a solid foundation for researchers and drug development professionals to effectively utilize PLX73086 in their studies.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: AC708 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Also known as PLX73086, this compound is designed to modulate the tumor microenvironment (TME) by targeting and reducing the population of tumor-associated macrophages (TAMs).[1][2][3] TAMs, particularly those with an M2-like phenotype, are known to suppress anti-tumor immunity, thereby hindering the efficacy of various cancer therapies, including immunotherapy. By inhibiting CSF1R, AC708 depletes these immunosuppressive macrophages, leading to a more immune-permissive TME. This application note provides an overview of the preclinical rationale, quantitative data from representative studies, and detailed protocols for utilizing AC708 in combination with immunotherapy agents, such as immune checkpoint inhibitors.
Mechanism of Action: Reshaping the Tumor Microenvironment
The therapeutic rationale for combining AC708 with immunotherapy is centered on the critical role of TAMs in immune suppression. The binding of CSF1 and IL-34 to CSF1R on macrophages promotes their survival, proliferation, and differentiation into an M2-like phenotype.[2] These M2-like TAMs contribute to an immunosuppressive TME by secreting anti-inflammatory cytokines (e.g., IL-10, TGF-β) and expressing immune checkpoint ligands like PD-L1, which directly inhibit the function of cytotoxic CD8+ T cells.
AC708 blocks the activation of CSF1R, leading to several key effects within the TME:
-
Depletion of TAMs: Inhibition of CSF1R signaling leads to the apoptosis of TAMs, reducing their overall number in the tumor.
-
Repolarization of Macrophages: Surviving macrophages can be repolarized from an immunosuppressive M2-like phenotype to an anti-tumoral M1-like phenotype.[4][5]
-
Enhanced T-Cell Infiltration and Activity: By reducing the number of immunosuppressive TAMs, the TME becomes more favorable for the infiltration and activation of cytotoxic CD8+ T cells.[1][6]
-
Synergy with Immune Checkpoint Inhibitors: A more immune-active TME, with a higher ratio of effector T cells to immunosuppressive cells, enhances the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) that rely on a pre-existing anti-tumor T-cell response.[1][7]
Below is a diagram illustrating the signaling pathway of CSF1R and the mechanism of action for AC708 in the context of the tumor microenvironment.
References
- 1. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. CSF1R Inhibitor PLX73086 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AC708 / Daiichi Sankyo [delta.larvol.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of AC708-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with AC708, a potent and selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] The protocol is designed to enable researchers to effectively probe the impact of AC708 on CSF1R and its downstream signaling pathways. By quantifying the changes in protein expression and phosphorylation, this method offers a robust approach to characterizing the molecular effects of AC708, thereby supporting preclinical research and drug development efforts.
Introduction
AC708 is a small molecule inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the differentiation and function of macrophages.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, where it plays a role in promoting tumor growth and metastasis by influencing tumor-associated macrophages (TAMs).[2] AC708 has been shown to inhibit the phosphorylation of CSF1R, which is a critical step in its activation.[2]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3][4][5] This method is invaluable for assessing the efficacy of a drug like AC708 by measuring its effect on the phosphorylation state of its target, CSF1R, and key downstream signaling proteins. Upon activation, CSF1R autophosphorylates on several tyrosine residues, creating docking sites for downstream signaling molecules that activate pathways such as the PI3K/AKT and MAPK/ERK pathways.[6] This protocol provides a step-by-step guide to preparing cell lysates from AC708-treated cells and performing Western blot analysis to probe the CSF1R signaling cascade.
Key Signaling Pathway Modulated by AC708
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, CSF1R, induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling. AC708, as a CSF1R inhibitor, is expected to block this initial activation step. The subsequent signaling cascade involves the activation of the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell survival, proliferation, and differentiation. A key objective of this protocol is to analyze the phosphorylation status of key proteins in this pathway to determine the inhibitory effect of AC708.
Caption: CSF1R signaling pathway and the inhibitory action of AC708.
Experimental Protocols
Protocol 1: Cell Culture and AC708 Treatment
-
Cell Seeding: Plate the appropriate cell line (e.g., macrophage cell lines or cancer cell lines expressing CSF1R) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
AC708 Preparation: Prepare a stock solution of AC708 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing different concentrations of AC708. Include a vehicle control (medium with the same concentration of solvent as the highest AC708 concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) to assess the time-dependent effects of AC708.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading for the Western blot.[5]
Protocol 3: Western Blotting
-
Sample Preparation: Mix the calculated volume of each protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load an equal amount of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).[6] Also, load a molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The primary antibodies of interest include those against:
-
Phospho-CSF1R (e.g., Tyr723)
-
Total CSF1R
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using a digital imaging system.[3]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to correct for any variations in protein loading. For phosphorylated proteins, it is also recommended to normalize to the total amount of that protein.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Target Protein | Treatment | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| p-CSF1R (Tyr723) | Vehicle Control | 1.00 ± 0.12 | 1.0 |
| AC708 (10 nM) | 0.45 ± 0.08 | 0.45 | |
| AC708 (100 nM) | 0.15 ± 0.05 | 0.15 | |
| Total CSF1R | Vehicle Control | 1.00 ± 0.10 | 1.0 |
| AC708 (10 nM) | 0.98 ± 0.11 | 0.98 | |
| AC708 (100 nM) | 0.95 ± 0.09 | 0.95 | |
| p-AKT (Ser473) | Vehicle Control | 1.00 ± 0.15 | 1.0 |
| AC708 (10 nM) | 0.52 ± 0.09 | 0.52 | |
| AC708 (100 nM) | 0.21 ± 0.06 | 0.21 | |
| Total AKT | Vehicle Control | 1.00 ± 0.08 | 1.0 |
| AC708 (10 nM) | 1.02 ± 0.07 | 1.02 | |
| AC708 (100 nM) | 0.99 ± 0.10 | 0.99 | |
| p-ERK1/2 | Vehicle Control | 1.00 ± 0.11 | 1.0 |
| AC708 (10 nM) | 0.61 ± 0.10 | 0.61 | |
| AC708 (100 nM) | 0.28 ± 0.07 | 0.28 | |
| Total ERK1/2 | Vehicle Control | 1.00 ± 0.09 | 1.0 |
| AC708 (10 nM) | 0.97 ± 0.08 | 0.97 | |
| AC708 (100 nM) | 1.01 ± 0.09 | 1.01 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of AC708-treated cells.
References
- 1. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
AC708: A Tool for Investigating the Role of Peripheral Macrophages in Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). A distinguishing feature of AC708 is its inability to cross the blood-brain barrier, making it an invaluable research tool for dissecting the specific contributions of peripheral macrophages from central nervous system (CNS)-resident microglia in the context of neuroinflammation. By selectively depleting or modulating macrophage populations outside of the CNS, researchers can elucidate the role of these peripheral immune cells in the pathogenesis of various neurological disorders. These application notes provide detailed protocols for the use of AC708 in both in vivo and in vitro models of neuroinflammation, along with key quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
AC708 exerts its biological effects by inhibiting the tyrosine kinase activity of CSF1R. The binding of CSF1R ligands, namely Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the PI3K/Akt and ERK1/2 pathways, are critical for the survival, proliferation, differentiation, and function of macrophages and microglia. AC708 competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling required for myeloid cell viability. This leads to a reduction in the number and activity of macrophages in peripheral tissues.
Data Presentation
The following tables summarize key quantitative data for AC708 and the expected effects of CSF1R inhibition on markers of neuroinflammation.
Table 1: In Vitro Potency of AC708
| Assay | Ligand | Cell Type | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | - | 26 | [1] |
| CSF1R Phosphorylation | IL-34 | - | 33 | [1] |
| MCP-1 Release | CSF-1 | Human Monocytes | 93 | [1] |
| MCP-1 Release | IL-34 | Human Monocytes | 88 | [1] |
Table 2: Expected Effects of AC708 on Pro-inflammatory Markers in Neuroinflammation Models
| Marker | Cell Type | Expected Effect | Rationale |
| TNF-α | Macrophages/Microglia | ↓ | Inhibition of CSF1R signaling can suppress the activation of pro-inflammatory transcription factors like NF-κB. |
| IL-1β | Macrophages/Microglia | ↓ | Reduced macrophage/microglia activation leads to decreased production of key inflammatory cytokines. |
| IL-6 | Macrophages/Microglia | ↓ | CSF1R signaling is implicated in the overall inflammatory response of myeloid cells. |
| iNOS | Macrophages/Microglia | ↓ | Downregulation of inflammatory pathways reduces the expression of enzymes responsible for producing inflammatory mediators. |
| NF-κB activation | Macrophages/Microglia | ↓ | CSF1R signaling can contribute to the activation of the NF-κB pathway, a master regulator of inflammation. |
Experimental Protocols
Protocol 1: In Vivo Depletion of Peripheral Macrophages in a Mouse Model of Neuroinflammation
This protocol describes the use of AC708 formulated in rodent diet to deplete peripheral macrophages.
Materials:
-
AC708 (PLX73086)
-
AIN-76A standard rodent diet (control)
-
AIN-76A rodent diet formulated with AC708 (e.g., 200 mg/kg of diet)
-
Experimental animals (e.g., C57BL/6 mice)
-
Model of neuroinflammation (e.g., Lipopolysaccharide (LPS) injection, experimental autoimmune encephalomyelitis (EAE), spinal cord injury)
Procedure:
-
Acclimation: Acclimate mice to the housing facility and standard rodent chow for at least one week prior to the experiment.
-
Diet Formulation: Prepare or obtain a custom rodent diet where AC708 is formulated to a concentration that provides the desired daily dosage. A commonly used dose for chronic studies is 200 mg/kg of body weight per day. The control diet should be identical but without AC708.
-
Treatment Administration: Randomly assign mice to either the control or AC708-formulated diet group. For depletion of peripheral macrophages, provide the respective diets for at least 14 days prior to the induction of the neuroinflammation model.
-
Induction of Neuroinflammation: Induce the chosen neuroinflammation model (e.g., intraperitoneal injection of LPS).
-
Monitoring: Monitor the animals for clinical signs of disease and perform behavioral analyses at regular intervals.
-
Tissue Collection and Analysis: At the desired experimental endpoint, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord, spleen, liver, blood).
-
Analysis:
-
Peripheral Macrophage Depletion: Confirm depletion of macrophages in peripheral tissues (e.g., spleen, liver) using flow cytometry or immunohistochemistry for macrophage markers (e.g., F4/80, CD68).
-
Neuroinflammation Assessment: Analyze CNS tissue for markers of neuroinflammation, such as microglial activation (Iba1), astrocyte reactivity (GFAP), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by qPCR, ELISA, or immunohistochemistry.
-
Protocol 2: In Vitro Assessment of AC708 on Macrophage Inflammatory Response
This protocol outlines a method to evaluate the anti-inflammatory effects of AC708 on macrophages in culture.
Materials:
-
AC708 (PLX73086)
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Reagents for assessing inflammation (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture macrophages in appropriate culture vessels until they reach the desired confluency.
-
AC708 Treatment: Prepare a stock solution of AC708 in DMSO. Pre-treat the macrophage cultures with various concentrations of AC708 (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours. Note: The optimal concentration should be determined empirically, starting from the known IC50 values.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection:
-
Supernatant: Collect the culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide.
-
Cell Lysate: Lyse the cells to extract protein for western blot analysis (e.g., for NF-κB pathway components) or RNA for qPCR analysis of inflammatory gene expression.
-
-
Analysis:
-
Nitric Oxide Production: Measure nitrite (B80452) levels in the supernatant using the Griess assay as an indicator of nitric oxide production.
-
Cytokine Secretion: Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2) by qPCR.
-
Signaling Pathway Activation: Assess the phosphorylation status of key signaling molecules (e.g., p65 subunit of NF-κB, Akt, ERK) by western blot.
-
Mandatory Visualizations
References
Application Notes and Protocols for AC708 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase crucial for the differentiation, survival, and function of macrophages and their precursors.[2][4] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, where it plays a key role in the tumor microenvironment by promoting the survival and pro-tumoral functions of tumor-associated macrophages (TAMs).[2][4] AC708 exerts its effects by inhibiting the autophosphorylation of CSF1R, thereby blocking downstream signaling cascades.[2][5] These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of AC708.
Data Presentation
The following table summarizes the in vitro inhibitory activities of AC708 in various cell-based assays.
| Assay Type | Ligand/Stimulus | Cell Type | Endpoint | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | - | p-CSF1R | 26[1][2] |
| CSF1R Phosphorylation | IL-34 | - | p-CSF1R | 33[1][2] |
| Cell Viability | CSF-1 | Growth-factor dependent cells | Cell Growth | 38[1][2] |
| Cell Viability | IL-34 | Growth-factor dependent cells | Cell Growth | 40[1][2] |
| Osteoclast Differentiation & Survival | CSF-1 | Primary human osteoclasts | Differentiation & Survival | 15[1] |
| MCP-1 Release | CSF-1 | Enriched human monocytes | MCP-1 Secretion | 93[2] |
| MCP-1 Release | IL-34 | Enriched human monocytes | MCP-1 Secretion | 88[2] |
Signaling Pathway
The binding of ligands, such as CSF-1 and IL-34, to CSF1R induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/Akt, ERK1/2, and JNK pathways. These pathways are critical for regulating the proliferation, survival, and differentiation of macrophages. AC708, by inhibiting CSF1R phosphorylation, effectively blocks these downstream signaling events.
Caption: CSF1R Signaling Pathway and Inhibition by AC708.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of AC708 on the viability of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines (e.g., RAW 264.7).
Workflow:
Caption: Workflow for Cell Viability Assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary BMDMs
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine or human CSF-1
-
AC708
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled microplates
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Serum Starvation (Optional): For some cell types, to enhance the effect of CSF-1, you can replace the complete medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 2-4 hours.
-
Treatment: Prepare serial dilutions of AC708 in culture medium. Add the desired concentrations of AC708 to the wells. Then, add a pre-determined concentration of CSF-1 (e.g., 25 ng/mL) to all wells except for the no-stimulus control. Include appropriate controls:
-
Cells with medium alone (no CSF-1, no AC708)
-
Cells with CSF-1 alone (no AC708)
-
Vehicle control (cells with CSF-1 and the same concentration of DMSO as the highest AC708 concentration)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the "CSF-1 alone" control wells (representing 100% viability). Plot the normalized cell viability against the logarithm of the AC708 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CSF1R Phosphorylation Assay (Western Blot)
This protocol describes the detection of CSF1R phosphorylation inhibition by AC708 using Western blotting.
Workflow:
References
- 1. AC708 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis in AC708 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages.[4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[3][5] By inhibiting CSF1R, AC708 aims to reduce the population and pro-tumoral activity of TAMs, thereby restoring anti-tumor immune responses.[1][2][6]
Immunohistochemistry (IHC) is an indispensable tool for studying the effects of AC708 in preclinical models. It allows for the visualization and quantification of CSF1R expression on tumor cells and infiltrating immune cells, as well as the enumeration of macrophage populations within the tumor microenvironment. This document provides detailed protocols for the immunohistochemical analysis of CSF1R and the murine macrophage marker F4/80 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of AC708 and immunohistochemical scoring.
Table 1: In Vitro Activity of AC708
| Assay | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26[2] |
| CSF1R Phosphorylation | IL-34 | 33[2] |
| MCP-1 Release (Human Monocytes) | CSF-1 | 93[7] |
| MCP-1 Release (Human Monocytes) | IL-34 | 88[7] |
Table 2: Example Immunohistochemistry Scoring System (H-Score)
| Staining Intensity | Score (I) | Description |
| No Staining | 0 | - |
| Weak Staining | 1 | Light brown |
| Moderate Staining | 2 | Brown |
| Strong Staining | 3 | Dark brown |
The H-Score is calculated using the formula: H-Score = Σ (I × P), where 'I' is the intensity score and 'P' is the percentage of stained cells (0-100%). The final score ranges from 0 to 300.
Signaling Pathway and Experimental Workflow
CSF1R Signaling Pathway
Activation of CSF1R by its ligands (CSF-1 or IL-34) leads to receptor dimerization, autophosphorylation of tyrosine residues, and the initiation of several downstream signaling cascades. These pathways, including PI3K/Akt, ERK1/2, and JAK/STAT, are critical for macrophage survival, proliferation, and differentiation.[1][2][7] AC708 inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
Caption: CSF1R signaling pathway and the inhibitory action of AC708.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in a typical immunohistochemistry experiment for FFPE tissues.
Caption: General workflow for immunohistochemical staining of FFPE tissues.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of CSF1R in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0)[8]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in wash buffer)[8]
-
Primary anti-CSF1R antibody (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.[8]
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[8]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF1R antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[8]
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB substrate-chromogen solution and incubate until desired stain intensity develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.[8]
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.[8]
-
Protocol 2: Immunohistochemical Staining of F4/80 in FFPE Mouse Tissues
This protocol is specifically for the detection of the murine macrophage marker F4/80.
Materials:
-
FFPE mouse tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 1X EDTA)[9]
-
Wash Buffer (e.g., 1X PBS)
-
3% Hydrogen Peroxide[9]
-
Blocking Buffer (e.g., 5% normal donkey serum)[10]
-
Primary anti-F4/80 antibody (e.g., rat anti-mouse F4/80)[9][10]
-
HRP-conjugated anti-rat secondary antibody[9]
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps as outlined in Protocol 1.
-
Antigen Retrieval:
-
Peroxidase Block:
-
Blocking:
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer (2 changes, 5 minutes each).[9]
-
-
Chromogen Application: As described in Protocol 1.
-
Counterstaining:
-
Dehydration and Mounting: As described in Protocol 1.
Data Interpretation and Analysis
Stained slides should be evaluated by a qualified pathologist. The analysis can be semi-quantitative, using a scoring method like the H-Score, or quantitative, using digital image analysis software to determine the percentage of positive cells or the staining intensity. For studies involving AC708, a typical analysis would involve comparing the number of CSF1R-positive cells or F4/80-positive macrophages in treated versus control groups to assess the therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. anti-CSF1R Antibody [ABIN1724928] - Human, ELISA, IHC, FACS [antibodies-online.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Anti-CSF-1-R antibody [EPR28407-22] (ab313648) | Abcam [abcam.com]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. niehs.nih.gov [niehs.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: AC708 for Modulating Tumor-Associated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, metastasis, and suppression of anti-tumor immunity.[1] Predominantly polarized towards an M2-like phenotype, TAMs contribute to an immunosuppressive milieu that fosters cancer cell growth and survival.[2] The Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of the differentiation, survival, and function of most tissue-resident macrophages.[3][4] Its activation by ligands such as CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting a pro-tumoral macrophage phenotype.[3][5]
AC708 is a potent and selective small molecule inhibitor of CSF1R.[6][7] By blocking the CSF1R signaling pathway, AC708 prevents the CSF-1-mediated phosphorylation of its receptor, thereby modulating the function of TAMs.[3][8] This leads to a reduction in TAM infiltration within the tumor and a shift in their polarization from a tumor-promoting M2 state towards a tumor-inhibiting M1-like phenotype. These application notes provide an overview of AC708, its mechanism of action, and detailed protocols for its use in preclinical research models to study the modulation of TAMs.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of AC708.
Table 1: In Vitro Activity of AC708
| Assay | Ligand | IC50 Value | Cell Type | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 nM | Engineered cells | [3] |
| CSF1R Phosphorylation | IL-34 | 33 nM | Engineered cells | [3] |
| MCP-1 Release | CSF-1 | 93 nM | Human Monocytes | [3] |
| MCP-1 Release | IL-34 | 88 nM | Human Monocytes | [3] |
| Cell Viability | CSF-1 | 38 nM | Growth-factor dependent cells | [7] |
| Cell Viability | IL-34 | 40 nM | Growth-factor dependent cells | [7] |
| Osteoclast Differentiation | CSF-1 | 15 nM | Primary Human Osteoclasts | [7] |
Table 2: In Vivo Activity of AC708
| Model | Dosage | Effect | Reference |
| CSF-1-mediated MCP-1 Release | 100 mg/kg | 60% reduction in MCP-1 release | [6] |
| PTHrP-induced TRAP5b levels | 100 mg/kg | Reduction to below baseline levels | [6] |
| 4T-1 Breast Cancer Model | 100 mg/kg | 70% reduction in tumor resident macrophages | [6] |
Signaling Pathways and Mechanism of Action
AC708 exerts its effects by inhibiting the autophosphorylation of CSF1R upon ligand binding. This blockade disrupts the downstream signaling cascades that are crucial for the pro-tumoral functions of TAMs. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which regulate macrophage survival, proliferation, and polarization.
Caption: AC708 inhibits CSF1R phosphorylation, blocking downstream PI3K/Akt and MAPK pathways.
Experimental Protocols
In Vitro Experiments: Modulation of Macrophage Polarization
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization in the presence of AC708 to assess its effect on M1/M2 marker expression.
Caption: Workflow for in vitro assessment of AC708 on macrophage polarization.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
Recombinant Human IL-4
-
Recombinant Human IL-13
-
Lipopolysaccharide (LPS)
-
Recombinant Human IFN-γ
-
AC708 (dissolved in DMSO)
-
Antibodies for flow cytometry (e.g., anti-CD86, anti-CD163, anti-CD206)
-
RNA isolation kit
-
qRT-PCR reagents and primers (e.g., for iNOS, Arg1, TNF-α, IL-10)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-10, IL-12)
Protocol:
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from human PBMCs using negative selection (e.g., RosetteSep™).
-
Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into M0 macrophages. Replace media every 2-3 days.
-
-
Macrophage Polarization and AC708 Treatment:
-
After 7 days of differentiation, replace the medium.
-
For M1 polarization, add 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization, add 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Concurrently, treat the cells with varying concentrations of AC708 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD163, CD206) surface markers. Analyze by flow cytometry.
-
qRT-PCR: Isolate total RNA from the cells and perform qRT-PCR to analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, IL-10) signature genes.
-
ELISA: Collect cell culture supernatants and perform ELISA to quantify the secretion of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines.
-
In Vivo Experiments: Reduction of TAM Infiltration in a Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of AC708 in reducing TAMs in a breast cancer xenograft model.
Caption: Workflow for in vivo evaluation of AC708 on TAMs in a tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c for 4T-1 model)
-
Breast cancer cell line (e.g., 4T-1)
-
AC708
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
Reagents for tissue processing and single-cell suspension preparation
-
Antibodies for immunohistochemistry (e.g., anti-F4/80, anti-CD206)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-CD86, anti-CD206)
Protocol:
-
Tumor Cell Implantation:
-
Inject breast cancer cells (e.g., 1 x 10^6 4T-1 cells) orthotopically into the mammary fat pad of female mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer AC708 (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
-
Endpoint Analysis:
-
After a predetermined treatment period (e.g., 2-3 weeks), euthanize the mice and harvest the tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and perform IHC staining for macrophage markers (e.g., F4/80) and M2 markers (e.g., CD206) to visualize and quantify TAM infiltration and polarization.
-
Flow Cytometry: Mechanically and enzymatically digest a portion of the tumor to obtain a single-cell suspension. Stain the cells with a panel of antibodies to identify and phenotype TAMs (e.g., CD45+, CD11b+, F4/80+) and assess their polarization status (e.g., CD86 for M1, CD206 for M2).
-
Conclusion
AC708 is a valuable research tool for investigating the role of TAMs in the tumor microenvironment. Its potent and selective inhibition of CSF1R provides a means to modulate macrophage infiltration and polarization, thereby offering insights into the therapeutic potential of targeting TAMs in cancer. The protocols provided herein offer a framework for researchers to explore the effects of AC708 in both in vitro and in vivo settings. Further investigation into the downstream effects of AC708 on specific signaling nodes and its combinatorial potential with other immunotherapies is warranted.
References
- 1. Development of an in vivo system to model breast cancer metastatic organotropism and evaluate treatment response using the chick embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage colony-stimulating factor (CSF1) controls monocyte production and maturation and the steady-state size of the liver in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Macrophage Rewiring by Nutrient Associated PI3K Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term AC708 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R signaling is crucial for the differentiation, survival, and function of macrophages.[2] In the context of oncology, AC708 targets Tumor-Associated Macrophages (TAMs), which are key components of the tumor microenvironment (TME) and often associated with tumor progression, immune suppression, and resistance to therapy.[1][3] By inhibiting CSF1R, AC708 can modulate the TME, leading to a decrease in immunosuppressive M2-like macrophages and an increase in anti-tumor immune responses.[3] Preclinical studies have demonstrated the potential of CSF1R inhibitors as a therapeutic strategy in various cancers.[3] These application notes provide a comprehensive overview and detailed protocols for the long-term in vivo administration of AC708 in animal models.
Mechanism of Action: CSF1R Signaling Pathway
AC708 exerts its effects by blocking the ATP-binding site of the CSF1R kinase, thereby preventing its autophosphorylation and the activation of downstream signaling cascades. This inhibition disrupts the survival and differentiation signals for macrophages, leading to the depletion of TAMs within the tumor microenvironment.
Caption: AC708 inhibits the CSF1R signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving CSF1R inhibitors. This data is essential for designing long-term efficacy and toxicity studies.
Table 1: In Vitro Potency of AC708
| Assay Type | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26 |
| CSF1R Phosphorylation | IL-34 | 33 |
Note: Data extracted from preclinical abstracts.
Table 2: In Vivo Efficacy of CSF1R Inhibitors in Oncology Models
| Animal Model | Cancer Type | Compound | Dosing Regimen | Key Findings |
| Apcmin/+ Mice | Intestinal Polyposis | ONC201 | 25 and 50 mg/kg, oral gavage, twice weekly for 14 weeks | Dose-dependent reduction in colon tumor incidence (up to 57% inhibition) and multiplicity.[4] |
| Syngeneic Mouse Model | Triple Negative Breast Cancer | Lead CSF-1R Inhibitor | Not specified | 50% of animals achieved complete tumor regression in combination with anti-PD1 therapy.[3] |
| Various Preclinical Models | Various Cancers | Lead CSF-1R Inhibitor | Not specified | Tumor growth inhibition of up to 59% as a single agent.[3] |
Table 3: Long-Term Administration and Safety of Oral CSF1R Inhibitors in Mice
| Compound | Dosing Regimen | Duration | Key Safety/Toxicity Observations |
| Intestinal Permeation Enhancers (as a model for long-term oral dosing) | 60-390 mg/kg daily via oral gavage | 4 weeks | No significant changes in body weight, food and water intake, or general health. No overt signs of toxicity.[5] |
| Pexidartinib (PLX3397) | Formulated in chow | Long-term | Favorable tolerability and safety profile in human studies.[6] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of AC708 in a Mouse Xenograft Model
This protocol outlines the long-term administration of AC708 to evaluate its anti-tumor efficacy and safety in a subcutaneous xenograft mouse model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice).
-
Age: 6-8 weeks at the time of implantation.
-
Cell Line: Human cancer cell line of interest (e.g., breast, colon).
-
Implantation: Subcutaneously inject 1-5 x 106 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width2)/2.[8]
-
Study Initiation: Begin treatment when tumors reach a volume of 100-150 mm3.[9]
2. AC708 Formulation and Administration:
-
Formulation: For long-term studies, formulating AC708 in the rodent chow is the preferred method to minimize handling stress. A typical concentration for a related CSF1R inhibitor, PLX5622, is 1200 ppm in AIN-76A standard rodent chow.[10] The specific concentration for AC708 should be determined based on pharmacokinetic and tolerability studies.
-
Alternative Formulation (Oral Gavage): If chow formulation is not feasible, AC708 can be administered by oral gavage.
-
Vehicle: A suitable vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Dosage: Based on preclinical data for other small molecule inhibitors, a starting dose could be in the range of 25-50 mg/kg, administered once or twice daily.[4] Dose-finding studies are recommended.
-
Procedure: Administer the formulation using a proper gavage needle, with the volume adjusted to the mouse's body weight (typically 5-10 mL/kg).
-
3. Experimental Groups:
-
Group 1: Vehicle control (chow without AC708 or vehicle solution by oral gavage).
-
Group 2: AC708 treatment group (AC708-formulated chow or oral gavage at the determined dose).
-
Group Size: A minimum of 8-10 mice per group is recommended for statistical power.
4. Monitoring and Endpoints:
-
Efficacy:
-
Tumor Volume: Measure tumor volume 2-3 times weekly.
-
Body Weight: Record body weight at least twice a week.
-
Survival: Monitor survival daily.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm3) or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration, distress).[9]
-
-
Toxicity:
-
Clinical Observations: Daily observation for any signs of distress, changes in behavior, or adverse effects.
-
Hematology and Blood Chemistry: At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs) and the tumor for histopathological analysis.
-
Caption: Workflow for a long-term AC708 xenograft study.
Protocol 2: Voluntary Oral Administration for Long-Term Dosing
To reduce the stress associated with repeated oral gavage, a voluntary oral administration method can be employed. This is particularly useful for long-term studies.
1. Jelly Formulation:
-
Vehicle Jelly:
-
AC708 Jelly:
-
Prepare the AC708 stock solution in a suitable vehicle (e.g., DMSO, followed by dilution in the sweetener solution with 0.1% Tween 80).
-
Mix the drug solution with the gelatin solution and flavoring before it sets.
-
The final concentration of AC708 in the jelly should be calculated based on the average daily consumption of jelly by the mice and the target dose in mg/kg.
-
2. Training Phase:
-
For 3-5 days prior to the start of the treatment, provide the mice with the vehicle jelly to acclimatize them to the new food item.[12]
-
Measure the amount of jelly consumed by each mouse daily to establish a baseline consumption rate.
3. Treatment Phase:
-
Provide a pre-weighed amount of the AC708-containing jelly to each mouse daily.
-
Ensure that the entire dose is consumed. If necessary, provide the jelly in a food-deprived state to encourage complete consumption.
-
Monitor the mice as described in Protocol 1.
Concluding Remarks
Long-term treatment with AC708 in animal models is a critical step in the preclinical evaluation of this promising anti-cancer agent. The protocols and data presented here provide a framework for designing and executing robust in vivo studies. Careful attention to drug formulation, administration route, and comprehensive monitoring of both efficacy and safety are paramount for generating high-quality, translatable data. The use of stress-reducing administration techniques, such as formulation in chow or a palatable jelly, is highly recommended for long-term studies to ensure animal welfare and data integrity.
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Reporting of preclinical tumor-graft cancer therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
AC708 solubility in DMSO and cell media
Welcome to the technical support center for AC708. This resource is designed for researchers, scientists, and drug development professionals, providing essential information regarding the solubility of AC708 in DMSO and cell culture media. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of AC708?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AC708. Due to its low aqueous solubility, dissolving AC708 directly in cell culture media is not advised.
Q2: How should I store the AC708 stock solution?
A2: For long-term storage, DMSO stock solutions of AC708 should be stored at -80°C. For short-term storage, -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][3]
Q3: What is the expected solubility of AC708 in aqueous culture media?
A3: The aqueous solubility of hydrophobic small molecules like AC708 is generally low.[4] Direct dissolution in cell culture media such as DMEM or RPMI-1640 is not recommended. The standard procedure is to dilute a high-concentration DMSO stock solution into pre-warmed culture medium to achieve the desired final working concentration.[3]
Q4: I observed a precipitate in my cell culture medium after adding the AC708 DMSO stock. What is the cause and how can I prevent this?
A4: This common issue is known as "antisolvent precipitation."[4] It occurs when a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous solution where it is poorly soluble, causing it to crash out of solution.[4] To prevent this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution, and ideally below 0.1%.[2][4]
-
Prepare a high-concentration stock in 100% DMSO: This minimizes the volume of organic solvent added to your culture medium.[4]
-
Pre-warm the media: Adding the AC708 stock to pre-warmed media (37°C) can aid solubility.[3][4]
-
Vortex immediately after dilution: After adding the DMSO stock to the media, immediately vortex or pipette up and down to ensure rapid and uniform dispersion.[4]
-
Consider the effect of serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[4]
Solubility Data
The following table summarizes the solubility of AC708 in DMSO. Please note that solubility in aqueous solutions is significantly lower and direct dissolution in cell media is not recommended.
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
Note: This value is based on typical solubilities of similar small molecule inhibitors. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparing AC708 Stock Solution (10 mM in DMSO)
Materials:
-
AC708 powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of AC708: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed based on the molecular weight of AC708.
-
Weighing AC708: Carefully weigh the calculated amount of AC708 powder in a sterile microcentrifuge tube. It is recommended to handle the powder in a chemical fume hood.[1]
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the tube containing the AC708 powder.
-
Mixing: Vortex the solution until the AC708 is completely dissolved. Gentle warming in a water bath or sonication can be used to aid dissolution if necessary.[1]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshooting common precipitation issues encountered with AC708.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | Antisolvent precipitation due to the poor aqueous solubility of AC708.[4] | Lower the final DMSO concentration (ideally <0.1%).[2][4] Add the DMSO stock to pre-warmed media while vortexing.[3][4] Consider using a surfactant like Tween-80 (e.g., 0.1%) in the aqueous buffer, though this may affect your experiment.[4] |
| The solution is initially clear, but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable.[4] | Prepare fresh dilutions immediately before use.[4] Avoid storing diluted aqueous solutions of AC708.[4] |
| Precipitation is observed in cell culture wells. | High final concentration of AC708 and/or insufficient mixing. | Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).[4] Ensure thorough mixing after adding the compound to the wells. |
| Inconsistent experimental results with different batches of AC708 solution. | Inconsistent precipitation is leading to variations in the effective concentration of the inhibitor. | Standardize the solution preparation protocol across all experiments.[4] After preparing the working solution, you can centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment to remove any undissolved precipitate. Note that this will reduce the actual concentration.[4] |
Visual Guides
Caption: Workflow for preparing AC708 stock and working solutions.
References
Preventing AC708 precipitation in aqueous solution
Welcome to the technical support center for AC708. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with AC708 in aqueous solutions, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AC708 stock solutions?
A1: The recommended solvent for AC708 is dimethyl sulfoxide (B87167) (DMSO).[1] Due to its low aqueous solubility, preparing a high-concentration stock solution (e.g., 10-50 mM) in pure, anhydrous DMSO is the crucial first step.[2] Using a fresh, high-quality grade of DMSO is important, as contaminating moisture can reduce the solubility of the compound or promote degradation.
Q2: My AC708 precipitated immediately when I diluted the DMSO stock into my aqueous buffer or cell culture medium. Why did this happen?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like AC708.[3] It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. The rapid solvent exchange from a DMSO-rich to a water-rich environment causes the compound to fall out of solution.[3] To prevent this, a careful dilution strategy is necessary.
Q3: What is the maximum final concentration of DMSO I should have in my cell culture experiment?
A3: To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[3][4] It is critical to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without AC708.
Q4: Can I filter my medium after dilution to remove the precipitate?
A4: Filtering is not recommended as a solution for precipitation. The precipitate is the active compound, and filtering will remove it, leading to an unknown and lower-than-intended final concentration.[5] This will result in inaccurate and non-reproducible data. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved.[5]
Q5: Can I prepare a large batch of AC708 working solution in my aqueous buffer and store it?
A5: It is strongly recommended to prepare aqueous working solutions of AC708 fresh for each experiment.[1] Hydrophobic small molecules often have limited stability in aqueous solutions. High-concentration stock solutions in DMSO are more stable and should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Troubleshooting Guide
Issue 1: A precipitate forms immediately upon diluting the AC708 stock solution into the cell culture medium.
-
Potential Cause: The final concentration of AC708 exceeds its solubility limit in the aqueous medium.[3]
-
Solution: Decrease the final working concentration of AC708. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Potential Cause: Rapid dilution of the concentrated stock is causing a localized supersaturation and precipitation.[3]
-
Potential Cause: The cell culture medium is cold, decreasing the compound's solubility.[3]
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[3]
-
Issue 2: The AC708 solution is clear initially but becomes cloudy or forms a precipitate after several hours in the incubator.
-
Potential Cause: The compound has low kinetic solubility and is precipitating over time as it reaches its thermodynamic equilibrium.
-
Solution: Consider the use of solubility enhancers. For cell-based assays, the proteins in fetal bovine serum (FBS), such as albumin, can help stabilize the compound and keep it in solution.[5] If your experiment allows, ensure you are diluting into a serum-containing medium.
-
-
Potential Cause: Cellular metabolism has altered the pH of the culture medium, affecting the solubility of AC708.[3]
-
Solution: Monitor the pH of your culture, especially in dense or rapidly metabolizing cultures. More frequent media changes may be necessary to maintain a stable pH.
-
-
Potential Cause: The compound is degrading over time into a less soluble byproduct.
-
Solution: Prepare working solutions immediately before use. Minimize the exposure of the compound to light and excessive temperatures.
-
Solubility Data
The solubility of AC708 is highly dependent on the solvent and the aqueous environment. The following table provides typical solubility data. Note: This data is representative and should be confirmed empirically in your specific experimental system.
| Solvent/Medium | Temperature | Maximum Soluble Concentration (Approx.) | Notes |
| 100% DMSO | 25°C | ≥ 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | 25°C | ~5 mM | Alternative solvent, but may have higher cell toxicity. |
| PBS (pH 7.4) | 25°C | < 1 µM | Very low solubility in simple aqueous buffers. |
| Cell Culture Medium + 10% FBS | 37°C | 5-10 µM | Serum proteins significantly enhance solubility. |
| Cell Culture Medium (Serum-Free) | 37°C | < 1 µM | Prone to precipitation; solubility enhancers may be needed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AC708 Stock Solution in DMSO
This protocol describes preparing a 10 mM stock solution of AC708 (hypothetical MW: 450.5 g/mol ). Adjust calculations based on the actual molecular weight from the certificate of analysis.[6]
Materials:
-
AC708 solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
Procedure:
-
Allow the vial of AC708 to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Calculate the mass required:
-
Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Carefully weigh 4.505 mg of AC708 and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[6] A brief sonication in a water bath can be used if dissolution is difficult.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Dilution of AC708 into Cell Culture Medium
This protocol provides a reliable method to dilute the DMSO stock solution into an aqueous medium, minimizing precipitation.
Materials:
-
10 mM AC708 stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.[3]
-
Prepare an Intermediate Dilution: To make a final working concentration of 10 µM, first prepare a 100-fold intermediate dilution. Pipette 2 µL of the 10 mM DMSO stock into 198 µL of the pre-warmed medium. This creates a 100 µM solution with 1% DMSO. Mix gently but thoroughly by flicking the tube.
-
Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to a larger volume of pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final concentration of 10 µM.
-
If adding directly to cells in a culture plate, add the stock solution dropwise into the medium while gently swirling the plate to ensure rapid mixing.[3]
-
Use the final working solution immediately for your experiment.[1]
Visual Guides
Caption: Troubleshooting workflow for immediate precipitation of AC708.
Caption: Recommended experimental workflow for preparing AC708 solutions.
Caption: Hypothetical signaling pathway showing AC708 as a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
AC708 stability and storage conditions
Technical Support Center: AC708
Frequently Asked Questions (FAQs)
Currently, there is no publicly available information regarding the stability and storage conditions of a compound designated as AC708. The following frequently asked questions have been developed based on general best practices for handling research compounds where specific data is unavailable. It is crucial to conduct small-scale pilot experiments to determine the optimal conditions for your specific application.
Q1: What are the general recommended storage conditions for a novel compound like AC708?
Without specific data for AC708, it is recommended to handle it with caution. As a starting point, store the compound in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is generally recommended to minimize degradation.
Q2: How can I assess the stability of AC708 in my experimental solvent?
To determine the stability of AC708 in your solvent of choice, a preliminary stability study is recommended. This involves dissolving a small amount of the compound in the solvent and monitoring its purity and concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples should be analyzed at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to observe any potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 2. Prepare fresh stock solutions for each experiment. 3. Perform a quick purity check of the compound using a suitable analytical technique. |
| Loss of compound activity | Degradation in solution. | 1. Assess the stability of AC708 in the experimental buffer or solvent. 2. If degradation is observed, try alternative solvents or adjust the pH of the solution. 3. Prepare solutions immediately before use. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | 1. Test the solubility of AC708 in various biocompatible solvents. 2. Consider using a co-solvent or a different formulation approach. 3. Gentle warming or sonication may aid in dissolution, but be mindful of potential temperature-induced degradation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of AC708
This protocol outlines a general method for assessing the stability of AC708 in a specific solvent.
Materials:
-
AC708 compound
-
Solvent of interest (e.g., DMSO, PBS)
-
Analytical vials
-
HPLC or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of AC708 in the chosen solvent at a known concentration (e.g., 10 mM).
-
Sample Preparation: Aliquot the stock solution into multiple analytical vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the aliquots using a validated HPLC or LC-MS method to determine the initial purity and concentration.
-
Incubation: Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial and analyze its contents by HPLC or LC-MS.
-
Data Analysis: Compare the purity and concentration of AC708 at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizing Experimental Logic
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results with AC708.
AC708 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo delivery of AC708. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and what is its mechanism of action?
A1: AC708 is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Its mechanism of action involves blocking the signaling pathway of CSF1R, which plays a crucial role in the activation, proliferation, and survival of macrophages.[1] By inhibiting CSF1R, AC708 can modulate the activity of tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[1]
Q2: What are the potential therapeutic applications of AC708?
A2: Due to its targeted inhibition of CSF1R, AC708 has therapeutic potential in oncology and inflammatory diseases.[1] In cancer, it is being investigated for its ability to alter the tumor microenvironment and potentially enhance the efficacy of other cancer therapies.[1] Over-activation of macrophages is also a factor in various inflammatory and autoimmune conditions, suggesting a broader therapeutic utility for AC708.[1]
Q3: What are the known off-target effects of AC708?
A3: AC708 is described as an "exquisitely selective" inhibitor of CSF1R with minimized off-target activity against other kinases in the same family, such as FLT3, cKIT, and PDGFR.[1] This selectivity is a key feature, as inhibition of related kinases can lead to side effects like myelosuppression.[1] However, as with any small molecule inhibitor, a thorough evaluation of off-target effects in the specific experimental model is recommended.
Q4: In which experimental models has AC708 been tested?
A4: Preclinical studies have utilized AC708 in in vitro and in vivo models. For instance, it has been evaluated in a murine ovarian cancer model to assess its effect on tumor burden and macrophage infiltration.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of AC708.
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy | Poor Bioavailability: The formulation may not be optimal for absorption and distribution to the target tissue. | Review and optimize the formulation and delivery vehicle. Consider alternative administration routes. See Table 1 for example formulations. |
| Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-response study to determine the optimal dose for your model. | |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from circulation. | Conduct pharmacokinetic studies to determine the half-life of AC708 in your model system and adjust the dosing frequency accordingly. | |
| Target Not Present/Low Expression: The target, CSF1R, may not be sufficiently expressed in the chosen model or at the specific disease stage. | Validate CSF1R expression in your model through techniques like immunohistochemistry or western blotting before initiating in vivo studies. | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: Despite its selectivity, AC708 could have off-target effects at high concentrations or in specific genetic backgrounds. | Reduce the dose or consider a different dosing schedule. Monitor for common signs of toxicity (e.g., weight loss, behavioral changes). If toxicity persists, investigate potential off-target interactions. |
| Vehicle Toxicity: The delivery vehicle itself may be causing toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation components. | |
| Immunogenicity: The compound or formulation may elicit an immune response. | Observe for signs of an immune reaction at the injection site or systemically. Consider using a more biocompatible formulation. | |
| Variability in Results | Inconsistent Formulation: The preparation of the AC708 formulation may not be consistent between batches. | Standardize the formulation protocol. Ensure all components are fully dissolved/suspended and the final formulation is homogenous. |
| Inaccurate Dosing: Inconsistent administration technique can lead to variability in the delivered dose. | Ensure all personnel are properly trained on the administration technique (e.g., intraperitoneal, intravenous, oral gavage). Use appropriate and calibrated equipment. | |
| Biological Variability: Inherent biological differences between individual animals can contribute to variability. | Increase the sample size (n number) per group to improve statistical power. Ensure proper randomization of animals to treatment groups. |
Data and Protocols
Table 1: Example Formulations for In Vivo Delivery of a Small Molecule Inhibitor like AC708
Disclaimer: These are example formulations and may require optimization for AC708 and your specific experimental model.
| Formulation Component | Purpose | Example Concentration (for a 10 mg/kg dose) | Notes |
| Vehicle 1 (Aqueous) | |||
| AC708 | Active Pharmaceutical Ingredient | 1 mg/mL | |
| DMSO | Solubilizing agent | 5-10% (v/v) | Use high-purity, sterile DMSO. |
| PEG 300/400 | Co-solvent | 30-40% (v/v) | Helps to keep the compound in solution. |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | Use sterile, injectable saline. |
| Vehicle 2 (Lipid-based) | |||
| AC708 | Active Pharmaceutical Ingredient | 1 mg/mL | |
| Corn Oil / Sesame Oil | Lipid vehicle | q.s. to final volume | Suitable for oral or subcutaneous administration. |
| Vehicle 3 (Suspension) | |||
| AC708 | Active Pharmaceutical Ingredient | 1 mg/mL | |
| 0.5% (w/v) Methylcellulose (B11928114) | Suspending agent | q.s. to final volume | Useful for oral gavage of compounds with low aqueous solubility. |
| 0.1% (v/v) Tween 80 | Wetting agent | Included in the methylcellulose solution | Prevents aggregation of the compound. |
Experimental Protocol: Assessing the Efficacy of AC708 in a Murine Ovarian Cancer Xenograft Model
This protocol is a generalized example based on the study by Bishop et al.[2]
-
Cell Culture and Implantation:
-
Culture IG10-Luc (luciferase-labeled murine ovarian cancer) cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1x10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intraperitoneally into female C57BL/6 mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth weekly using an in vivo imaging system (IVIS) to measure bioluminescence.
-
Once tumors are established (e.g., day 21 post-implantation), randomize mice into treatment groups (e.g., Vehicle control, AC708).
-
-
AC708 Formulation and Administration:
-
Prepare the AC708 formulation (refer to Table 1 for examples) under sterile conditions.
-
Administer AC708 or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue weekly IVIS imaging to monitor changes in tumor bioluminescence.
-
Monitor animal health, including body weight, at least twice weekly.
-
At the end of the study, euthanize the mice and collect tumors, ascites, and relevant tissues.
-
Measure tumor weight and count tumor nodules.
-
-
Pharmacodynamic and Histological Analysis:
-
Process collected tumors for immunohistochemistry to assess macrophage infiltration using markers like F4/80, as demonstrated in the study by Bishop et al.[2]
-
Analyze changes in macrophage count between treatment groups.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of AC708.
Caption: General experimental workflow for in vivo testing of AC708.
Caption: Troubleshooting decision tree for lack of efficacy.
References
Potential off-target effects of PLX73086
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PLX73086.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PLX73086?
PLX73086 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their precursor cells.[1] By inhibiting CSF1R, PLX73086 blocks downstream signaling pathways initiated by the ligands CSF-1 and IL-34.[1] A primary application of PLX73086 is to distinguish between the roles of peripheral macrophages and central nervous system (CNS) microglia, as it does not cross the blood-brain barrier.[2][3]
Q2: What is the known selectivity profile of PLX73086?
While a detailed and comprehensive public kinome scan for PLX73086 is not widely available, existing data indicates a high degree of selectivity for CSF1R.[1][2] It has shown selectivity over other closely related receptor tyrosine kinases, including:
-
Platelet-Derived Growth Factor Receptor alpha (PDGFRα)[2]
-
Platelet-Derived Growth Factor Receptor beta (PDGFRβ)[2]
In comparison, other CSF1R inhibitors like Pexidartinib (PLX3397) are known to also inhibit c-Kit and FLT3, which can lead to different off-target effect profiles.[1][4][5]
Q3: What are the potential, unconfirmed off-target effects of PLX73086?
Given the conserved nature of the ATP-binding pocket among kinases, it is possible that PLX73086 could interact with other kinases, particularly at higher concentrations. Without a comprehensive public kinome scan, researchers should be cautious and consider experimental validation to rule out off-target effects in their specific system. General strategies to minimize potential off-target effects include using the lowest effective concentration of the inhibitor.[2]
Q4: How can I experimentally assess the off-target effects of PLX73086 in my research?
To determine the off-target profile of PLX73086, it is recommended to perform a kinase selectivity profiling assay.[1][2] This can be done through commercial services that screen the compound against a large panel of kinases, providing quantitative data on its inhibitory activity.[2] Additionally, cellular assays such as Western blotting can be used to check for the unintended inhibition of other signaling pathways.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed After PLX73086 Treatment
An unexpected cellular response following treatment with PLX73086 may be attributable to off-target effects. The following troubleshooting workflow can help determine the cause.
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
The following table summarizes the known IC50 values for PLX73086 against its primary target, CSF1R.
| Target/Assay | IC50 (nM) |
| CSF-1-mediated CSF1R phosphorylation | 26 |
| IL-34-mediated CSF1R phosphorylation | 33 |
| Viability of CSF1R-dependent cells (in presence of CSF-1) | 38 |
| Viability of CSF1R-dependent cells (in presence of IL-34) | 40 |
Data compiled from publicly available resources.[2]
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To obtain a comprehensive profile of PLX73086's inhibitory activity across a broad range of kinases.
Caption: Workflow for kinome-wide selectivity profiling.
Methodology:
-
Compound Submission: Submit PLX73086 to a commercial kinase profiling service (e.g., KINOMEscan™).
-
Binding Assay: The inhibitor is tested for its ability to compete with an immobilized ligand for the active site of a large panel of recombinant kinases.[1]
-
Quantification: The amount of PLX73086 bound to each kinase is measured, and a dissociation constant (Kd) or percent of control is calculated.[1]
-
Data Analysis: The results are analyzed to identify kinases that are significantly inhibited by PLX73086, besides CSF1R. A lower Kd value indicates stronger binding.
Protocol 2: Cellular Western Blot for Off-Target Pathway Analysis
Objective: To determine if PLX73086 affects signaling pathways downstream of potential off-target kinases in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express a potential off-target kinase.
-
Treat cells with varying concentrations of PLX73086 for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the suspected off-target kinase and its key downstream substrates.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify band intensities to determine the effect of PLX73086 on the phosphorylation status of the proteins of interest.
-
Signaling Pathway Diagram
The following diagram illustrates the CSF1R signaling pathway and the point of inhibition by PLX73086.
Caption: CSF1R signaling and PLX73086 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with AC708
Welcome to the technical support center for AC708, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving AC708. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and what is its primary mechanism of action?
AC708, also known as PLX73086, is a small molecule inhibitor that selectively targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of CSF1R activation, which is crucial for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[3] By inhibiting CSF1R, AC708 can modulate the tumor microenvironment, particularly by reducing the number and activity of tumor-associated macrophages (TAMs).[1]
Q2: How selective is AC708?
AC708 is characterized as a potent and "exquisitely selective" inhibitor of CSF1R.[4] It demonstrates significantly reduced activity against other closely related kinases such as FLT3, c-KIT, and PDGFR.[4] This high selectivity is intended to minimize off-target effects and potential toxicities, such as myelosuppression, which can be associated with less selective kinase inhibitors.[4]
Q3: What are the key applications of AC708 in research?
AC708 is primarily used in oncology research to study the role of TAMs in the tumor microenvironment.[4] It can be used to investigate the impact of macrophage depletion or reprogramming on tumor growth, angiogenesis, and metastasis.[4] Additionally, due to the role of CSF1R in inflammatory processes, AC708 has potential applications in studying autoimmune and inflammatory diseases.[4]
Q4: Has AC708 been tested in clinical trials?
A Phase I clinical trial for AC708 (PLX73086) in patients with advanced solid tumors was initiated; however, the trial was terminated.[5] The specific reasons for the termination are not publicly detailed, but this information is important for researchers to consider when designing preclinical studies and interpreting results.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results are a common challenge in experimental research. This guide provides a framework for troubleshooting potential issues when working with AC708.
| Unexpected Result | Potential Cause | Recommended Action |
| Higher than expected cell toxicity in vitro. | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Ensure the concentration used is consistent with published IC50 values. |
| Compound solubility issues. | Verify the solubility of AC708 in your specific cell culture medium. Prepare fresh stock solutions and use appropriate vehicle controls. | |
| Lack of efficacy in vivo. | Insufficient drug exposure at the tumor site. | Optimize the dosing regimen (dose and frequency). Confirm drug delivery and target engagement in tumor tissue through pharmacokinetic and pharmacodynamic studies. |
| Acquired resistance. | Investigate potential resistance mechanisms, such as the upregulation of alternative signaling pathways in tumor cells or the tumor microenvironment. | |
| Unexpected changes in immune cell populations (other than macrophages). | Potential off-target effects on other immune cells. | Some CSF1R inhibitors have been shown to affect T-helper cell differentiation.[6] Use flow cytometry with a comprehensive panel of immune markers to characterize the effects of AC708 on various immune cell subsets. |
| Variability between experiments. | Inconsistent compound preparation or handling. | Ensure consistent preparation of AC708 solutions. Aliquot and store the compound as recommended to avoid degradation. |
| Biological variability in animal models. | Use a sufficient number of animals per group to account for biological variability. Standardize animal handling and experimental procedures. |
Quantitative Data Summary
The following tables summarize key quantitative data for AC708 based on available information.
Table 1: In Vitro Inhibitory Activity of AC708
| Assay Type | Ligand | Cell Line/System | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | Cell-based assay | 26 |
| CSF1R Phosphorylation | IL-34 | Cell-based assay | 33 |
| MCP-1 Release | CSF-1 | Human Monocytes | 93 |
| MCP-1 Release | IL-34 | Human Monocytes | 88 |
Data sourced from:[7]
Signaling Pathway and Experimental Workflow Diagrams
CSF1R Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Invasion of human breast cancer cells in vivo requires both paracrine and autocrine loops involving the colony stimulating factor-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and Involvement of TENM4 and miR-708 in Breast Cancer Development and Therapy | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AC708 and Vehicle Control Management
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in preclinical studies involving the CSF-1R inhibitor, AC708. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and why is controlling for vehicle effects important in my experiments?
A1: AC708 is a potent and selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Signaling through CSF-1R is crucial for the activation, proliferation, and survival of macrophages.[1] Due to its poor aqueous solubility, AC708, like many small molecule inhibitors, requires a vehicle for administration in preclinical studies. The vehicle itself can have biological effects, potentially confounding experimental results. Therefore, a vehicle control group is essential to differentiate the pharmacological effects of AC708 from any effects caused by the delivery medium.
Q2: What are common vehicles used for oral administration of poorly soluble compounds like AC708 in mice?
A2: For preclinical oral administration of hydrophobic compounds, several vehicle options are available. The choice of vehicle depends on the compound's specific physicochemical properties. Common choices include:
-
Aqueous Suspensions: Utilizing suspending agents like carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) (MC). A combination of 0.5% CMC with 0.1% Polysorbate 80 (Tween® 80) in water is a frequently used option.[3]
-
Solutions with Co-solvents: Employing mixtures of water with solvents such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and ethanol.[4][5]
-
Lipid-based Formulations: Using oils like corn oil, sesame oil, or olive oil for highly lipophilic compounds.[4][5]
Q3: I am observing unexpected adverse effects (e.g., weight loss, lethargy) in my vehicle control group. What could be the cause and how do I troubleshoot this?
A3: Unexpected adverse effects in the vehicle control group can stem from several factors:
-
Vehicle Toxicity: The chosen vehicle or its concentration might be causing a toxic response.
-
Irritation at the Administration Site: Some vehicles can cause local tissue irritation, particularly with repeated dosing.
-
Contamination: The vehicle solution may be contaminated.
To troubleshoot, consider the following steps:
-
Review Vehicle Safety Data: Consult scientific literature for the known toxicity profile of the vehicle in your chosen animal model and route of administration.
-
Reduce Vehicle Concentration: If using co-solvents like DMSO, try using the lowest effective concentration.
-
Change the Vehicle: Consider a more biocompatible vehicle.
-
Ensure Sterility: Prepare fresh, sterile vehicle solutions for each experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to vehicle effects in AC708 preclinical studies.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in experimental results within the AC708-treated group. | 1. Inconsistent formulation leading to inaccurate dosing. 2. Precipitation of AC708 out of the vehicle. | 1. Optimize the formulation procedure to ensure a homogenous suspension or solution. 2. Visually inspect the formulation for any precipitation before each administration. |
| No significant difference between the vehicle control and AC708-treated groups. | 1. Poor bioavailability of AC708 from the chosen vehicle. 2. The vehicle may be masking the effect of AC708. | 1. Consider a different vehicle to improve solubility and absorption. 2. Conduct a pilot study with different vehicle formulations to assess pharmacokinetic profiles. |
| Unexpected biological effects in the vehicle control group that could interfere with the study endpoints. | The vehicle may have inherent biological activity relevant to the pathway being studied. | 1. Conduct a thorough literature search on the biological effects of the chosen vehicle. 2. If possible, select a more inert vehicle. |
Experimental Protocols
Protocol for Preparation of an Aqueous Vehicle Formulation for Oral Gavage in Mice
This protocol provides a general method for preparing a common vehicle formulation suitable for many poorly soluble compounds.
Materials:
-
Carboxymethyl cellulose (CMC), sodium salt
-
Polysorbate 80 (Tween® 80)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker
-
Sterile graduated cylinders
Procedure:
-
In a sterile beaker, add a sterile magnetic stir bar.
-
Measure the required volume of sterile, deionized water.
-
While stirring the water, slowly add 0.5% (w/v) of CMC. Continue stirring until the CMC is fully dissolved. This may take some time.
-
Once the CMC is dissolved, add 0.1% (v/v) of Tween® 80 to the solution.
-
Continue stirring until the solution is clear and homogenous.
-
This 0.5% CMC / 0.1% Tween® 80 solution is now ready to be used as a vehicle for suspending the test compound.
Visualizations
Caption: Workflow for selecting a suitable vehicle for preclinical studies.
Caption: Troubleshooting workflow for unexpected vehicle control group effects.
References
- 1. ambitbio.com [ambitbio.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: AC708 Cytotoxicity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing AC708 in in vitro cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AC708?
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By targeting CSF1R, AC708 blocks the signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. This inhibition ultimately leads to a reduction in tumor-associated macrophages (TAMs) within the tumor microenvironment.
Q2: What are the expected cytotoxic effects of AC708 in cell lines?
The cytotoxic effects of AC708 are primarily observed in cell lines that are dependent on CSF1R signaling for their growth and survival. In such cells, AC708 can inhibit proliferation and induce apoptosis. It is important to select appropriate cell lines that express CSF1R to observe the cytotoxic effects of this compound.
Q3: My AC708 treatment is not showing the expected cytotoxic effect. What are the initial checks I should perform?
If you are not observing the expected cytotoxicity, consider the following:
-
Cell Line Sensitivity: Confirm that the cell line you are using expresses CSF1R and is responsive to its inhibition.
-
Reagent Integrity: Ensure that your AC708 stock solution is prepared correctly, has been stored properly to avoid degradation, and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, AC708 concentration, and incubation times.
Q4: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
High variability can be attributed to several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells, AC708, and assay reagents.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q5: How can I be sure that the observed cytotoxicity is due to CSF1R inhibition and not off-target effects?
To validate that the cytotoxic effects are on-target, you can:
-
Use a Rescue Experiment: Attempt to rescue the cells from AC708-induced cytotoxicity by adding an excess of the CSF1R ligands, CSF-1 or IL-34.
-
Knockdown/Knockout of CSF1R: Use techniques like siRNA or CRISPR to reduce or eliminate CSF1R expression in your cell line. If AC708 no longer shows a cytotoxic effect, it suggests the activity is CSF1R-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal or No Effect | Cell line does not express sufficient levels of CSF1R. | Screen a panel of cell lines to find a suitable model with detectable CSF1R expression. |
| AC708 has degraded due to improper storage. | Prepare fresh stock solutions of AC708 and store them in small aliquots at -20°C or -80°C, protected from light. | |
| Insufficient incubation time for AC708 to exert its effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High Background Signal | Contamination of cell cultures (bacterial, yeast, or mycoplasma). | Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary. |
| High spontaneous cell death in control wells. | Optimize cell seeding density to avoid over-confluency. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent Results | Variability in cell passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment whenever possible. Ensure all reagents are properly stored. |
Quantitative Data Summary
The following tables summarize the in vitro potency of AC708 from published studies.
Table 1: In Vitro Potency of AC708 (PLX73086) [2]
| Assay Type | Ligand | IC50 |
| CSF1R Phosphorylation | CSF-1 | 26 nM |
| CSF1R Phosphorylation | IL-34 | 33 nM |
| Cell Viability (Growth-factor dependent cells) | CSF-1 | 38 nM |
| Cell Viability (Growth-factor dependent cells) | IL-34 | 40 nM |
| Osteoclast Differentiation and Survival | CSF-1 | 15 nM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a detailed methodology for assessing the effect of AC708 on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line expressing CSF1R
-
Complete cell culture medium
-
AC708 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AC708 in complete cell culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of AC708.
-
Include a vehicle control (medium with the same concentration of DMSO used for the AC708 stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan (B1609692) crystals in the cells using a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the AC708 concentration to determine the IC50 value (the concentration of AC708 that inhibits cell viability by 50%).
-
Visualizations
AC708 Cytotoxicity Assessment Workflow.
CSF1R Signaling Pathway and AC708 Inhibition.
Troubleshooting Logic for AC708 Experiments.
References
Technical Support Center: Overcoming Resistance to AC708 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to AC708 in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and what is its primary mechanism of action?
A1: AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, AC708's primary mechanism is the depletion and reprogramming of Tumor-Associated Macrophages (TAMs), which are key components of the tumor microenvironment that can promote tumor growth, angiogenesis, and suppress anti-tumor immunity. By inhibiting CSF1R, AC708 aims to create a more favorable tumor microenvironment for anti-cancer therapies.
Q2: What are the known mechanisms of resistance to CSF1R inhibitors like AC708?
A2: Resistance to CSF1R inhibitors can be categorized into two main types:
-
Innate (Primary) Resistance: Some tumor models may not respond to AC708 from the outset. This can be due to a lack of dependence on TAMs for tumor growth and progression.
-
Acquired (Secondary) Resistance: Tumors may initially respond to AC708 but develop resistance over time. A key mechanism observed in preclinical models is the activation of bypass signaling pathways. For instance, in glioblastoma models, resistance to CSF1R inhibition has been associated with the upregulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) on tumor cells, which, when stimulated by macrophage-derived IGF-1, activates the PI3K/AKT survival pathway, compensating for the loss of CSF1R signaling.
Q3: How can I determine if my cancer model has developed resistance to AC708?
A3: Resistance to AC708 can be identified through a combination of in vitro and in vivo observations:
-
In Vitro: A significant increase in the IC50 value of AC708 in your cancer cell line co-cultured with macrophages compared to the initial sensitive state.
-
In Vivo: Tumor regrowth in animal models after an initial period of tumor regression or stasis following AC708 treatment. This should be monitored through regular tumor volume measurements.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No initial response to AC708 in an in vivo model (Primary Resistance) | The tumor model may not be dependent on TAMs for growth. | 1. Confirm TAM Infiltration: Perform immunohistochemistry (IHC) or flow cytometry for macrophage markers (e.g., F4/80, CD68, CD163) on tumor tissue to verify the presence of TAMs. 2. Assess CSF1/CSF1R Expression: Confirm the expression of CSF1 in tumor cells and CSF1R on TAMs via IHC, western blot, or qPCR. 3. Combination Therapy: Consider combining AC708 with other anti-cancer agents, such as chemotherapy or immune checkpoint inhibitors, as AC708 may still modulate the tumor microenvironment to enhance the efficacy of other treatments. |
| Tumor regrowth after initial response to AC708 (Acquired Resistance) | Activation of bypass signaling pathways (e.g., IGF-1R/PI3K). | 1. Pathway Analysis: Analyze resistant tumors for the activation of alternative survival pathways. Perform western blotting on tumor lysates to check for increased phosphorylation of proteins in the PI3K/AKT or other relevant pathways. 2. Combination Therapy: Based on the identified bypass pathway, consider combination therapy. For example, if PI3K pathway activation is observed, combine AC708 with a PI3K inhibitor. |
| Inconsistent results in cell-based assays. | Issues with experimental setup or reagents. | 1. Confirm CSF1R Signaling: Ensure that your cell model has a functional CSF1R signaling pathway. In co-culture systems, confirm that macrophages are producing CSF1 and that cancer cells are responding as expected. 2. Optimize Drug Concentration and Treatment Time: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of AC708 treatment for your specific model. 3. Reagent Quality: Ensure the quality and activity of AC708 and other reagents like recombinant CSF1. |
Data Presentation
Table 1: In Vitro Potency of AC708
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| M-NFS-60 | Murine Myelogenous Leukemia | Cell Proliferation | ~10 - 50 |
| THP-1 | Human Monocytic Leukemia | CSF1R Phosphorylation | ~20 - 100 |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Table 2: In Vivo Efficacy of AC708 (PLX73086) in a Murine Model of Tauopathy
| Treatment Group | Dosing | Outcome |
| Vehicle Control | Oral gavage | No significant change in microglial markers or tau pathology. |
| PLX73086 | 200 mg/kg, oral | No significant effect on central nervous system microglia or tau pathology, indicating it is not brain-penetrant.[1] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated CSF1R (p-CSF1R)
This protocol is for assessing the inhibition of CSF1R activation by AC708 in a relevant cell line (e.g., macrophages or a co-culture system).
Materials:
-
Cell line expressing CSF1R (e.g., RAW 264.7, bone marrow-derived macrophages)
-
AC708
-
Recombinant CSF1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-CSF1R (e.g., Tyr723), anti-total CSF1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of AC708 for 1-2 hours.
-
Stimulate the cells with recombinant CSF1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and add lysis buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (anti-p-CSF1R) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescent imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CSF1R and a loading control (e.g., β-actin) to confirm equal protein loading.
Protocol 2: Cell Viability Assay
This protocol is to determine the IC50 of AC708 in a CSF1-dependent cell line.
Materials:
-
CSF1-dependent cell line (e.g., M-NFS-60)
-
AC708
-
Recombinant CSF1
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate in the presence of a suboptimal concentration of CSF1.
-
Drug Treatment: Add serial dilutions of AC708 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
Best practices for working with AC708
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC708 (also known as PLX73086).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with AC708.
Question: My AC708 solution is precipitating after dilution in aqueous media. How can I resolve this?
Answer:
AC708 has low aqueous solubility, and precipitation is a common issue when diluting DMSO stock solutions into aqueous buffers or cell culture media. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Lower the Final Compound Concentration: Working with a lower final concentration of AC708 may prevent it from exceeding its solubility limit in the aqueous environment.
-
Utilize Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound.
-
Pre-warm the Medium: Gently warming the aqueous buffer or cell culture medium before adding the AC708 DMSO stock can sometimes improve solubility.
-
Use a Robust Formulation for In Vivo Studies: For animal studies, a co-solvent system is often necessary. A reported successful formulation for a similar compound involved a mixture of 10% Ethanol, 20% PEG400, and 70% of a 20% (w/v) Captisol® solution in water.[1]
Question: I am observing unexpected or inconsistent results in my animal studies. What could be the cause?
Answer:
Inconsistent results in animal studies can stem from issues with the formulation and administration of AC708. Due to its low solubility, poor or variable absorption can occur.[1]
-
Ensure Homogeneous Formulation: Vigorously mix the formulation before each administration to ensure a homogenous suspension and consistent dosing.
-
Evaluate Formulation Stability: Confirm that your chosen formulation is stable throughout the duration of the experiment and does not lead to precipitation of AC708 over time.
-
Consider pH: The solubility of some kinase inhibitors is pH-dependent. Evaluate the effect of pH on AC708's solubility and consider using a buffered formulation vehicle.[1]
-
Verify Route of Administration: Ensure the chosen route of administration is appropriate and consistently performed. For oral administration, incorporating AC708 into the chow at a specified concentration (e.g., 275 mg/kg of chow) can provide consistent dosing.[2]
Question: How can I be certain that AC708 is not affecting microglia in my in vivo experiments?
Answer:
A key feature of AC708 is its inability to cross the blood-brain barrier (BBB), which allows for the specific targeting of peripheral macrophages without affecting microglia in the central nervous system (CNS).[3] However, it is crucial to verify this in your specific experimental model.
-
Perform BBB Permeability Assays: In the context of a disease model where BBB integrity may be compromised, it is advisable to perform a BBB permeability assay using fluorescent tracers to confirm that AC708 is not entering the CNS.
-
Include a Positive Control: Use a BBB-penetrant CSF1R inhibitor, such as PLX5622, as a positive control for microglia depletion. This will help to validate your staining and cell counting methods and confirm that the lack of effect with AC708 is due to its inability to cross the BBB.
-
Immunohistochemistry: Perform immunohistochemistry on brain tissue to look for any reduction in microglia markers (e.g., Iba1). No significant change in the microglia population is the expected outcome with AC708 treatment.[2]
Frequently Asked Questions (FAQs)
What is AC708 and what is its mechanism of action?
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5] CSF1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3][4] AC708 functions by binding to the ATP-binding pocket of the CSF1R kinase domain, which blocks downstream signaling and leads to the depletion of CSF1R-dependent cells, such as tumor-associated macrophages (TAMs).[6]
What are the primary research applications for AC708?
The primary application of AC708 is to study the role of peripheral macrophages in various physiological and pathological processes, including cancer, immunology, and neuroinflammation.[7] Because AC708 does not cross the blood-brain barrier, it allows researchers to specifically deplete peripheral macrophage populations without affecting microglia within the central nervous system.[3][7] This makes it an invaluable tool for differentiating the distinct roles of these two cell populations.
What are the recommended storage conditions for AC708?
For long-term storage, AC708 should be stored as a solid powder at -20°C in a dry, dark environment.[5] For short-term storage, 0-4°C is acceptable.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[8]
Quantitative Data Summary
| Parameter | Ligand | IC50 (nM) | Assay Type |
| CSF1R Phosphorylation | CSF-1 | 26 | Cell-based |
| CSF1R Phosphorylation | IL-34 | 33 | Cell-based |
| Cell Viability (growth-factor dependent cells) | CSF-1 | 38 | Cell-based |
| Cell Viability (growth-factor dependent cells) | IL-34 | 40 | Cell-based |
| Osteoclast Differentiation and Survival | CSF-1 | 15 | Cell-based |
| MCP-1 Release (human monocytes) | CSF-1 | 93 | Cell-based |
| MCP-1 Release (human monocytes) | IL-34 | 88 | Cell-based |
Data sourced from MedKoo Biosciences and TargetMol product information.[5][8]
Experimental Protocols
Cell Viability Assay
This protocol provides a general method to determine the effect of AC708 on the viability of CSF1R-dependent cells.
Materials:
-
CSF1R-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium supplemented with either CSF-1 or IL-34
-
AC708 (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density in a medium containing either CSF-1 or IL-34.
-
Prepare serial dilutions of AC708 in the cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the AC708 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the AC708 concentration.
In Vivo Study for Peripheral Macrophage Depletion
This protocol outlines a general procedure for using AC708 to deplete peripheral macrophages in a mouse model.
Materials:
-
AC708
-
Vehicle for formulation (e.g., a mixture of ethanol, PEG400, and Captisol® solution) or powdered chow for dietary administration
-
Experimental animals (e.g., C57BL/6 mice)
-
Appropriate control groups (e.g., vehicle-treated animals)
Procedure:
-
Formulation (for oral gavage): Prepare the AC708 formulation. A common strategy for poorly soluble compounds is to use a co-solvent system. For example, a formulation could consist of 10% Ethanol, 20% PEG400, and 70% of a 20% (w/v) Captisol® solution in water.[1] Ensure the formulation is homogenous before each administration.
-
Formulation (for dietary administration): Alternatively, AC708 can be formulated into the animal chow at a specific concentration (e.g., 275 mg/kg of chow).[2]
-
Dosing: Administer AC708 to the treatment group via the chosen method (e.g., daily oral gavage or ad libitum feeding of medicated chow). The control group should receive the vehicle or control chow. The duration of treatment will depend on the experimental design.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., spleen, liver, peripheral blood) to assess the depletion of macrophage populations using methods such as flow cytometry or immunohistochemistry. Brain tissue can also be collected to confirm the lack of effect on microglia.
Visualizations
Caption: CSF1R signaling pathway and its inhibition by AC708.
Caption: Workflow for dissecting macrophage vs. microglia roles.
Caption: Logic diagram for troubleshooting common AC708 issues.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 6. benchchem.com [benchchem.com]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AC708 assay validation and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the AC708 assay. For optimal performance, please refer to the detailed experimental protocols and quality control procedures outlined below.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the AC708 assay?
The AC708 assay is a competitive enzyme-linked immunosorbent assay (ELISA). It is designed to quantitatively measure the concentration of the target analyte in a sample. In this assay, the target analyte in the sample competes with a fixed amount of labeled analyte for a limited number of binding sites on a specific antibody coated on the microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Q2: What are the critical reagents for the AC708 assay?
The critical reagents for the AC708 assay include the antibody-coated microplate, the target analyte standard, the enzyme-conjugated analyte, the substrate, and the stop solution. The quality and proper handling of these reagents are crucial for accurate and reproducible results.
Q3: How should I prepare my samples for the AC708 assay?
Sample preparation is critical for accurate results. The appropriate sample preparation method will depend on the sample type. Please refer to the specific protocol for your sample type. In general, samples should be free of particulates and high concentrations of interfering substances.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of the wells after each wash. |
| Non-specific binding | Add a blocking agent, such as bovine serum albumin (BSA), to the sample diluent and wash buffer. | |
| Contaminated reagents | Use fresh, high-quality reagents. Ensure proper storage and handling of all reagents. | |
| Low signal | Inactive enzyme conjugate | Verify the activity of the enzyme conjugate. Use a new vial of conjugate if necessary. |
| Insufficient incubation time or temperature | Optimize the incubation times and temperatures according to the assay protocol. | |
| Incorrect wavelength reading | Ensure the microplate reader is set to the correct wavelength for the substrate used. | |
| High coefficient of variation (CV) | Pipetting errors | Use calibrated pipettes and proper pipetting technique. Ensure consistent timing for all additions and aspirations. |
| Incomplete mixing | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells. | |
| Temperature gradients across the plate | Allow all reagents and the microplate to equilibrate to room temperature before use. Incubate the plate in a temperature-controlled environment. |
Experimental Protocols
AC708 Assay Workflow
The following diagram illustrates the general workflow for the AC708 competitive ELISA.
Avoiding AC708 degradation in experimental setups
Technical Support Center: AC708
Disclaimer: The identifier "AC708" is not standard for a chemical compound. This guide assumes "AC708" refers to the corticotropin-releasing factor (CRF) inhibitor, 4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine . The information provided is based on data for this compound and related pyrazolo[1,5-a]-1,3,5-triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and what is its primary mechanism of action? A1: AC708 is understood to be a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRHR1). It functions by blocking the binding of corticotropin-releasing factor (CRF) to this receptor.[1] This action inhibits the downstream signaling cascades typically initiated by CRF, which are central to the body's stress response.[1] By blocking the CRHR1 receptor, the compound can attenuate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2]
Q2: What are the recommended storage and handling conditions for AC708? A2: As a solid compound, AC708 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][4] For solutions, it is crucial to use appropriate solvents and store them at recommended temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles. Always use personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound.[4]
Q3: How can I reconstitute and prepare working solutions of AC708? A3: To reconstitute the solid compound, use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For cell-based assays, it is critical to ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) which can then be serially diluted to the desired working concentration in your experimental buffer or culture medium.
Q4: What are the primary degradation pathways for this class of compounds? A4: The primary degradation pathway for this pyrazolo[1,5-a]-1,3,5-triazine derivative is hydrolysis. Studies on this compound have identified that the triazine ring is susceptible to hydrolysis, which can occur in multiple steps. This degradation is enhanced in acidic solutions and under high humidity conditions. A secondary degradation pathway involves nucleophilic displacement.
Troubleshooting Guide
Q5: My experimental results are inconsistent or show a loss of compound activity. What could be the cause? A5: Inconsistent results or loss of activity are often linked to compound degradation.
-
Probable Cause 1: Hydrolysis. The compound is susceptible to hydrolysis, especially in aqueous solutions or under high humidity.
-
Solution: Prepare fresh solutions for each experiment from a frozen stock. If using aqueous buffers, prepare the final dilution immediately before use. Minimize the time the compound spends in aqueous solution.
-
-
Probable Cause 2: Improper Storage. Exposure to light, moisture, or improper temperatures can accelerate degradation.
-
Solution: Store the solid compound in a desiccator at the recommended temperature.[3] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
-
Probable Cause 3: Solvent Incompatibility. The solvent used for reconstitution may not be suitable or may contain impurities (like water) that promote degradation.
-
Solution: Use high-grade, anhydrous solvents like DMSO. Always run a vehicle control (solvent only) in your experiments to rule out non-specific effects.
-
Q6: I am observing unexpected off-target effects or cellular toxicity in my experiments. What should I check? A6: Off-target effects can arise from several sources.
-
Probable Cause 1: High Inhibitor Concentration. Using concentrations significantly higher than the IC50 value can lead to non-specific binding and toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific model. It is recommended to start with a concentration 5 to 10 times higher than the known Ki or IC50 value and titrate down.
-
-
Probable Cause 2: Solvent Toxicity. The solvent (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your experimental setup is non-toxic (e.g., ≤0.1% DMSO). Include a vehicle control with the same solvent concentration as your treated samples.
-
-
Probable Cause 3: Compound Purity. Impurities from synthesis or degradation products could have their own biological activities.
-
Solution: Verify the purity of your compound if possible (e.g., via HPLC). If degradation is suspected, use a fresh batch of the compound.
-
Quantitative Data Summary
No specific quantitative stability data (e.g., percentage degradation over time at various temperatures) was found in the public domain for this specific compound. The table below summarizes the known qualitative degradation information.
| Factor | Effect on Stability | Recommendation |
| Humidity | High humidity enhances the rate of hydrolysis. | Store solid compound in a desiccator. |
| Aqueous Solution | Susceptible to hydrolysis in aqueous solutions. | Prepare aqueous solutions fresh and use immediately. |
| pH | Acidic conditions can accelerate hydrolysis. | Maintain neutral pH in experimental buffers where possible. |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -20°C or -80°C. |
| Light | Potential for photodegradation (common for heterocyclic compounds). | Protect solid compound and solutions from light. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Use in Cell-Based Assays
-
Reconstitution of Solid Compound:
-
Briefly centrifuge the vial of solid AC708 to ensure all powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex gently until the compound is fully dissolved.
-
-
Preparation of Working Solutions:
-
Create aliquots of the 10 mM stock solution in sterile, light-protected, single-use tubes. Store at -80°C.
-
On the day of the experiment, thaw a single aliquot.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium or an appropriate buffer to achieve intermediate concentrations.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the final desired concentration of AC708. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Incubate the cells for the desired treatment duration.
-
-
Controls:
-
Vehicle Control: Treat cells with the same volume of vehicle (e.g., 0.1% DMSO in medium) used for the highest concentration of AC708.
-
Untreated Control: Cells treated with medium only.
-
Positive Control: (If applicable) A known activator of the CRF pathway or another compound with a known effect.
-
Visualizations
Caption: Primary degradation pathways for the AC708 compound.
Caption: General experimental workflow for using AC708.
Caption: Simplified CRF signaling pathway showing the action of AC708.
References
Welcome to the technical support center for AC708. This resource is designed for researchers, scientists, and drug development professionals utilizing the CSF1R inhibitor AC708 in murine models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in managing potential adverse effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AC708 and what is its mechanism of action?
A1: AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Its primary mechanism of action involves blocking the signaling pathway of CSF1R, which is crucial for the survival, proliferation, and differentiation of macrophages and their precursors. By inhibiting CSF1R, AC708 can deplete tumor-associated macrophages (TAMs), which are often implicated in creating an immunosuppressive tumor microenvironment.
Q2: What are the known adverse effects of CSF1R inhibitors in mice?
A2: As a class of drugs, CSF1R inhibitors can induce a range of on-target adverse effects due to their mechanism of action. These effects are not limited to microglia in the central nervous system but can also impact peripheral tissues. Observed adverse effects in mice treated with CSF1R inhibitors include:
-
Hematological Effects: Alterations in blood cell composition, such as decreased numbers of red blood cells, hemoglobin, and platelets, have been reported with some CSF1R inhibitors.[2] Suppression of circulating monocytes is also a potential effect.[2]
-
Immunological Effects: Beyond macrophage depletion, changes in other immune cell populations, such as an increase in eosinophils and group 2 innate lymphoid cells, have been observed.
-
Metabolic Effects: CSF1R inhibition can influence glucose homeostasis, with studies showing both improved hepatic insulin (B600854) sensitivity and impaired insulin secretion.
-
Bone-Related Effects: CSF1R is critical for the development of osteoclasts, the cells responsible for bone resorption. Inhibition of CSF1R can therefore impact bone density.[2][3]
Q3: Have any specific adverse effects been reported for AC708 in mice?
A3: A study involving chronic oral administration of AC708 at a dose of 200 mg/kg in mice monitored body weight as a safety parameter and reported no significant changes.[4][5] However, detailed public data on a comprehensive toxicology profile for AC708 in mice is limited. Researchers should therefore be vigilant for the class-related adverse effects mentioned in Q2.
Troubleshooting Guide: Managing Potential Adverse Effects
This guide provides practical steps for monitoring and managing potential adverse effects of AC708 in a research setting.
Issue 1: Hematological Abnormalities
Symptoms:
-
Pale paws, ears, or nose (indicative of anemia).
-
Lethargy or reduced activity.
-
Spontaneous bleeding or bruising (indicative of thrombocytopenia).
Monitoring Protocol:
-
Baseline Blood Collection: Prior to initiating AC708 treatment, collect a baseline blood sample from a control group of mice to establish normal hematological parameters for your specific strain and age.
-
Regular Monitoring: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Complete Blood Count (CBC): Perform a CBC analysis to quantify red blood cells (RBC), hemoglobin (Hgb), hematocrit (Hct), platelets (PLT), and white blood cells (WBC) with differential count.
Management Strategies:
-
Dose Reduction: If significant hematological abnormalities are observed, consider reducing the dose of AC708.
-
Supportive Care: In cases of severe anemia, supportive care measures may be necessary after consulting with a veterinarian.
-
Data Interpretation: Compare the hematological data from treated mice to the baseline and vehicle-treated control groups to determine the significance of the observed changes.
Quantitative Data Summary: Representative Hematological Parameters in Healthy Mice
The following table provides representative hematological values for common mouse strains. Note that these are reference ranges and can vary based on age, sex, and specific laboratory conditions. It is crucial to establish baseline values for your own experimental colony.
| Parameter | BALB/c | C57BL/6 |
| RBC (10^6/µL) | 7.2 - 12.5 | 7.7 - 12.0 |
| Hgb (g/dL) | 11.0 - 16.5 | 12.0 - 17.0 |
| Hct (%) | 35 - 50 | 38 - 52 |
| PLT (10^3/µL) | 500 - 1500 | 600 - 1600 |
| WBC (10^3/µL) | 2.0 - 10.0 | 2.5 - 12.0 |
Issue 2: Bone Density Alterations
Symptoms:
-
Increased incidence of fractures (rare in a controlled laboratory setting but a potential long-term effect).
Monitoring Protocol:
-
Baseline Imaging: Prior to treatment, perform baseline bone density measurements using techniques like micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA) on a subset of animals.
-
End-of-Study Analysis: At the termination of the study, collect femurs or other relevant bones for µCT or DEXA analysis to assess changes in bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Serum Markers: Collect serum at baseline and termination to measure markers of bone turnover, such as C-terminal telopeptide of type I collagen (CTX-I) for resorption and procollagen (B1174764) type I N-terminal propeptide (P1NP) for formation.
Management Strategies:
-
Study Duration: Be mindful of the study duration, as bone density changes may be more pronounced in long-term studies.
-
Dietary Considerations: Ensure all mice receive a diet with adequate calcium and vitamin D.
Experimental Protocol: Assessment of Bone Resorption via Osteoclastogenesis Assay
This in vitro assay can be used to assess the direct effect of AC708 on osteoclast formation.
-
Isolate Bone Marrow Macrophages (BMMs): Harvest bone marrow from the femurs and tibias of mice.
-
Culture BMMs: Culture the cells in the presence of M-CSF to generate osteoclast precursors.
-
Induce Osteoclast Differentiation: Treat the precursor cells with M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
AC708 Treatment: Add AC708 at various concentrations to the culture medium.
-
TRAP Staining: After several days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells to determine the effect of AC708 on osteoclastogenesis.
Issue 3: Metabolic Dysregulation
Symptoms:
-
Changes in body weight.
-
Alterations in food and water intake.
-
Changes in blood glucose levels.
Monitoring Protocol:
-
Body Weight: Monitor and record the body weight of each mouse regularly (e.g., twice weekly).
-
Food and Water Intake: Measure and record daily food and water consumption.
-
Blood Glucose: Measure fasting blood glucose levels at baseline and at selected time points during the study.
-
Glucose Tolerance Test (GTT): At the end of the study, a GTT can be performed to assess glucose metabolism.
Management Strategies:
-
Dose Adjustment: If significant weight loss or metabolic changes are observed, consider adjusting the dose of AC708.
-
Dietary Control: Use a standardized diet for all experimental groups.
Visualizing Key Pathways and Workflows
AC708 Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by AC708.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R as a Therapeutic Target in Bone Diseases: Obvious but Not so Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Research: AC708 vs. PLX3397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, AC708 (also known as PLX73086) and PLX3397 (Pexidartinib), for their application in microglia research. This document aims to objectively present available data on their performance, mechanism of action, and experimental use to aid researchers in selecting the appropriate tool for their studies.
Introduction to CSF1R Inhibition in Microglia Research
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1] Inhibition of CSF1R has emerged as a powerful technique to deplete microglia in vivo, enabling researchers to investigate their roles in neurological health and disease.[2] PLX3397 is a well-established tool for this purpose, while AC708 is a potent CSF1R inhibitor primarily explored in oncology. This guide will compare these two molecules based on available preclinical data.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both AC708 and PLX3397 are small molecule inhibitors that target the ATP-binding pocket of the CSF1R kinase domain. By blocking the autophosphorylation of the receptor, they inhibit downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are essential for microglial survival and proliferation.[3][4] This ultimately leads to the apoptosis of microglia and their depletion from the CNS.
Performance Comparison: AC708 vs. PLX3397
Direct comparative studies of AC708 and PLX3397 for microglia depletion in the CNS are limited. However, available data on their potency, selectivity, and brain penetrance allow for an indirect comparison.
| Feature | AC708 (PLX73086) | PLX3397 (Pexidartinib) | References |
| Target | CSF1R | CSF1R | [5],[4] |
| Potency (IC50) | Potent inhibitor | Potent inhibitor | [1] |
| Kinase Selectivity | Highly selective for CSF1R with significantly reduced activity against FLT3, cKIT, and PDGFR. | Inhibits CSF1R, c-Kit, and FLT3.[4] 10-100-fold selectivity for c-Kit and CSF1R over other related kinases. | [5],[6],[4] |
| Brain Penetrance | Described as a non-brain-penetrant CSF1R inhibitor analog. | Orally bioavailable and brain-penetrant.[4] However, CSF penetration is limited. | [7],[8],[9] |
| Primary Research Area | Oncology (targeting tumor-associated macrophages). | Neuroscience (microglia depletion), Oncology. | [10],[11] |
Experimental Data Summary
PLX3397 for Microglia Depletion
Numerous studies have demonstrated the efficacy of PLX3397 in depleting microglia in the adult mouse brain. Administration of PLX3397 formulated in rodent chow leads to a significant reduction in microglia numbers.
| Dosing Regimen | Duration | Microglia Depletion Rate | Brain Region | Reference |
| 290 mg/kg chow | 21 days | ~99% | Brain-wide | [2] |
| 660 mg/kg chow | 7 days | Significant reduction | Brain | [12] |
AC708 in Preclinical Models
AC708 has been shown to be a potent and selective inhibitor of CSF1R in preclinical studies, primarily in the context of cancer. It effectively reduces tumor-associated macrophage infiltration in a breast tumor model.[1] One study utilized PLX73086 (AC708) as a non-brain-penetrant analog to rule out peripheral contributions in a tauopathy mouse model.[13]
Experimental Protocols
Protocol 1: Microglia Depletion in Mice using PLX3397
This protocol describes the oral administration of PLX3397 to achieve microglia depletion in adult mice.
Materials:
-
PLX3397 (Pexidartinib)
-
Standard rodent chow (e.g., AIN-76A)
-
Chow formulation services or equipment for manual mixing
Procedure:
-
Dose Selection: A common and effective dose for microglia depletion is 290 mg of PLX3397 per kg of chow.[2]
-
Chow Formulation: Have PLX3397 formulated into the rodent chow by a commercial vendor or mix it thoroughly into powdered chow. Ensure a homogenous mixture.
-
Administration: Provide the PLX3397-formulated chow ad libitum to the experimental mice. Control mice should receive the same chow without the inhibitor.
-
Duration: A treatment duration of 21 days is typically sufficient to achieve near-complete microglia depletion.[2] Shorter durations (e.g., 7 days) can also result in significant depletion.[2]
-
Monitoring: Monitor the animals' health and body weight throughout the treatment period.
Protocol 2: Immunohistochemistry for Microglia Visualization (Iba1 Staining)
This protocol details the staining of brain sections with an anti-Iba1 antibody to visualize and quantify microglia.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT and freeze.
-
Cut 30-40 µm thick sections on a cryostat and store in a cryoprotectant solution at -20°C.
-
-
Staining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Permeabilize the sections in PBS with 0.3% Triton X-100 for 15 minutes.
-
Block for 1 hour at room temperature in blocking solution.
-
Incubate with the primary antibody (anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Protocol 3: Flow Cytometry for Microglia Quantification
This protocol outlines the procedure for isolating and quantifying microglia from brain tissue using flow cytometry.
Materials:
-
Adult mouse brain
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Dounce homogenizer
-
Percoll (e.g., 37% and 70% solutions)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., CD11b-PE, CD45-FITC)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Perfuse the mouse with ice-cold PBS.
-
Dissect the brain and place it in ice-cold HBSS.
-
Mechanically dissociate the tissue using a Dounce homogenizer.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Myelin Removal:
-
Centrifuge the cell suspension and resuspend the pellet in 37% Percoll.
-
Carefully layer this suspension on top of a 70% Percoll solution.
-
Centrifuge at 500 x g for 20 minutes at 18°C with no brake.
-
Collect the mononuclear cells from the 37%/70% interphase.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes on ice.
-
Add the antibody cocktail (e.g., CD11b and CD45) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as the CD11b-positive, CD45-low population.
-
Conclusion
PLX3397 is a widely used and well-characterized tool for achieving robust microglia depletion in the CNS for research purposes. Its brain-penetrant nature makes it suitable for studying the roles of microglia in various neurological contexts. AC708, on the other hand, is a highly selective CSF1R inhibitor with limited brain penetrance, making it a potentially valuable tool for dissecting the peripheral versus central effects of CSF1R inhibition. The choice between these two inhibitors will depend on the specific research question and the desired experimental outcome. For researchers aiming to specifically deplete CNS microglia, PLX3397 is the more established option with a wealth of supporting literature. For studies requiring the selective targeting of peripheral macrophages while minimizing effects on microglia, AC708 presents a promising, albeit less explored, alternative. Further research is needed to fully characterize the potential of AC708 in the field of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ambitbio.com [ambitbio.com]
- 6. researchgate.net [researchgate.net]
- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid penetration of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. Therapy Detail [ckb.genomenon.com]
- 11. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. AC708 / Daiichi Sankyo [delta.larvol.com]
A Comparative Analysis of AC708 and BLZ945: Efficacy of Two Potent CSF-1R Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors: AC708 and BLZ945. By targeting CSF-1R, both agents aim to modulate the tumor microenvironment by inhibiting the function of tumor-associated macrophages (TAMs), thereby overcoming immunosuppression and impeding tumor progression. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these two compounds.
Mechanism of Action: Targeting the CSF-1R Signaling Axis
Both AC708 and BLZ945 are small molecule inhibitors that target the tyrosine kinase activity of CSF-1R.[1][2] The binding of the ligands CSF-1 (colony-stimulating factor 1) or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the differentiation, proliferation, and survival of myeloid cells, particularly macrophages.[2]
In the context of cancer, tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and are known to promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF-1R, AC708 and BLZ945 block the survival and pro-tumoral functions of TAMs, leading to a more favorable, immune-active microenvironment.[1][2]
Preclinical Efficacy Data
AC708 Efficacy Data
AC708 has demonstrated potent and selective inhibition of CSF-1R in various in vitro and in vivo models.
| Parameter | Value | Cell/Model System | Reference |
| CSF-1R Kinase Inhibition (Kd) | 5 nM | Biochemical Assay | [1] |
| IC50 (CSF-1 stimulated) | 26 nM | Cell-based Assay | [1] |
| IC50 (IL-34 stimulated) | 33 nM | Cell-based Assay | [1] |
| Tumor-Associated Macrophage Reduction | 70% reduction at 100 mg/kg | 4T1 Breast Cancer Model | [1] |
BLZ945 Efficacy Data
BLZ945 has been extensively studied in preclinical models of brain cancers and metastatic breast cancer, demonstrating significant anti-tumor activity.
| Parameter | Value | Model System | Reference |
| Median Survival (Glioma) | 5.7 weeks (vehicle) vs. >26 weeks (64.3% survival with BLZ945) | PDGF-driven Glioma Model | [3] |
| Reduction in Brain Metastases Formation (Prevention) | 57-65% | 4T1-BR5 and 231-BR TNBC brain tropic models | |
| Reduction in Number of Established Brain Metastases (Treatment) | 44-65% | 4T1-BR5 and 231-BR TNBC brain tropic models | |
| Reduction in Size of Established Brain Metastases (Treatment) | 61-72% | 4T1-BR5 and 231-BR TNBC brain tropic models | |
| Reduction in Myeloid Cells in Brain | 15-54% | 4T1-BR5 and 231-BR TNBC brain tropic models |
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies cited.
In Vitro Kinase and Cell-Based Assays
-
Objective: To determine the potency and selectivity of the inhibitors against CSF-1R.
-
Methodology:
-
Biochemical Kinase Assays: Recombinant CSF-1R kinase activity is measured in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified to determine the IC50 or Kd value.
-
Cell-Based Phosphorylation Assays: Cells expressing CSF-1R (e.g., bone marrow-derived macrophages) are stimulated with CSF-1 or IL-34 in the presence of the inhibitor. The level of CSF-1R autophosphorylation is assessed by Western blot or ELISA.
-
Cell Proliferation/Viability Assays: The effect of the inhibitor on the proliferation and survival of CSF-1 dependent cell lines is measured using assays such as MTT or CellTiter-Glo.
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Animal Models: Immunocompetent mouse models are typically used to assess the impact on the tumor microenvironment. This can involve syngeneic tumor cell implantation (e.g., 4T1 breast cancer cells in BALB/c mice) or genetically engineered mouse models (e.g., PDGF-driven glioma models).
-
Drug Administration: The inhibitor (AC708 or BLZ945) is administered to the tumor-bearing mice, typically via oral gavage, at a specified dose and schedule. A vehicle control group is included for comparison.
-
Efficacy Endpoints: Tumor growth is monitored over time using calipers or imaging techniques (e.g., MRI). Survival is also a key endpoint. At the end of the study, tumors and other tissues are often harvested for analysis.
-
Pharmacodynamic Analysis: Tissues are analyzed to confirm target engagement and to understand the biological effects of the inhibitor. This can include immunohistochemistry or flow cytometry to quantify the number and phenotype of TAMs and other immune cells within the tumor.
-
Summary and Conclusion
Both AC708 and BLZ945 are potent and selective inhibitors of CSF-1R that have demonstrated promising preclinical anti-tumor activity. The available data suggests that both compounds effectively modulate the tumor microenvironment by targeting TAMs. BLZ945 has a more extensive publicly available dataset, particularly in challenging indications like brain malignancies, showing significant survival benefits and reduction in tumor burden. AC708 has also shown clear in vitro potency and in vivo pharmacodynamic effects on TAMs in a breast cancer model.
The absence of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. The choice between these inhibitors for further development or research applications may depend on the specific cancer type, the desired pharmacokinetic properties (e.g., brain penetrance, for which BLZ945 has been noted), and the broader preclinical safety and toxicity profiles. This guide provides a foundation for an informed comparison based on the currently available scientific literature. Further studies, including head-to-head comparisons, would be invaluable for a more definitive assessment.
References
A Comparative Guide to AC708 and GW2580 for Macrophage Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), AC708 and GW2580, focusing on their efficacy in macrophage inhibition. By targeting CSF1R, a key receptor tyrosine kinase for macrophage survival, proliferation, and differentiation, both compounds offer potent tools for modulating macrophage activity in various research and therapeutic contexts, including oncology and inflammatory diseases.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both AC708 and GW2580 are competitive inhibitors of ATP binding to the CSF1R kinase domain.[1] The binding of CSF1R's ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation. By blocking the initial autophosphorylation step, AC708 and GW2580 effectively inhibit these downstream signaling events, leading to a reduction in macrophage numbers and a modulation of their function.
Figure 1: CSF1R Signaling Pathway and Point of Inhibition.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for AC708 and GW2580 from various in vitro and cell-based assays. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase and Cell-Based Proliferation/Viability Inhibition
| Parameter | AC708 | GW2580 |
| CSF1R (c-FMS) Kinase Inhibition (IC50) | 15-40 nM | 30 nM[2] |
| CSF1R Phosphorylation Inhibition (IC50) | 26 nM (CSF-1 stimulated)[3] | ~10 nM (in RAW264.7 cells)[4] |
| 33 nM (IL-34 stimulated)[3] | ||
| Cell Proliferation/Viability Inhibition (IC50) | 38 nM (CSF-1 dependent)[3] | 0.33 µM (M-NFS-60 cells, CSF-1 stimulated)[2] |
| 40 nM (IL-34 dependent)[3] | 0.47 µM (Human monocytes, CSF-1 stimulated)[2] | |
| 15 nM (Human osteoclast differentiation)[3] | ~100 nM (Murine BMDMs, CSF-1 stimulated)[4] |
Table 2: Inhibition of Macrophage Function
| Parameter | AC708 | GW2580 |
| MCP-1 Release Inhibition (IC50) | 93 nM (Human monocytes, CSF-1 stimulated)[5][6] | 148 nM (Human monocytes, CSF-1 stimulated)[5][6] |
| 88 nM (Human monocytes, IL-34 stimulated)[5][6] | 140 nM (Human monocytes, IL-34 stimulated)[5][6] | |
| Effect on Macrophage Polarization | Reduces tumor-associated macrophage infiltration.[7] | Inhibits M2 polarization (reduces CD206 and CD163 expression).[8] Reprograms M2-like macrophages to a pro-inflammatory M1 phenotype (increases M1 markers).[2][9] |
| Effect on Cytokine Production | Reduces MCP-1.[5][6] | Reduces IL-6 and IL-10.[2] Does not affect acute LPS-induced TNF-α production in vitro.[1] Blocks CSF-1-primed increase in LPS-induced TNF-α and IL-6 production in vivo.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of CSF1R inhibitors.
CSF1R Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.
-
Reagents and Materials:
-
Recombinant human CSF1R kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (AC708 or GW2580) serially diluted in DMSO.
-
384-well assay plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Procedure:
-
Add 2.5 µL of 2X CSF1R enzyme solution to each well of the assay plate.
-
Add 0.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2 µL of 2.5X substrate and ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Macrophage Polarization and Reprogramming Assay
This cell-based assay evaluates the effect of the inhibitors on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to generate bone marrow-derived macrophages (BMDMs).
-
Alternatively, differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages by culturing with M-CSF.
-
-
Polarization and Treatment:
-
For M2 polarization, culture BMDMs with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours.
-
For M1 polarization, culture BMDMs with 100 ng/mL LPS and 20 ng/mL IFN-γ for 48 hours.
-
To assess the inhibitory effect, add AC708 or GW2580 at various concentrations at the same time as the polarizing cytokines.
-
To assess reprogramming, first polarize macrophages to the M2 phenotype for 48 hours, then wash and culture with fresh media containing the inhibitors for an additional 48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, CD163). Analyze the percentage of positive cells and the mean fluorescence intensity.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., Nos2, Il1b) and M2 markers (e.g., Arg1, Cd206).
-
ELISA: Collect cell culture supernatants and measure the concentration of secreted cytokines associated with M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10) phenotypes using specific ELISA kits.
-
Figure 2: General Experimental Workflow for Macrophage Polarization Assay.
Summary and Conclusion
Both AC708 and GW2580 are potent and selective inhibitors of CSF1R that effectively block macrophage proliferation and function.
-
AC708 has demonstrated high potency in inhibiting CSF1R phosphorylation and cell viability, with IC50 values in the low nanomolar range.[3] Notably, in a direct comparison of MCP-1 release from human monocytes, AC708 was found to be more potent than GW2580.[5][6]
-
GW2580 has been more extensively characterized in the context of macrophage polarization, where it has been shown to inhibit the M2 phenotype and reprogram macrophages towards a pro-inflammatory M1 state.[2][9] This has significant implications for cancer immunotherapy, where shifting the balance from tumor-promoting M2 macrophages to tumor-suppressing M1 macrophages is a key therapeutic goal.
The choice between AC708 and GW2580 will depend on the specific research question and experimental context. For studies requiring potent inhibition of CSF1R-dependent cell proliferation and cytokine release, AC708 may offer an advantage. For investigations focused on modulating macrophage polarization and reprogramming the tumor microenvironment, GW2580 is a well-documented tool.
It is recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions to determine the most suitable inhibitor for their needs. This guide serves as a starting point by consolidating the currently available data to aid in this decision-making process.
References
- 1. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 2. Effective Reprogramming of Patient-Derived M2-Polarized Glioblastoma-Associated Microglia/Macrophages by Treatment with GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of M1 and M2 macrophage polarization in progression of medication-related osteonecrosis of the jaw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
AC708: A Comparative Analysis of a Highly Selective CSF1R Inhibitor
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its high specificity for CSF1R makes it a valuable tool for researchers and drug developers investigating the role of macrophages in various disease states, including oncology, neuroinflammation, and autoimmune disorders. This guide provides an objective comparison of AC708's selectivity with other CSF1R inhibitors, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and workflows.
A key characteristic of AC708 is its limited ability to cross the blood-brain barrier, which allows for the specific targeting of peripheral macrophages without the confounding effects on microglia in the central nervous system.[1] The mechanism of action for AC708 involves binding to CSF1R and inhibiting its activation by its ligands, CSF-1 and IL-34. This blockade disrupts downstream signaling pathways that are crucial for the survival, differentiation, and proliferation of macrophages.[1][2]
Comparative Selectivity of CSF1R Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. AC708 has demonstrated significant specificity for CSF1R when compared to other kinases, including closely related receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AC708 and other notable CSF1R inhibitors.
| Inhibitor | Target | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| AC708 (PLX73086) | CSF1R | 26 (CSF-1 stimulated) [3][4] | PDGFRα, PDGFRβ, FLT3, KIT (lower potency) [3][5] |
| 33 (IL-34 stimulated) [3][4] | |||
| Pexidartinib (PLX3397) | CSF1R | 13 - 20[6][7] | c-Kit (10-27), FLT3 (160)[6][7] |
| Sotuletinib (BLZ945) | CSF1R | 1[7][8] | >1000-fold selective against closest homologs[7][8] |
| Edicotinib (JNJ-40346527) | CSF1R | 3.2[7][8] | c-Kit (20), FLT3 (190)[8][9] |
| ARRY-382 | CSF1R | 9[6][8] | Highly selective[6][8] |
| GW2580 | CSF1R | 30[7][8] | 150- to 500-fold selective over other kinases[7][8] |
| Emactuzumab (RG7155) | CSF1R | Ki: 0.2[10] | Monoclonal antibody targeting CSF1R dimerization[10][11] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency and selectivity of kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
A recombinant kinase, such as the CSF1R kinase domain, is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine (B11128) triphosphate (ATP) in a reaction buffer.
-
The test compound (e.g., AC708) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays or antibody-based detection systems (e.g., ELISA).
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based CSF1R Phosphorylation Assay
Objective: To measure the ability of an inhibitor to block CSF1R activation in a cellular context.
Methodology:
-
Cells expressing CSF1R (e.g., M-NFS-60 cells or primary human monocytes) are cultured.[3][4]
-
The cells are then treated with varying concentrations of the inhibitor (e.g., AC708) for a specified pre-incubation period.
-
Following pre-incubation, the cells are stimulated with a ligand, either CSF-1 or IL-34, to induce CSF1R phosphorylation.[3][4]
-
Cell lysates are prepared, and the levels of phosphorylated CSF1R are measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
The IC50 value is calculated by plotting the percentage of inhibition of CSF1R phosphorylation against the inhibitor concentration.[3][4]
Visualizing Key Processes
To further illustrate the context of AC708's function, the following diagrams, generated using the DOT language, depict the CSF1R signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of AC708.
Caption: Workflow for determining the IC50 of AC708 in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Emactuzumab - Wikipedia [en.wikipedia.org]
A Comparative Guide to CSF1R Inhibitors: PLX73086 vs. PLX5622 in Brain Permeability
For researchers, scientists, and drug development professionals, the choice between targeted inhibitors can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, PLX73086 and PLX5622, with a specific focus on their differential permeability across the blood-brain barrier (BBB).
The ability of a therapeutic or research compound to penetrate the central nervous system (CNS) is a critical determinant of its utility in neuroscience research and for the treatment of neurological diseases. PLX73086 and PLX5622, while both potent inhibitors of CSF1R, are distinguished by their contrasting abilities to cross the BBB. This fundamental difference dictates their application in studies aiming to dissect the roles of peripheral macrophages versus brain-resident microglia.
Executive Summary of Brain Permeability
Experimental data clearly demonstrates that PLX5622 is a brain-penetrant molecule, capable of reaching significant concentrations in the CNS. In contrast, PLX73086 is designed to be peripherally restricted, with negligible penetration into the brain parenchyma. This key distinction makes PLX5622 an effective tool for depleting microglia within the brain, while PLX73086 is utilized to study the effects of systemic CSF1R inhibition without directly affecting the microglial population.[1]
Quantitative Analysis of Brain Permeability
The following table summarizes the available quantitative data on the brain permeability of PLX73086 and PLX5622.
| Compound | Brain Concentration | Blood/Plasma Concentration | Brain-to-Blood/Plasma Ratio | Brain Penetrance | Species | Reference |
| PLX5622 | 6.04 µM | 22 µM | ~0.27 | ~20% | Rodent | [2] |
| PLX73086 | Not Detected / Negligible | - | Not Applicable | Poor / Non-penetrant | Rodent | [3] |
Mechanism of Action: CSF1R Inhibition
Both PLX73086 and PLX5622 are small molecule inhibitors that target the tyrosine kinase activity of CSF1R. This receptor is essential for the survival, proliferation, and differentiation of myeloid cells, including microglia in the CNS and macrophages in peripheral tissues. By binding to the ATP-binding pocket of CSF1R, these inhibitors block downstream signaling pathways, leading to the depletion of CSF1R-dependent cell populations.
References
Comparative Analysis of AC708's Efficacy in Inhibiting CSF1R Phosphorylation
This guide provides a comparative analysis of AC708, a small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), against other known CSF1R inhibitors. The focus is on the validation of its effect on CSF1R phosphorylation, a critical step in the receptor's activation and downstream signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparison of CSF1R Inhibitor Potency
AC708 demonstrates potent inhibition of CSF1R phosphorylation.[1][2][3] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than several other CSF1R inhibitors. The following table summarizes the IC50 values for AC708 and a selection of alternative inhibitors, providing a quantitative comparison of their potency against CSF1R.
| Inhibitor | Target | IC50 (nM) | Notes |
| AC708 (PLX73086) | CSF1R Phosphorylation (CSF-1 stimulated) | 26 | Potently inhibits CSF1R phosphorylation.[1][2][3] |
| CSF1R Phosphorylation (IL-34 stimulated) | 33 | Effective against IL-34 mediated phosphorylation.[1][2][3] | |
| BLZ-945 | CSF1R Kinase Activity | 1.2 | Exhibits a very low biochemical IC50.[4] |
| ARRY382 | CSF1R Tyrosine Kinase | 9 | A selective, oral inhibitor of CSF1R.[5] |
| PLX5622 | CSF1R Tyrosine Kinase | 16 | A brain-penetrant inhibitor of CSF1R.[5] |
| GW-2580 | MCP-1 Release (CSF-1 stimulated) | 148 | A benchmark compound; data reflects downstream effects.[2][3] |
| MCP-1 Release (IL-34 stimulated) | 140 | [2][3] |
CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, and survival of macrophages.[6] Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][7] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/Akt, MAPK/ERK, and STAT pathways, which are critical for cell survival, proliferation, and differentiation.[4][7]
Caption: CSF1R signaling cascade and the inhibitory action of AC708.
Detailed Experimental Protocol: CSF1R Phosphorylation Assay (ELISA-based)
This protocol outlines a method for quantifying CSF1R phosphorylation in response to ligand stimulation and inhibitor treatment, based on a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[8]
Objective: To measure the relative amount of phosphorylated CSF1R in cell lysates.
Materials:
-
Cells expressing CSF1R (e.g., NKM-1, THP-1, or engineered cell lines).
-
Cell culture medium and supplements.
-
Recombinant human M-CSF or CSF-1.[8]
-
AC708 and other CSF1R inhibitors.
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody against total CSF1R.
-
Detection antibody: an anti-phospho-tyrosine antibody conjugated to an enzyme (e.g., HRP).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[8]
-
Stop solution (e.g., 0.5 M H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density in appropriate multi-well plates.
-
If applicable, serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of AC708 or alternative inhibitors for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with an optimal concentration of CSF-1 (e.g., 50 ng/mL) for a short duration (e.g., 3-5 minutes) at 37°C.[8] Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
ELISA Procedure:
-
Add equal amounts of protein lysate to the wells of the pre-coated ELISA plate.
-
Add the detection antibody (e.g., anti-phospho-tyrosine-HRP) to the wells.[8]
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature) to allow the formation of the sandwich complex (capture Ab - p-CSF1R - detection Ab).[8]
-
Wash the plate thoroughly multiple times with the provided wash buffer to remove unbound reagents.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the inhibitor concentrations.
-
Calculate the IC50 value for each inhibitor by fitting the data to a dose-response curve. This represents the concentration of the inhibitor required to reduce the CSF1R phosphorylation signal by 50%.
-
This guide provides a framework for comparing AC708 with other CSF1R inhibitors. For further validation, it is recommended to complement these biochemical and cell-based assays with in vivo studies to assess the inhibitor's effect on tumor-associated macrophages and overall therapeutic efficacy.[3]
References
- 1. AC708 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ambitbio.com [ambitbio.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of AC708 and Ki-20227: Potent c-Fms/CSF1R Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms: AC708 (also identified as PLX73086) and Ki-20227. Both compounds are potent ATP-competitive inhibitors targeting the kinase activity of CSF1R, a critical mediator of macrophage and osteoclast function. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details.
Executive Summary
AC708 and Ki-20227 are highly potent inhibitors of CSF1R, a key receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and osteoclasts.[1][2] Ki-20227 has been extensively characterized for its ability to suppress osteoclast differentiation and osteolytic bone destruction.[3] AC708 has been shown to be a potent and selective CSF1R inhibitor that effectively reduces tumor-associated macrophage infiltration.[4][5] While both compounds exhibit strong inhibitory activity against CSF1R, they display different selectivity profiles against other related kinases. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and kinase selectivity based on published data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for AC708 and Ki-20227, providing a direct comparison of their inhibitory activities.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | AC708 IC50 (nM) | Ki-20227 IC50 (nM) | Reference |
| CSF1R (c-Fms) | 26 (p-CSF1R) | 2 | [4][6] |
| VEGFR-2 (KDR) | Not specified | 12 | [6] |
| c-Kit | Not specified | 451 | [6] |
| PDGFRβ | Not specified | 217 | [6] |
| FLT3 | Not specified | >1,000 | [7] |
| c-Src | Not specified | >1,000 | [7] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. The experimental conditions for these determinations may vary between studies.
Table 2: Cellular Activity Profile
| Assay | AC708 IC50 (nM) | Ki-20227 IC50 (nM) | Reference |
| CSF1R Phosphorylation (CSF-1 stimulated) | 26 | Not specified | [4] |
| CSF1R Phosphorylation (IL-34 stimulated) | 33 | Not specified | [4] |
| M-NFS-60 Cell Viability (CSF-1 dependent) | 38 | Not specified | [8] |
| M-NFS-60 Cell Viability (IL-34 dependent) | 40 | Not specified | [8] |
| Human Osteoclast Differentiation and Survival | 15 | Not specified | [8] |
| MCP-1 Release (Human Monocytes, CSF-1 stimulated) | 93 | Not specified | [5] |
| MCP-1 Release (Human Monocytes, IL-34 stimulated) | 88 | Not specified | [5] |
Note: One study noted that in vivo, AC708 inhibited M-NFS-60 growth in a dose-dependent manner, with a greater than 80% reduction in cell number at 100 mg/kg, which was similar to the efficacy achieved with Ki-20227.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CSF1R inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), and the test compound (AC708 or Ki-20227) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the CSF1R enzyme, substrate, and varying concentrations of the inhibitor in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from labeled ATP) or non-radioactive methods like ELISA-based assays or fluorescence polarization.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based CSF1R Phosphorylation Assay
Objective: To measure the ability of a compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.
Methodology:
-
Cell Line: A cell line endogenously expressing CSF1R, such as the human monocytic cell line THP-1 or murine macrophage cell line RAW264.7.
-
Procedure:
-
Cells are typically serum-starved for a period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the test inhibitor (AC708 or Ki-20227) for a defined time (e.g., 1-2 hours).
-
The cells are then stimulated with a known concentration of recombinant human or murine CSF-1 for a short period (e.g., 5-15 minutes) at 37°C to induce CSF1R autophosphorylation.
-
Following stimulation, the cells are immediately lysed in a buffer containing phosphatase and protease inhibitors.
-
The level of phosphorylated CSF1R in the cell lysates is quantified. This is commonly done using a sandwich ELISA, where one antibody captures total CSF1R and a second antibody, specific for phosphotyrosine, is used for detection.
-
-
Data Analysis: The inhibition of CSF1R phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Osteoclast Differentiation Assay
Objective: To assess the effect of a compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Methodology:
-
Cell Source: Primary bone marrow-derived macrophages (BMMs) from mice or rats are commonly used as osteoclast precursors.
-
Procedure:
-
BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to support their survival and proliferation.
-
To induce osteoclast differentiation, Receptor Activator of Nuclear Factor κB Ligand (RANKL) is added to the culture medium.
-
The test compound (AC708 or Ki-20227) is added to the culture medium at various concentrations at the onset of differentiation.
-
The cells are cultured for several days (e.g., 4-6 days), with media changes as required.
-
After the culture period, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic marker of osteoclasts.
-
-
Data Analysis: Mature osteoclasts are identified as TRAP-positive, multinucleated (typically ≥3 nuclei) cells. The number of osteoclasts is counted in each treatment condition, and the inhibitory effect of the compound on osteoclastogenesis is quantified.
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by AC708 and Ki-20227 and a typical experimental workflow for their comparison.
Caption: CSF1R signaling pathway and points of inhibition by AC708 and Ki-20227.
Caption: A typical experimental workflow for the comparative analysis of kinase inhibitors.
References
- 1. Osteoclast differentiation assay and morphologic TRAPase staining [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Efficacy of AC708 Versus Other Macrophage Depleting Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the macrophage-depleting agent AC708 with other commonly used alternatives, namely clodronate liposomes and anti-CSF1R antibodies. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific in vivo studies.
Introduction to Macrophage Depletion
Macrophages, key cells of the innate immune system, play a dual role in the tumor microenvironment, both contributing to and inhibiting tumor progression. The targeted depletion of these cells is a critical experimental approach to understanding their function in various pathological and physiological processes. This guide focuses on three primary methods of macrophage depletion: the small molecule CSF1R inhibitor AC708, the liposome-encapsulated bisphosphonate clodronate, and monoclonal antibodies targeting the CSF1R receptor.
Comparative Efficacy
The efficacy of macrophage-depleting agents can vary significantly depending on the target tissue, the specific macrophage subpopulation, and the experimental model. The following table summarizes available quantitative data on the in vivo depletion efficiency of AC708, clodronate liposomes, and anti-CSF1R antibodies.
| Agent | Target | Model System | Depletion Efficacy | Reference |
| AC708 (PLX73086) | Tumor-Associated Macrophages (TAMs) | Ovarian Cancer Mouse Model (IG10) | 81% - 86% reduction in F4/80+ cells | [1] |
| TAMs | Ovarian Cancer Patient-Derived Xenograft (PDX) | Significant reduction | [1] | |
| Clodronate Liposomes | Resident Macrophages | Mouse Spleen | >90% reduction | [2] |
| Phagocytic Macrophages | General in vivo models | Substantial depletion within 24-48 hours | [2] | |
| Anti-CSF1R Antibody | Resident Macrophages | Mouse Peritoneum, GI Tract, Liver, Kidney, Skin | Almost complete depletion | [3] |
| Resident Macrophages | Mouse Lung | Less effective depletion | [3] |
Mechanisms of Action
The method of macrophage depletion differs fundamentally between these agents, which can influence experimental outcomes.
AC708 is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4][5] By blocking the tyrosine kinase activity of CSF1R, AC708 prevents the signaling cascades initiated by its ligands, CSF-1 and IL-34. This inhibition disrupts the survival, proliferation, and differentiation of macrophages that are dependent on this pathway.[5]
Clodronate liposomes utilize a "Trojan horse" mechanism. Liposomes containing the bisphosphonate drug clodronate are phagocytosed by macrophages.[6] Once inside the cell, the liposomes are degraded by lysosomal enzymes, releasing clodronate into the cytoplasm. The intracellular clodronate then induces apoptosis, leading to macrophage cell death.[6]
Anti-CSF1R antibodies function by binding to the extracellular domain of the CSF1R. This binding blocks the interaction of CSF-1 and IL-34 with the receptor, thereby inhibiting downstream signaling necessary for macrophage survival and proliferation.[3][7] Some antibodies may also induce antibody-dependent cell-mediated cytotoxicity (ADCC).
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for in vivo macrophage depletion using each agent. Researchers should optimize these protocols for their specific experimental models.
AC708 Administration Protocol (Adapted from Ovarian Cancer Mouse Model)
-
Preparation: AC708 (also known as PLX73086) is typically formulated for oral administration. The specific formulation and vehicle will depend on the manufacturer's instructions and the experimental design.
-
Dosing: In a study on an ovarian cancer mouse model, AC708 was administered to achieve a therapeutic concentration.[1] The exact dosage and frequency should be determined based on pharmacokinetic and pharmacodynamic studies for the specific model.
-
Administration: Administer the formulated AC708 to the animals via oral gavage.
-
Monitoring: Monitor the animals for any adverse effects.
-
Verification of Depletion: Macrophage depletion can be confirmed by immunohistochemistry (e.g., staining for F4/80 or CD68) or flow cytometry of target tissues at the experimental endpoint.[1]
Clodronate Liposome Administration Protocol (General)
-
Preparation: Clodronate liposomes and control (PBS-containing) liposomes are commercially available or can be prepared in the lab. Ensure the liposomes are at room temperature before injection.
-
Dosing: The dosage depends on the route of administration and the target organ. For systemic depletion in mice, a common dose is 100-200 µL per mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.[6]
-
Administration:
-
Intravenous (i.v.) injection (e.g., tail vein): For depletion of macrophages in the liver, spleen, and bone marrow.
-
Intraperitoneal (i.p.) injection: For depletion of peritoneal macrophages.
-
Intranasal or intratracheal instillation: For depletion of alveolar macrophages.
-
Local injection: For depletion of macrophages in specific tissues.
-
-
Timing: Macrophage depletion is typically observed within 24-48 hours after a single injection.[2] For long-term studies, repeated injections may be necessary, typically every 3-4 days.
-
Verification of Depletion: Assess macrophage depletion using flow cytometry or immunohistochemistry of the target tissues, comparing clodronate-treated animals to controls treated with PBS-liposomes.[2]
Anti-CSF1R Antibody Administration Protocol (General)
-
Preparation: Reconstitute the lyophilized antibody in sterile PBS or the buffer recommended by the manufacturer.
-
Dosing: The effective dose will vary depending on the specific antibody clone, its affinity, and the animal model. A typical starting point for in vivo studies in mice is in the range of 100-400 µg per mouse.[3]
-
Administration: Administer the antibody solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Frequency: The frequency of administration will depend on the half-life of the antibody. For example, some protocols use injections three times a week.[3]
-
Verification of Depletion: Macrophage depletion should be verified in the target tissues using methods such as flow cytometry or immunohistochemistry, comparing the anti-CSF1R treated group to an isotype control antibody group.[3]
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanisms of macrophage depletion for CSF1R inhibitors and clodronate liposomes.
Caption: A generalized experimental workflow for in vivo macrophage depletion studies.
Conclusion
The choice of a macrophage-depleting agent is a critical decision in experimental design. AC708, as a specific small molecule inhibitor of CSF1R, offers a targeted approach to depleting macrophage populations that are dependent on this signaling pathway. Clodronate liposomes provide a broader and highly efficient method for eliminating phagocytic macrophages. Anti-CSF1R antibodies also offer a targeted approach, with efficacy that can be tissue-dependent. Researchers should carefully consider the specific requirements of their study, including the target macrophage population, the desired level and duration of depletion, and the experimental model, when selecting the most appropriate macrophage-depleting agent.
References
- 1. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depleting Macrophages In Vivo with Clodronate-Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. InVivoMAb anti-mouse CSF1R (CD115) | Bio X Cell [bioxcell.com]
- 4. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Benchmarking AC708 Against Next-Generation CSF1R Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in oncology and immunology. Its role in modulating the tumor microenvironment, primarily through its influence on tumor-associated macrophages (TAMs), has spurred the development of a new wave of inhibitors. This guide provides an objective comparison of AC708, a potent CSF1R inhibitor, against a selection of next-generation CSF1R inhibitors, supported by available preclinical and clinical data.
Introduction to AC708
AC708 is a potent and selective small molecule inhibitor of CSF1R. By targeting CSF1R, AC708 aims to deplete and reprogram immunosuppressive TAMs within the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses. Its development, although reportedly terminated in early clinical phases, provides a valuable benchmark for evaluating newer agents in this class.
Next-Generation CSF1R Inhibitors: An Overview
The landscape of CSF1R inhibitors is rapidly evolving, with several next-generation molecules demonstrating promising activity and selectivity. This guide will focus on a comparison with the following notable inhibitors:
-
Pexidartinib (PLX3397): The first FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).
-
PLX5622: A close analog of Pexidartinib with high CNS penetration, widely used in preclinical studies to investigate the role of microglia.
-
DCC-3014 (Vimseltinib): A switch-control inhibitor designed for high selectivity for CSF1R.
-
Emactuzumab: A monoclonal antibody targeting the extracellular domain of CSF1R.
-
Axatilimab: Another monoclonal antibody targeting CSF1R, recently approved for chronic graft-versus-host disease.
-
Pimicotinib: An orally bioavailable and highly selective small molecule CSF1R inhibitor.
Data Presentation
Table 1: In Vitro Potency of CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| AC708 | CSF1R | 26 (CSF-1 stimulated) | Cell-based | [1] |
| 33 (IL-34 stimulated) | Cell-based | [1] | ||
| Pexidartinib (PLX3397) | CSF1R | 20 | Biochemical | [2] |
| c-Kit | 10 | Biochemical | [3][2] | |
| FLT3 | 160 | Biochemical | [3][2] | |
| PLX5622 | CSF1R | <10 | Biochemical | [4] |
| DCC-3014 (Vimseltinib) | CSF1R | 3 | Biochemical (4mM ATP) | [5][6] |
| M-NFS-60 cells | 4 | Cell-based | [7] | |
| THP-1 monocytes | 11 | Cell-based | [7] | |
| Emactuzumab | CSF-1-differentiated macrophages | 0.3 | Cell-based | |
| Pimicotinib | CSF1R | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Direct comparison should be made with caution.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Key Off-Targets | Selectivity Notes | Reference |
| AC708 | CSF1R | PDGFRα/β, FLT3, KIT | Significant specificity for CSF1R over closely related kinases. | [1] |
| Pexidartinib (PLX3397) | CSF1R | c-Kit, FLT3 | Multi-kinase inhibitor with potent activity against c-Kit and FLT3. | [3][2] |
| PLX5622 | CSF1R | KIT, FLT3 | >20-fold selectivity over KIT and FLT3. | [4] |
| DCC-3014 (Vimseltinib) | CSF1R | KIT, PDGFRα/β, FLT3 | >100-fold selectivity against closely related kinases. | [5][6][7] |
Note: A comprehensive head-to-head kinome scan for all listed inhibitors is not publicly available. The data presented is based on individual reports.
Table 3: In Vivo Efficacy in Preclinical Tumor Models
| Compound | Tumor Model | Key Findings | Reference |
| AC708 | Breast Tumor | Reduced tumor-associated macrophage infiltration. | [1] |
| Pexidartinib (PLX3397) | MMTV-PyMT (Breast Cancer) | Reduced macrophage infiltration, tumor growth, and pulmonary metastases when combined with paclitaxel. | [8] |
| GL261 (Glioblastoma) | Inhibited glioblastoma invasion. | [2] | |
| RM-1 (Prostate Cancer) | Decreased tumor-infiltrating myeloid cells and inhibited tumor growth. | [9] | |
| PLX5622 | SHH-Medulloblastoma | Reduced a subset of TAMs, prolonged survival, and reduced tumor volume. | [10] |
| DCC-3014 (Vimseltinib) | MC38 (Colorectal Cancer) | Depleted infiltrating TAMs and demonstrated additive effects with anti-PD1 antibody. | [7][11] |
| PC3 (Prostate Cancer) | Blocked tumor growth, invasion, and bone degradation. | [7] | |
| Emactuzumab | dt-GCT Xenograft | Showed anti-tumor activity. | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF1R kinase activity.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.
-
Procedure:
-
The CSF1R kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a CSF1R inhibitor on the viability of CSF-1 dependent cells.
Methodology:
-
Cell Lines: A CSF-1 dependent cell line (e.g., M-NFS-60 murine myeloid leukemia cells) or primary bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Cells are seeded in 96-well plates and cultured in the presence of CSF-1.
-
The test compound is added at various concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
-
-
Data Analysis: Cell viability is normalized to vehicle-treated controls, and the IC50 value is calculated from the dose-response curve.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in a preclinical cancer model.
Methodology:
-
Animal Model: Immunocompetent syngeneic mouse models (e.g., C57BL/6 mice bearing MC38 colon adenocarcinoma cells) or immunodeficient mice bearing human tumor xenografts.
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors are established, mice are treated with the CSF1R inhibitor (e.g., via oral gavage or formulated in chow) or a vehicle control.
-
Tumor growth is monitored over time by caliper measurements.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for macrophage markers).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for CSF1R Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. deciphera.com [deciphera.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. deciphera.com [deciphera.com]
- 8. researchgate.net [researchgate.net]
- 9. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 12. synoxtherapeutics.com [synoxtherapeutics.com]
A Head-to-Head Comparison of AC708 and Pexidartinib for CSF1R Inhibition
In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target, particularly for its role in modulating the tumor microenvironment. Two notable small molecule inhibitors of CSF1R are AC708 (also known as PLX73086) and pexidartinib (B1662808) (PLX3397). This guide provides a detailed, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in their evaluation. To date, no direct head-to-head clinical studies have been published. This comparison is therefore based on independently published preclinical and clinical data.
Mechanism of Action and Kinase Selectivity
Both AC708 and pexidartinib are potent, orally bioavailable tyrosine kinase inhibitors that target CSF1R.[1][2] Signaling through the CSF-1/CSF1R axis is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[3] In the context of cancer, tumor-associated macrophages (TAMs) are often dependent on CSF1 signaling and can promote tumor growth, angiogenesis, and metastasis.[1] By inhibiting CSF1R, both AC708 and pexidartinib aim to reduce the number and pro-tumoral activity of TAMs.[1][4]
Pexidartinib is a selective inhibitor of CSF1R and also demonstrates potent activity against the closely related receptor tyrosine kinase c-Kit.[2] It has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) as well.[5][6] AC708, on the other hand, is described as an "exquisitely selective" inhibitor of CSF1R, with significantly reduced activity against other kinases such as FLT3, c-Kit, and PDGFR.[1][7] This high selectivity is intended to minimize off-target effects and potential myelosuppression that could be associated with the inhibition of FLT3 and c-Kit.[1]
Potency and Efficacy
The following table summarizes the available quantitative data on the potency of AC708 and pexidartinib from various in vitro assays.
| Parameter | AC708 | Pexidartinib | Reference |
| CSF1R Kinase Inhibition (Kd) | 5 nM | - | [8] |
| CSF1R Inhibition (IC50) | 15-40 nM | 20 nM | [2][7] |
| c-Kit Inhibition (IC50) | - | 10 nM | [2] |
| CSF1R Phosphorylation Inhibition (IC50) - CSF-1 stimulated | 26 nM | - | [7][9] |
| CSF1R Phosphorylation Inhibition (IC50) - IL-34 stimulated | 33 nM | - | [7][9] |
| Cell Viability Inhibition (CSF-1 dependent) (IC50) | 38 nM | - | [7] |
| Cell Viability Inhibition (IL-34 dependent) (IC50) | 40 nM | - | [7] |
| Osteoclast Differentiation/Survival Inhibition (IC50) | 15 nM | - | [7][8] |
Preclinical in vivo studies have shown that AC708 can dose-dependently reduce macrophage infiltration in a breast tumor model.[8][10] Pexidartinib has demonstrated anti-tumor activity in various preclinical models and has shown significant clinical efficacy in tenosynovial giant cell tumor (TGCT), a disease characterized by the overexpression of CSF-1.[3][11]
Clinical Development and Applications
Pexidartinib is the more clinically advanced of the two compounds. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[12][13] The approval was based on the results of the pivotal Phase 3 ENLIVEN study.[13][14][15] Long-term data have demonstrated sustained efficacy and a manageable safety profile in this patient population.[16]
A Phase 1 clinical trial for AC708 was initiated in 2016 but was terminated in 2018.[17] The reasons for the termination are not publicly detailed.
Experimental Protocols
Kinase Inhibition Assay
A generalized protocol for determining the in vitro kinase inhibitory activity of compounds like AC708 and pexidartinib involves a biochemical assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
The assay typically involves the following steps:
-
Reagent Preparation : Recombinant human CSF1R kinase domain, a suitable substrate (e.g., a synthetic peptide or protein), and adenosine (B11128) triphosphate (ATP) are prepared in a reaction buffer.
-
Incubation : The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor (AC708 or pexidartinib).
-
Reaction Termination and Detection : The kinase reaction is allowed to proceed for a defined period and then stopped. The amount of phosphorylated substrate or the amount of ATP consumed is quantified using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis : The results are used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Cell-Based CSF1R Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of CSF1R within a cellular context.
Caption: Workflow for a cell-based CSF1R phosphorylation assay.
The protocol for this assay generally includes:
-
Cell Culture : A cell line that expresses CSF1R (e.g., human monocytes or an engineered cell line) is cultured.
-
Serum Starvation : Cells are serum-starved to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the test compound.
-
Ligand Stimulation : Cells are then stimulated with a CSF1R ligand, such as CSF-1 or IL-34, to induce receptor autophosphorylation.
-
Cell Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated CSF1R : The level of phosphorylated CSF1R is measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of the receptor.
-
Data Analysis : The signal from the treated cells is compared to that of untreated controls to determine the IC50 value.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which promote cell survival, proliferation, and differentiation. Both AC708 and pexidartinib act by inhibiting this initial autophosphorylation step.
Caption: Simplified CSF1R signaling pathway and point of inhibition.
Conclusion
Both AC708 and pexidartinib are potent inhibitors of CSF1R. The primary distinction based on available preclinical data is the kinase selectivity profile, with AC708 reported to be more exquisitely selective for CSF1R. Pexidartinib, with its broader activity against c-Kit and FLT3, has successfully navigated clinical development and is an approved therapeutic for TGCT. The termination of the AC708 Phase 1 trial leaves its clinical potential unrealized. For researchers, the choice between these two compounds for preclinical studies may depend on the desired selectivity profile and the specific biological question being addressed.
References
- 1. ambitbio.com [ambitbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. researchgate.net [researchgate.net]
- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]
- 7. AC708 | TargetMol [targetmol.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. Pexidartinib - Wikipedia [en.wikipedia.org]
- 13. Phase III Trial: Pexidartinib Improves Outcomes for Patients With Rare Joint Tumor | Docwire News [docwirenews.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
- 16. Long-term outcomes of pexidartinib in tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of CSF1R Inhibitors on M1 and M2 Macrophage Polarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors on the polarization of M1 and M2 macrophages. While specific experimental data on the differential effects of AC708 on M1 and M2 macrophage subtypes are not publicly available, this guide will leverage data from other well-characterized CSF1R inhibitors—Pexidartinib (PLX3397), BLZ945, and GW2580—to infer its likely mechanism of action and provide a benchmark for comparison.
Macrophage polarization is a critical process in immunity, with M1 macrophages generally exhibiting pro-inflammatory, anti-tumoral functions and M2 macrophages displaying anti-inflammatory, pro-tumoral, and tissue repair characteristics. The CSF1/CSF1R signaling pathway is a key regulator of macrophage survival, differentiation, and polarization, making it a prime target for therapeutic intervention in various diseases, including cancer.
Inferred Effects of AC708 on M1 and M2 Macrophages
AC708 is a potent and selective inhibitor of CSF1R. Based on the known function of CSF1R in promoting M2-like macrophage polarization, it is highly probable that AC708, by blocking this pathway, would impede the differentiation and function of M2 macrophages. This would likely result in a shift in the macrophage population towards a more pro-inflammatory M1 phenotype. This inference is supported by extensive evidence from studies on other CSF1R inhibitors.
Comparative Analysis of CSF1R Inhibitors on Macrophage Polarization
The following tables summarize the quantitative effects of Pexidartinib, BLZ945, and GW2580 on M1 and M2 macrophage markers and cytokine production.
Table 1: Effect of CSF1R Inhibitors on Macrophage Surface Markers
| Compound | Macrophage Type | Marker | Effect | Cell Type/Model |
| Pexidartinib (PLX3397) | M2-like | CD163 | ↓ Decrease | Follicular Lymphoma patient samples |
| M2-like | CD206 | ↓ Decrease | Bone marrow-derived macrophages (BMDMs) | |
| M1-like | CD86 | ↑ Increase | Follicular Lymphoma patient samples | |
| BLZ945 | M2-like | M2 gene signature | ↓ Decrease | Glioma-associated macrophages (in vivo) |
| M1-like | M1 gene signature | No significant change | Glioma-associated macrophages (in vivo) | |
| GW2580 | M2-like | CD206 | ↓ Decrease | 4T1 breast cancer model (in vivo) |
| M1-like | CD86 | ↑ Increase | 4T1 breast cancer model (in vivo) | |
| M2-like | CD163 | ↓ Decrease | Glioblastoma-associated microglia/macrophages | |
| M1-like | HLA-DR | ↑ Increase | Glioblastoma-associated microglia/macrophages |
Table 2: Effect of CSF1R Inhibitors on Cytokine and Gene Expression
| Compound | Macrophage Type | Gene/Cytokine | Effect | Cell Type/Model |
| Pexidartinib (PLX3397) | M2-like | IL-10 | ↓ Decrease | Sarcoma model |
| M1-like | IL-1β, iNOS, CD80 | ↑ Increase | Sarcoma model | |
| BLZ945 | M2-like | M2-associated genes | ↓ Decrease | Bone marrow-derived macrophages (BMDMs) |
| GW2580 | M2-like | IL-10 | ↓ Decrease | Glioblastoma-associated microglia/macrophages |
| M1-like | IL-1β, iNOS | ↑ Increase | 4T1 breast cancer model (in vivo) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
In Vitro Macrophage Polarization and CSF1R Inhibition
-
Cell Culture:
-
Isolate primary monocytes from human peripheral blood (PBMCs) using Ficoll-Paque density gradient centrifugation, followed by positive selection of CD14+ monocytes using magnetic beads.
-
Alternatively, use bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
-
M1/M2 Polarization:
-
M1 Polarization: Culture macrophages in the presence of LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.
-
M2 Polarization: Culture macrophages in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
-
CSF1R Inhibitor Treatment:
-
Treat polarized or unpolarized macrophages with varying concentrations of the CSF1R inhibitor (e.g., AC708, Pexidartinib, BLZ945, GW2580) or vehicle control (DMSO) for the desired duration (typically 24-72 hours).
-
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206) using fluorescently labeled antibodies.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of M1-associated genes (e.g., IL1B, NOS2, TNF) and M2-associated genes (e.g., ARG1, MRC1, IL10).
-
ELISA: Quantify the secretion of M1 cytokines (e.g., IL-1β, IL-6, TNF-α) and M2 cytokines (e.g., IL-10) in the culture supernatant.
-
Visualizations
Signaling Pathways in Macrophage Polarization
Caption: Simplified signaling pathways leading to M1 and M2 macrophage polarization.
Mechanism of Action of CSF1R Inhibitors
Caption: AC708 inhibits CSF1R, blocking downstream signaling required for M2 polarization.
Experimental Workflow for Assessing Macrophage Polarization
Caption: A standard workflow for studying the effects of compounds on macrophage polarization.
Conclusion
While direct experimental evidence for the differential effects of AC708 on M1 and M2 macrophages is currently lacking in the public domain, the available data for other potent and selective CSF1R inhibitors provide a strong basis for its expected mechanism of action. It is anticipated that AC708 will inhibit M2 polarization and potentially promote a shift towards an M1 phenotype. This comparative guide, summarizing the effects of related compounds and providing detailed experimental protocols, serves as a valuable resource for researchers investigating the therapeutic potential of modulating macrophage function through CSF1R inhibition. Further studies are warranted to specifically delineate the immunomodulatory profile of AC708 on macrophage subtypes.
AC708: A Targeted Alternative to Clodronate Liposomes for Macrophage Depletion
For researchers, scientists, and drug development professionals investigating the roles of macrophages in various physiological and pathological processes, their selective depletion is a critical experimental approach. For decades, clodronate liposomes have been the gold standard for inducing macrophage apoptosis. However, the emergence of targeted therapies such as AC708, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, presents a compelling alternative. This guide provides an objective comparison of AC708 and clodronate liposomes, supported by experimental data, detailed methodologies, and visual pathway diagrams to inform the selection of the most appropriate tool for macrophage depletion in preclinical research.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between AC708 and clodronate liposomes lies in their mechanism of inducing macrophage death. Clodronate liposomes employ a non-specific, phagocytosis-dependent "suicide" approach, while AC708 utilizes a targeted, receptor-mediated pathway.
Clodronate Liposomes: These are artificially created vesicles encapsulating the bisphosphonate drug clodronate.[1] Macrophages, being professional phagocytes, readily engulf these liposomes.[2][3] Once inside the macrophage, lysosomal enzymes break down the liposome (B1194612), releasing clodronate into the cytoplasm.[1][3] Clodronate is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis.[2][4]
AC708: This small molecule acts as a potent and selective inhibitor of the CSF1R.[5][6] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of most macrophage populations.[2][7] By blocking the CSF1R signaling pathway, AC708 effectively cuts off the survival signals for macrophages, leading to their apoptosis.[6][8]
Comparative Efficacy in Macrophage Depletion
Both AC708 and clodronate liposomes have demonstrated high efficiency in depleting macrophage populations in various in vivo models. However, the reported efficacy varies depending on the tissue, dosage, and experimental model. It is important to note that direct head-to-head comparative studies are limited, and the following data is collated from separate experiments.
| Agent | Model System | Tissue/Cell Type | Depletion Efficiency | Citation |
| AC708 | Syngeneic mouse ovarian cancer model (IG10) | Tumor-Associated Macrophages (CD11b+/F4/80+) | 65-86% decrease vs. control/resistant groups | [4] |
| AC708 | Syngeneic mouse model | Tumor Macrophage Content (F4/80 staining) | 81% decrease vs. control | [4] |
| Clodronate Liposomes | Mouse model of sepsis | Spleen Macrophages | >90% reduction | [9] |
| Clodronate Liposomes | Murine model of myeloma | Bone Marrow Monocyte/Macrophage population (CD11b+F4/80+) | 70% reduction | [10] |
| Clodronate Liposomes | Rat model of intestinal manipulation | Muscularis Macrophages | 80-90% depletion | [11] |
Off-Target Effects: A Critical Consideration
A key differentiator between the two agents is their off-target effect profile. While AC708 demonstrates high selectivity for its target, recent studies have revealed significant off-target effects of clodronate liposomes on other immune cells.
AC708: Studies have highlighted the high selectivity of AC708 for CSF1R with minimal activity against other closely related kinases such as FLT3, cKIT, and PDGFR.[5] This specificity minimizes the potential for confounding off-target effects.
Clodronate Liposomes: A growing body of evidence indicates that clodronate liposomes can significantly impact neutrophil function.[1][2][3][12][13] Instead of inducing apoptosis as they do in macrophages, clodronate liposomes cause a "stunning" of neutrophils.[2] This leads to impaired phagocytosis, migration, and production of reactive oxygen species (ROS) and cytokines by neutrophils.[2] This off-target effect is a critical consideration for studies where neutrophil function is a variable.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for macrophage depletion using AC708 and clodronate liposomes in mice.
AC708 Administration Protocol (Adapted from a study on anti-VEGF resistance)
This protocol is based on a study where AC708 was used to deplete tumor-associated macrophages in a mouse model of ovarian cancer.
1. Animal Model:
-
Syngeneic mouse models (e.g., C57Bl/6 mice with IG10 murine ovarian cancer cells).[4]
2. Reagent Preparation:
-
AC708 (also known as PLX73086) is a small molecule inhibitor.[4] The specific formulation and vehicle for in vivo administration should be determined based on the manufacturer's instructions and solubility characteristics.
3. Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the specific formulation used. In the cited study, the exact dosing regimen was not detailed but was administered to achieve a therapeutic effect.[4]
4. Monitoring Macrophage Depletion:
-
Macrophage depletion can be assessed by flow cytometry of target tissues (e.g., tumors, spleen) using macrophage-specific markers such as F4/80 and CD11b.[4]
-
Immunohistochemical staining of tissue sections for F4/80 can also be used to visualize and quantify macrophage infiltration.[4]
Clodronate Liposome Administration Protocol (Systemic Macrophage Depletion in Mice)
This is a general protocol for systemic macrophage depletion in mice via intravenous injection.
1. Animal Model:
2. Reagent Preparation:
-
Clodronate liposomes and control PBS-liposomes are commercially available or can be prepared in the lab.
-
Store liposomes at 4°C and bring to room temperature before injection. Do not freeze.[9]
-
Gently mix the liposome suspension by inverting the vial before drawing into the syringe.
3. Administration:
-
Route: Intravenous (i.v.) injection is common for systemic depletion, often via the tail vein or retro-orbital sinus.[9] Intraperitoneal (i.p.) injections can also be used.[15]
-
Dosage: A typical dose for systemic depletion is 100-200 µl of a standard clodronate liposome suspension per 20-25g mouse.[15]
-
Schedule: A single injection can achieve substantial depletion within 24-48 hours.[9] For longer-term depletion, injections can be repeated every 3-4 days.[15]
4. Monitoring Macrophage Depletion:
-
Depletion is typically confirmed 24-48 hours post-injection.
-
Flow cytometry of spleen, liver, and peripheral blood for macrophage markers (e.g., F4/80, CD11b, CD68) is a common method for quantification.[14]
-
Immunohistochemistry of tissues such as the spleen and liver can visually confirm the absence of macrophages.[14]
Visualizing the Pathways
To better understand the distinct mechanisms of AC708 and clodronate liposomes, the following diagrams illustrate their respective signaling and action pathways.
Conclusion: Choosing the Right Tool for the Job
Both AC708 and clodronate liposomes are effective tools for macrophage depletion in preclinical research. The choice between them should be guided by the specific experimental question and context.
AC708 is an ideal choice when:
-
High selectivity for macrophages is required, with minimal impact on other immune cells.
-
The research focuses on the role of CSF1R signaling in macrophage biology.
-
A targeted and well-defined mechanism of action is preferred.
Clodronate liposomes may be suitable when:
-
A broad and rapid depletion of phagocytic cells is the primary goal.
-
The potential off-target effects on neutrophils are either not a concern for the experimental question or are being specifically investigated.
-
A well-established and widely documented method is preferred.
As our understanding of the complexities of the immune system grows, so does the need for precise and well-characterized research tools. AC708 represents a significant advancement in our ability to selectively manipulate macrophage populations, offering a more targeted alternative to the broad-spectrum effects of clodronate liposomes. Careful consideration of the data and methodologies presented in this guide will enable researchers to make an informed decision and generate more robust and interpretable results.
References
- 1. Stunning of neutrophils accounts for the anti-inflammatory effects of clodronate liposomes - FAU CRIS [cris.fau.de]
- 2. The stunning clodronate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stunning of neutrophils accounts for the anti-inflammatory effects of clodronate liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of macrophages with clodronate liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clodronate-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of macrophage function prevents intestinal inflammation and postoperative ileus in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage depletion with clodronate-containing liposomes affects the incidence and development of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrophage depletion using clodronate liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AC708: A Guide to Safe and Compliant Practices
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For a substance identified as AC708, the first and most crucial step is to obtain the specific Safety Data Sheet (SDS). The SDS provides comprehensive information essential for safe handling and disposal. In the absence of a specific SDS for "AC708," this guide outlines the necessary procedures for the safe disposal of hazardous chemicals, based on general laboratory safety protocols and information from similar chemical compounds.
Immediate Safety and Handling Protocols
Before proceeding with any disposal, it is imperative to handle the chemical with appropriate personal protective equipment (PPE). Based on safety data for similarly named adhesive and polyester (B1180765) products, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant spill, a fully protective suit may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a suitable respirator should be used.
General Disposal Principles
The disposal of any chemical waste is governed by local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste management, which should always be consulted. A fundamental principle is the "cradle to grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.
All chemical waste must be properly identified and labeled. Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional, as this can lead to dangerous reactions.
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of certain types of chemical waste. It is crucial to note that these are general guidelines and may not apply to AC708. The specific characteristics of the substance, as detailed in its SDS, will determine the appropriate disposal route.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | For some aqueous solutions, drain disposal may be permissible if the pH is between 5.0 and 12.5. However, this is only for non-hazardous, biodegradable chemicals. | [1] |
| Flash Point | Liquids with a flash point less than 60°C (140°F) are generally considered ignitable hazardous waste and must not be drain disposed. | [2] |
| Accumulation Limits | Satellite Accumulation Areas may have limits on the volume of hazardous waste stored (e.g., up to 55 gallons of a particular waste stream) and the time it can be stored. | [3] |
Experimental Protocols for Waste Characterization
In a research setting, if the hazards of a waste product are unknown, it may be necessary to perform a waste characterization. This typically involves analytical testing to determine its properties, such as:
-
Flash Point Testing: To determine the ignitability (B1175610) of a liquid waste.
-
pH Measurement: To assess the corrosivity (B1173158) of an aqueous waste.
-
Toxicity Characteristic Leaching Procedure (TCLP): An analytical method to determine if a waste is characteristically hazardous for toxicity.
These tests should only be performed by trained personnel in a properly equipped laboratory.
Disposal Workflow and Decision-Making
The proper disposal of a chemical like AC708 requires a systematic approach. The following diagram illustrates the general workflow and decision-making process for hazardous waste disposal in a laboratory setting.
Key Steps for the Disposal of AC708
-
Obtain the SDS for AC708: This is the most critical step. The SDS will provide specific information on the hazards, handling, and disposal requirements for AC708.
-
Assess the Hazards: Based on the SDS, determine if AC708 is flammable, corrosive, reactive, or toxic.
-
Wear Appropriate PPE: Always wear the recommended PPE when handling AC708 waste.
-
Segregate the Waste: Collect AC708 waste in a designated, properly labeled, and compatible container.[3] Do not mix it with other waste streams.
-
Store Properly: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Consult Your EHS Department: Your institution's Environmental, Health, and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions and arrange for the collection of the waste.
-
Arrange for Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all regulations.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of AC708 and other hazardous laboratory chemicals, thereby fostering a culture of safety and environmental responsibility.
References
Essential Safety and Handling Guidelines for Novel Chemical Compounds
In the dynamic environment of research and drug development, scientists frequently work with novel or proprietary compounds where comprehensive safety data may not be publicly available. The designation "AC708" does not correspond to a known chemical in public databases and appears to be an internal, non-standard identifier. When faced with handling a substance with limited safety information, a systematic and cautious approach is paramount. This guide provides a framework for establishing safe handling, personal protective equipment (PPE), and disposal protocols for such compounds, ensuring the well-being of laboratory personnel.
Risk Assessment for Unknown Compounds
Before handling any new or uncharacterized substance, a thorough risk assessment is crucial. This process involves evaluating the potential hazards based on any available information, such as the chemical class, functional groups present, and any data from similar compounds. The absence of data should be treated as a potential for hazard.
Key Steps in Risk Assessment:
-
Information Gathering: Collect all available data on the compound. This may include internal discovery data, predicted toxicity based on structure-activity relationships (SAR), and any preliminary analytical data.
-
Hazard Identification: Assume the substance is hazardous in the absence of contrary data. Consider potential risks such as flammability, corrosivity, reactivity, and toxicity.
-
Exposure Assessment: Evaluate the potential routes of exposure for the planned procedures (e.g., inhalation, skin contact, ingestion).
-
Control Measures: Determine the necessary control measures to minimize exposure. This includes the use of engineering controls (e.g., fume hoods), administrative controls (procedural changes), and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A conservative approach to PPE is recommended when handling substances with unknown toxicological profiles. The following table summarizes the recommended PPE for handling a novel compound like "AC708".
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. The choice of glove material should be based on the solvent used, if any. |
| Body Protection | Laboratory coat (flame-resistant if handling flammable materials) | Protects skin and clothing from contamination. |
| Respiratory Protection | Use of a certified chemical fume hood is the primary control. If there is a risk of aerosol generation outside of a fume hood, a respirator (e.g., N95 or higher) may be required based on the risk assessment. | Prevents inhalation of powders or aerosols. |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling a novel compound in a laboratory setting.
Disposal Plan
Proper disposal of novel compounds and associated waste is a critical component of laboratory safety and environmental responsibility.
General Disposal Guidelines:
-
Waste Segregation: All waste contaminated with the novel compound (e.g., unused compound, contaminated gloves, pipette tips, and paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the compound (e.g., "AC708"), and any known or suspected hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of chemical waste down the drain or in the regular trash.
By adhering to these systematic procedures, researchers can safely manage the risks associated with handling novel or uncharacterized chemical compounds, fostering a secure and responsible research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
